molecular formula C8H4CaO4 B8093300 Calcium phthalate

Calcium phthalate

Cat. No.: B8093300
M. Wt: 204.19 g/mol
InChI Key: PYSZASIZWHHPHJ-UHFFFAOYSA-L
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Description

Calcium phthalate is a useful research compound. Its molecular formula is C8H4CaO4 and its molecular weight is 204.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

calcium;phthalate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O4.Ca/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4H,(H,9,10)(H,11,12);/q;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSZASIZWHHPHJ-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-].[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4CaO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

88-99-3 (Parent)
Record name Calcium phthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005793851
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DSSTOX Substance ID

DTXSID80973506
Record name Calcium benzene-1,2-dicarboxylate
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Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5793-85-1
Record name Calcium phthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005793851
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calcium benzene-1,2-dicarboxylate
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Record name Calcium phthalate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Calcium Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of calcium phthalate (B1215562). The information is curated for researchers, scientists, and professionals in drug development who require detailed data on this compound. This document presents quantitative data in structured tables, details experimental protocols, and includes a visualization of a key experimental workflow.

Core Chemical Properties of Calcium Phthalate

This compound is the calcium salt of phthalic acid. It exists in both anhydrous (C₈H₄CaO₄) and hydrated forms (C₈H₆CaO₅). It typically appears as a white to almost white crystalline powder.[1][2]

Quantitative Physicochemical Data

The following tables summarize the key quantitative properties of anhydrous and hydrated this compound.

Table 1: Physicochemical Properties of Anhydrous this compound

PropertyValueReference
Molecular Formula C₈H₄CaO₄[3]
Molecular Weight 204.19 g/mol [3]
Melting Point 230 °C[4]
Boiling Point 378.3 °C at 760 mmHg[4]
Flash Point 196.7 °C[4]
CAS Number 5793-85-1[3]

Table 2: Physicochemical Properties of this compound Hydrate

PropertyValueReference
Molecular Formula C₈H₆CaO₅[5]
Molecular Weight 222.21 g/mol [5]
Water Solubility 6,965 mg/L at 25 °C[5]
Appearance White to almost white crystalline powder[5]

Solubility Profile

This compound exhibits limited solubility in water but is soluble in organic solvents such as alcohol and sparingly soluble in ether.[1][5]

Table 3: Solubility of this compound

SolventSolubilityReference
Water6,965 mg/L at 25 °C[5]
AlcoholSoluble[5]
EtherSparingly Soluble[5]

Reactivity and Decomposition

This compound is relatively stable under normal conditions. However, upon exposure to high temperatures, it undergoes thermal decomposition, yielding phthalic acid and calcium oxide.[1][2] The decomposition of the related calcium carbonate, which can be a product of further decomposition, begins at temperatures around 650-850°C.[6]

Experimental Protocols

Detailed methodologies for determining the key chemical properties of this compound are outlined below.

Determination of Melting Point (Capillary Method based on ASTM E324)

The melting point of this compound can be determined using the capillary tube method as standardized by ASTM E324.[1]

Objective: To determine the temperature range over which the crystalline solid melts.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes (sealed at one end)

  • Thermometer or digital temperature probe

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of dry, powdered this compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, forming a column of 2-4 mm in height.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) as the expected melting point is approached.

  • Observation: The temperature at which the first liquid droplet appears is recorded as the initial melting point. The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point. The range between these two temperatures is the melting range.

Determination of Water Solubility (Flask Method based on OECD 105)

The water solubility of this compound can be determined using the flask method, a procedure outlined in the OECD Guideline for the Testing of Chemicals, No. 105.[7][8]

Objective: To determine the saturation concentration of this compound in water at a specific temperature.

Apparatus:

  • Erlenmeyer flasks with stoppers

  • Constant temperature water bath or incubator

  • Analytical balance

  • Centrifuge or filtration apparatus

  • Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Sample Preparation: An excess amount of solid this compound is added to a flask containing a known volume of deionized water.

  • Equilibration: The flask is sealed and agitated in a constant temperature bath (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). Preliminary tests can be conducted to determine the necessary equilibration time.

  • Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration. Care must be taken to avoid changes in temperature during this step.

  • Analysis: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible spectrophotometry.

  • Calculation: The water solubility is expressed as the mass of this compound per unit volume of water (e.g., mg/L).

Reactivity with Acid (Qualitative Protocol)

This protocol provides a qualitative assessment of the reactivity of this compound with a common acid, analogous to the reaction of other calcium salts like calcium carbonate.[9][10]

Objective: To observe the reaction of this compound with an acid.

Apparatus:

  • Test tubes

  • Dropper

  • Spatula

  • Dilute hydrochloric acid (e.g., 1 M HCl)

Procedure:

  • A small amount of this compound powder is placed in a test tube.

  • A few drops of dilute hydrochloric acid are added to the test tube.

  • The mixture is observed for any signs of a chemical reaction, such as effervescence (gas evolution), dissolution of the solid, or temperature changes. The reaction is expected to produce phthalic acid and calcium chloride.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization phthalic_acid Phthalic Acid mixing Mixing in Aqueous Solution phthalic_acid->mixing calcium_hydroxide Calcium Hydroxide calcium_hydroxide->mixing reaction Precipitation Reaction mixing->reaction filtration Filtration and Washing reaction->filtration drying Drying filtration->drying calcium_phthalate This compound Product drying->calcium_phthalate calcium_phthalate_char This compound Sample ftir FTIR Spectroscopy structural_info structural_info ftir->structural_info Functional Groups xrd X-ray Diffraction (XRD) crystal_info crystal_info xrd->crystal_info Crystal Structure & Purity tga Thermogravimetric Analysis (TGA) thermal_info thermal_info tga->thermal_info Thermal Stability elemental_analysis Elemental Analysis composition_info composition_info elemental_analysis->composition_info Elemental Composition calcium_phthalate_char->ftir calcium_phthalate_char->xrd calcium_phthalate_char->tga calcium_phthalate_char->elemental_analysis

Caption: Workflow for the synthesis and characterization of this compound.

References

An In-depth Technical Guide to the Solubility of Calcium Phthalate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive review of available scientific literature and chemical databases reveals a significant lack of specific quantitative solubility data for calcium phthalate (B1215562) in organic solvents. This guide, therefore, provides a robust framework for approaching the solubility determination of calcium phthalate, including detailed experimental protocols and qualitative assessments based on the behavior of structurally related compounds. The quantitative data presented for analogous compounds should be used for estimation purposes only.

Introduction to this compound

This compound, the calcium salt of phthalic acid, is a white crystalline solid.[1] Its chemical structure consists of a calcium cation (Ca²⁺) ionically bonded to a phthalate anion. This compound is known to be soluble in organic solvents but exhibits limited solubility in water.[1] Understanding its solubility characteristics in various organic media is crucial for its application in diverse fields, including as a plasticizer and stabilizer in polymer formulations.

Qualitative Solubility Profile

Comparative Solubility Data of a Related Compound: Dimethyl Phthalate

To provide a contextual framework, the following table summarizes the solubility of Dimethyl Phthalate (DMP), a structurally related ester of phthalic acid. Given the structural similarities, the solubility behavior of DMP can serve as a preliminary guide for estimating the solubility of this compound in various organic solvents.

Organic SolventTemperatureSolubility
Ethanol (B145695)Room TemperatureMiscible
Diethyl EtherRoom TemperatureMiscible
ChloroformRoom TemperatureMiscible / Soluble
AcetoneRoom TemperatureSoluble
BenzeneRoom TemperatureSoluble
Carbon TetrachlorideRoom TemperatureSlightly Soluble
Petroleum EtherRoom TemperaturePractically Insoluble

Note: "Miscible" indicates that the substances mix in all proportions to form a homogeneous solution. This data suggests that solvents with higher polarity are more effective at dissolving phthalate-based compounds.

Experimental Protocol for Determining the Solubility of this compound

The following is a detailed, generalized protocol for the experimental determination of the solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution at a specific temperature and then determining the concentration of the dissolved solute.

Materials and Equipment
  • This compound (solid, high purity)

  • Selected Organic Solvent (e.g., ethanol, acetone, DMF, DMSO)

  • Analytical balance (± 0.1 mg)

  • Temperature-controlled shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringe filters (chemically resistant to the solvent)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

  • Glass vials with screw caps

Procedure
  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a series of glass vials.

    • Accurately pipette a known volume of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.

    • Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to conduct preliminary experiments to determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the sediment, the pipette tip should be kept well below the liquid surface but above the solid phase.

    • For highly viscous solvents or fine suspensions, it may be necessary to centrifuge the vials to achieve a clear separation of the solid and liquid phases.

    • Immediately filter the collected supernatant through a chemically compatible syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

  • Concentration Analysis:

    • Accurately weigh the vial containing the filtered saturated solution.

    • Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the this compound.

    • Once the solvent is fully evaporated, reweigh the vial containing the dry this compound residue.

    • The mass of the dissolved this compound can be determined by subtracting the initial weight of the vial from the final weight.

    • Alternatively, the concentration of this compound in the filtered saturated solution can be determined using a validated analytical technique such as HPLC or GC. This requires the preparation of a calibration curve using standard solutions of known concentrations.

  • Calculation of Solubility:

    • The solubility can be expressed in various units, such as g/100 mL, g/L, or mol/L.

    • Gravimetric Method Calculation:

      • Solubility ( g/100 mL) = (Mass of residue / Volume of solvent used) x 100

    • Analytical Method Calculation:

      • The concentration obtained from the analytical instrument (e.g., in mg/L) can be directly reported as the solubility.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solid solubility.

experimental_workflow start Start: Prepare Materials add_excess Add Excess this compound to Vials start->add_excess add_solvent Add Known Volume of Organic Solvent add_excess->add_solvent equilibrate Equilibrate at Constant Temperature with Agitation add_solvent->equilibrate settle Allow Excess Solid to Settle equilibrate->settle sample Withdraw Supernatant settle->sample filter Filter Supernatant sample->filter analyze Analyze Concentration (Gravimetric or Spectroscopic) filter->analyze calculate Calculate Solubility analyze->calculate end End: Report Solubility Data calculate->end

General workflow for the experimental determination of solid solubility.

Potential Signaling Pathways and Logical Relationships

A search for signaling pathways directly related to the dissolution of this compound did not yield any specific results. The dissolution process is primarily a physical-chemical phenomenon governed by intermolecular forces between the solute and the solvent. A logical relationship diagram for the factors influencing solubility is presented below.

solubility_factors solubility Solubility of this compound solvent Solvent Properties solubility->solvent solute Solute Properties (this compound) solubility->solute temp Temperature solubility->temp pressure Pressure (for gaseous solutes) solubility->pressure polarity Polarity solvent->polarity h_bonding Hydrogen Bonding Capability solvent->h_bonding lattice_energy Lattice Energy solute->lattice_energy particle_size Particle Size solute->particle_size

Factors influencing the solubility of this compound.

Conclusion

While direct quantitative solubility data for this compound in organic solvents is currently not well-documented in publicly accessible literature, this guide provides a comprehensive framework for researchers and professionals to approach this topic. By utilizing the provided experimental protocol, scientists can systematically determine the solubility of this compound in various organic solvents of interest. The qualitative insights and comparative data for related compounds offer a valuable starting point for solvent selection and experimental design. Further research to populate a quantitative database of this compound solubility would be a significant contribution to the field.

References

A Technical Guide to the Thermal Decomposition Behavior of Calcium Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected thermal decomposition behavior of calcium phthalate (B1215562). Due to a lack of specific published experimental data on the thermal analysis of pure calcium phthalate, this document outlines a plausible decomposition pathway based on the known behavior of analogous metal carboxylates, such as calcium oxalate (B1200264) and other metal phthalates. It includes detailed, representative experimental protocols for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), summarizes expected quantitative data in tabular form, and provides visualizations of the decomposition pathway and experimental workflow to guide researchers in their own investigations.

Introduction

This compound (C₈H₄CaO₄) is the calcium salt of phthalic acid.[1] It exists as a white crystalline solid and may also be found in a hydrated form.[2] The thermal stability and decomposition characteristics of metal carboxylates are critical for a variety of applications, including in materials science and as precursors for the synthesis of metal oxides. Understanding how this compound behaves upon heating is essential for predicting its stability, identifying potential decomposition products, and designing controlled thermal processes.

This guide will detail the anticipated multi-stage decomposition process of this compound hydrate (B1144303), beginning with dehydration, followed by the decomposition of the anhydrous salt into intermediate products, and finally yielding a stable metal oxide residue.

Predicted Thermal Decomposition Pathway

The thermal decomposition of this compound hydrate is expected to occur in distinct stages. The initial step involves the loss of water molecules, followed by the breakdown of the organic phthalate ligand. The ultimate solid product at high temperatures is predicted to be calcium oxide.

Stage 1: Dehydration

The first stage of decomposition for this compound hydrate is the endothermic removal of water of crystallization. The temperature range for this process can vary depending on the number of water molecules and the heating rate.

Ca(C₈H₄O₄)·xH₂O(s) → Ca(C₈H₄O₄)(s) + xH₂O(g)

Stage 2: Decomposition of Anhydrous this compound

Following dehydration, the anhydrous this compound is expected to decompose. This is likely a complex, multi-step process. One plausible pathway involves an initial breakdown to form calcium carbonate and other volatile organic fragments. At higher temperatures, calcium carbonate will further decompose to calcium oxide and carbon dioxide.[3][4]

Ca(C₈H₄O₄)(s) → CaCO₃(s) + Volatile Organic Fragments(g)

CaCO₃(s) → CaO(s) + CO₂(g)

An alternative high-temperature decomposition pathway could directly yield calcium oxide and phthalic anhydride (B1165640) or other organic products.[2]

The following diagram illustrates the predicted decomposition pathway:

G A This compound Hydrate Ca(C₈H₄O₄)·xH₂O B Anhydrous this compound Ca(C₈H₄O₄) A->B Heat (Endothermic) Dehydration E Water Vapor xH₂O(g) A->E C Calcium Carbonate CaCO₃ B->C Heat Decomposition F Volatile Organic Fragments(g) B->F D Calcium Oxide CaO C->D High Heat Calcination G Carbon Dioxide CO₂(g) C->G

Predicted thermal decomposition pathway of this compound hydrate.

Quantitative Data Summary

The following table summarizes the expected quantitative data from the TGA and DSC analysis of this compound monohydrate (Ca(C₈H₄O₄)·H₂O), based on stoichiometric calculations and the behavior of analogous compounds like calcium oxalate. Actual experimental values may vary.

Decomposition StageTemperature Range (°C)Mass Loss (%) (TGA)Thermal Event (DSC)Gaseous ProductsSolid Residue
1. Dehydration 100 - 250~8.1%EndothermicH₂OAnhydrous this compound
2. Decomposition 350 - 550~51.3%Exothermic/ComplexVolatile OrganicsCalcium Carbonate
3. Calcination 600 - 850~19.8%EndothermicCO₂Calcium Oxide

Experimental Protocols

A comprehensive thermal analysis of this compound should involve both TGA and DSC, ideally performed simultaneously (SDT). Coupling the instrument to a mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR) for evolved gas analysis (EGA) is highly recommended for identifying the volatile decomposition products.[5]

Instrumentation and Parameters
  • Instrument: Simultaneous Thermal Analyzer (TGA/DSC or SDT) coupled with a Mass Spectrometer (EGA-MS).

  • Sample Preparation: A small sample (5-10 mg) of finely ground this compound is weighed accurately into an alumina (B75360) or platinum crucible.[6]

  • Atmosphere: The experiment should be conducted under a controlled atmosphere, typically an inert gas like nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative side reactions.[6]

  • Temperature Program: The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature of around 1000 °C at a constant heating rate (e.g., 10 °C/min).[6]

  • Calibration: The instrument should be calibrated for temperature and heat flow using standard reference materials (e.g., indium for DSC and calcium oxalate for TGA) prior to the analysis.[6]

Data Analysis
  • TGA Curve: The TGA curve plots the percentage of mass loss against temperature. Each step in the curve corresponds to a decomposition stage. The onset and end temperatures of each step are determined, and the percentage of mass loss is calculated.

  • DTG Curve: The derivative of the TGA curve (DTG) shows the rate of mass loss and helps in accurately identifying the peak decomposition temperatures for each stage.

  • DSC Curve: The DSC curve plots the heat flow to or from the sample against temperature. Endothermic peaks indicate processes that absorb heat (like dehydration and calcination), while exothermic peaks indicate heat-releasing processes (like the decomposition of the organic moiety).

  • EGA-MS Data: The mass spectrometer will detect the gaseous products evolved at different temperatures, allowing for their identification based on their mass-to-charge ratio.

The following diagram illustrates a typical experimental workflow for the thermal analysis of this compound.

G cluster_pre Preparation cluster_analysis Analysis cluster_data Data Processing cluster_output Output A Sample Weighing (5-10 mg) C TGA/DSC-MS Run (30-1000 °C, 10 °C/min, N₂ atm) A->C B Instrument Calibration B->C D Analyze TGA/DTG Curve (Mass Loss, Temp. Ranges) C->D E Analyze DSC Curve (Endo/Exo Peaks) C->E F Analyze MS Data (Identify Evolved Gases) C->F G Determine Decomposition Pathway & Kinetics D->G E->G F->G

Experimental workflow for thermal analysis of this compound.

Conclusion

This technical guide presents a detailed, albeit predictive, overview of the thermal decomposition of this compound. The proposed multi-stage decomposition, involving dehydration, organic moiety breakdown, and final calcination to calcium oxide, is consistent with the behavior of similar metal carboxylates. The provided experimental protocols and data analysis guidelines offer a solid framework for researchers to conduct their own empirical studies. It is strongly recommended that the hypothetical data presented here be verified through rigorous experimental work to fully elucidate the precise thermal decomposition mechanism of this compound.

References

An In-depth Technical Guide to Calcium Phthalate (CAS 5793-85-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium phthalate (B1215562), the calcium salt of phthalic acid with the CAS number 5793-85-1, is a specialty chemical with niche applications, most notably as a nucleating agent in the polymer industry. This technical guide provides a comprehensive overview of its properties, synthesis, and primary applications. While its direct role in drug development is not established, understanding its characteristics is pertinent for researchers encountering phthalate salts. This document consolidates available data on its physicochemical properties, provides a detailed experimental protocol for its synthesis and its application as a polymer additive, and includes a workflow diagram for its use in polymer science.

Core Properties of Calcium Phthalate

This compound is a white, crystalline powder.[1] It exhibits limited solubility in water but is soluble in certain organic solvents.[1] The compound is relatively stable under standard conditions but will decompose at elevated temperatures, yielding calcium oxide and phthalic acid.[1] It is commonly available as a hydrate (B1144303).

Physicochemical and Spectral Data

Quantitative data for this compound is summarized in the tables below. It is important to note that some data, particularly spectral and thermal analysis, is not widely available specifically for this compound. In such cases, typical expected results based on the analysis of similar phthalate salts are described.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 5793-85-1General
Molecular Formula C₈H₄CaO₄ (Anhydrous)[2]
C₈H₆CaO₅ (Hydrate)[3][]
Molecular Weight 204.19 g/mol (Anhydrous)[2]
222.21 g/mol (Hydrate)[3][]
Appearance White to almost white crystalline powder[1]
Melting Point 230 °C[5]
Water Solubility 6,965 mg/L at 25 °C[3]
Solubility Soluble in alcohol, sparingly soluble in ether.[3]

Table 2: Spectral and Thermal Analysis Data for this compound

Analysis TechniqueExpected Observations
FT-IR Spectroscopy Characteristic peaks for the carboxylate group (COO⁻) asymmetric and symmetric stretching, and aromatic C-H and C=C stretching from the phthalate ring.
¹H-NMR Spectroscopy Signals corresponding to the aromatic protons of the phthalate ring. Due to its salt nature and potential for hydration, peak positions and broadening may vary depending on the solvent and water content.
¹³C-NMR Spectroscopy Resonances for the carboxylate carbons and the aromatic carbons of the phthalate ring.
Mass Spectrometry Fragmentation pattern corresponding to the phthalate anion and its characteristic fragments.
Thermal Analysis (TGA/DSC) TGA would show mass loss corresponding to the dehydration of the hydrated form, followed by decomposition at higher temperatures. DSC would show an endotherm for dehydration and potentially a melting endotherm, followed by an exotherm for decomposition.

Experimental Protocols

Synthesis of this compound Hydrate

This protocol describes a conventional method for the laboratory-scale synthesis of this compound hydrate from phthalic anhydride (B1165640) and calcium hydroxide (B78521).

Materials:

  • Phthalic anhydride (150 g)

  • Calcium hydroxide (75 g)

  • Deionized water (1500 mL)

  • Magnetic stirrer and stir bar

  • Beaker (2000 mL)

  • Buchner funnel and filter paper

  • Drying oven

Procedure:

  • Add 1500 mL of deionized water to a 2000 mL beaker.

  • While stirring, add 75 g of calcium hydroxide to the water.

  • Slowly add 150 g of phthalic anhydride to the stirring suspension.

  • Continue stirring the mixture at room temperature for 24 hours.

  • After 24 hours, stop stirring and collect the white precipitate by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with a small amount of deionized water to remove any unreacted starting materials.

  • Dry the collected this compound hydrate in a drying oven at a temperature below its decomposition point (e.g., 80-100 °C) until a constant weight is achieved.

Characterization of Synthesized this compound

The synthesized product should be characterized to confirm its identity and purity using the analytical techniques outlined in Table 2.

  • FT-IR Spectroscopy: Record the IR spectrum of the dried product and compare it with known spectra of phthalate salts to identify characteristic functional group vibrations.

  • Thermal Analysis: Perform TGA to determine the water of hydration content by observing the mass loss upon heating. DSC can be used to determine the dehydration and decomposition temperatures.

  • Purity Assessment: The purity of the synthesized this compound can be determined using techniques such as chelometric titration.

Applications in Polymer Science

The primary industrial application of this compound is as a nucleating agent, particularly for polypropylene (B1209903).[6] Nucleating agents are additives that increase the crystallization rate of a polymer by providing sites for the initiation of crystal growth. This results in a more uniform and finer crystalline structure, which can enhance the mechanical and optical properties of the polymer.

Experimental Workflow for Evaluating this compound as a Nucleating Agent in Polypropylene

The following workflow outlines the steps to incorporate this compound into polypropylene and evaluate its effect on the polymer's crystallization behavior.

experimental_workflow cluster_preparation Preparation cluster_analysis Analysis cluster_evaluation Evaluation start Start compound Compound Polypropylene with this compound via Melt Extrusion start->compound pelletize Pelletize the Compounded Mixture compound->pelletize dsc Perform Differential Scanning Calorimetry (DSC) Analysis pelletize->dsc Sample for Thermal Analysis xrd Conduct X-ray Diffraction (XRD) Analysis pelletize->xrd Sample for Structural Analysis microscopy Perform Polarized Optical Microscopy (POM) pelletize->microscopy Sample for Morphological Analysis eval_tc Determine Crystallization Temperature (Tc) from DSC dsc->eval_tc eval_xrd Analyze Crystal Structure and Lamellar Thickness from XRD xrd->eval_xrd eval_morphology Observe Spherulite Morphology and Size from POM microscopy->eval_morphology end End eval_tc->end eval_xrd->end eval_morphology->end

Caption: Experimental workflow for evaluating this compound as a nucleating agent.

Toxicological and Pharmacological Profile

Currently, there is a significant lack of specific toxicological and pharmacological data for this compound (CAS 5793-85-1) in publicly available literature. Most research on the biological effects of phthalates focuses on phthalate esters, such as di(2-ethylhexyl) phthalate (DEHP) and dibutyl phthalate (DBP), which are known endocrine disruptors.[7][8][9][10] These studies have investigated effects on various cellular models and in vivo systems, highlighting concerns about reproductive and developmental toxicity.[7][11] However, it is crucial to note that the toxicological profile of phthalate esters cannot be directly extrapolated to phthalate salts like this compound due to differences in their chemical structure, bioavailability, and metabolism.

For drug development professionals, the absence of data on this compound's interaction with biological systems means that its potential as a pharmaceutical ingredient or its safety as an excipient has not been evaluated. Any potential application in a pharmaceutical context would necessitate a thorough toxicological assessment, including in vitro cytotoxicity, genotoxicity, and in vivo studies.

Conclusion

This compound (CAS 5793-85-1) is a compound with well-defined properties and a primary application as a nucleating agent in the polymer industry. Its synthesis is straightforward, and its effects on polymer crystallization can be systematically evaluated. For researchers in materials science, it serves as an interesting model compound for studying polymer crystallization phenomena. For those in drug development, while the broader class of phthalates has been extensively studied for its biological effects, this compound itself remains largely uncharacterized. This presents a significant data gap, and its use in any biological or pharmaceutical application would require extensive safety and efficacy studies. This guide provides a foundational understanding of this compound based on the currently available scientific literature.

References

An In-depth Technical Guide to the Synthesis of Phthalic Acid Calcium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis methods for phthalic acid calcium salt (calcium phthalate), a compound of interest in various chemical and pharmaceutical applications. The guide outlines two core methodologies: direct reaction of phthalic acid with a calcium base and aqueous precipitation via a soluble phthalate (B1215562) salt. Detailed experimental protocols, quantitative data, and process visualizations are provided to facilitate replication and further research.

Introduction

Phthalic acid, a benzenedicarboxylic acid, readily forms salts with divalent cations such as calcium. This compound (C₈H₄CaO₄) is a white, crystalline solid with limited solubility in water, a property that is central to its synthesis via precipitation.[1] The compound exists in both anhydrous (CAS 5793-85-1) and hydrated forms (CAS 5793-86-2). This guide will detail the most common and effective methods for its preparation in a laboratory setting.

Core Synthesis Methodologies

Two principal routes for the synthesis of this compound are prevalent: direct reaction and aqueous precipitation.

Method 1: Direct Reaction with Calcium Base

This method involves the direct neutralization of phthalic acid with a calcium base, such as calcium carbonate (CaCO₃) or calcium hydroxide (B78521) (Ca(OH)₂), in an aqueous medium. The reaction with calcium carbonate is driven by the formation of this compound, water, and carbon dioxide gas.

A known laboratory preparation involves the reaction of an excess of phthalic acid with calcium carbonate in boiling water.[2] Upon cooling, the less soluble this compound crystallizes out of the solution.

Method 2: Aqueous Precipitation (Double Decomposition)

This route offers a more controlled precipitation process. It typically involves two main steps: the formation of a soluble alkali metal phthalate salt, followed by the addition of a soluble calcium salt to precipitate the desired this compound. This method is analogous to the synthesis of other benzenedicarboxylate salts, such as calcium terephthalate.[3]

The process begins with the neutralization of phthalic acid with a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), to form a clear solution of sodium or lithium phthalate. Subsequently, a solution of a soluble calcium salt, like calcium chloride (CaCl₂) or calcium nitrate (B79036) (Ca(NO₃)₂), is introduced. The low solubility of this compound causes it to precipitate out of the solution upon mixing.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound, with the data for Method 2 being adapted from an analogous synthesis of calcium terephthalate.[3]

ParameterMethod 1: Direct ReactionMethod 2: Aqueous Precipitation (Analogous)
Starting Materials Phthalic Acid, Calcium CarbonatePhthalic Acid, Sodium Hydroxide, Calcium Chloride
Solvent WaterDeionized Water
Molar Ratio Phthalic Acid in excess[2]Phthalic Acid : NaOH = 1:2; Sodium Phthalate : CaCl₂ = 1:1[3]
Reaction Temperature Boiling Water (100 °C)[2]40 - 100 °C (for both steps)[3]
Reaction Time Not specified, cooling required6 - 24 hours (for each step)[3]
Product Isolation Crystallization upon cooling[2]Filtration/Centrifugation
Yield Not specifiedHigh (expected based on precipitation)

Experimental Protocols

Protocol for Method 1: Direct Reaction
  • Materials: Phthalic acid, calcium carbonate, deionized water.

  • Procedure:

    • Suspend calcium carbonate in deionized water in a reaction vessel equipped with a reflux condenser and magnetic stirrer.

    • Add an excess of phthalic acid to the suspension.

    • Heat the mixture to boiling (100 °C) with continuous stirring.

    • Maintain the boiling temperature to allow the reaction to proceed. The evolution of CO₂ gas should be observed.

    • After the reaction is complete (indicated by the cessation of gas evolution), allow the solution to cool slowly to room temperature.

    • Further cool the mixture in an ice bath to maximize crystallization.

    • Collect the precipitated white crystals of this compound by vacuum filtration.

    • Wash the crystals with cold deionized water to remove any unreacted starting materials.

    • Dry the product in an oven at a suitable temperature (e.g., 80-100 °C) to a constant weight.

Protocol for Method 2: Aqueous Precipitation (Adapted from Calcium Terephthalate Synthesis[3])
  • Materials: Phthalic acid, sodium hydroxide, calcium chloride, deionized water.

  • Step 1: Preparation of Sodium Phthalate Solution

    • Dissolve a specific molar quantity of phthalic acid and a 2:1 molar equivalent of sodium hydroxide in deionized water with stirring.

    • Heat the solution to between 40-100 °C and maintain for 6-24 hours to ensure complete formation of the disodium (B8443419) phthalate solution.

  • Step 2: Precipitation of this compound

    • In a separate vessel, prepare a solution of calcium chloride in deionized water.

    • Add the calcium chloride solution to the sodium phthalate solution in a 1:1 molar ratio with respect to the initial phthalic acid.

    • Upon mixing, a white precipitate of this compound will form.

    • Continue to stir the mixture at 40-100 °C for 6-24 hours to ensure complete precipitation.

    • Isolate the precipitate by filtration or centrifugation.

    • Wash the collected solid with deionized water to remove soluble byproducts (e.g., NaCl).

    • Dry the final product in a vacuum oven to obtain anhydrous this compound, or air-dry to potentially yield the hydrated form.

Process Diagrams

Synthesis_Method_1 cluster_reactants Reactants cluster_process Process cluster_products Products PA Phthalic Acid Mix Mix & Heat to Boiling (100°C) PA->Mix CaCO3 Calcium Carbonate CaCO3->Mix H2O Water H2O->Mix Cool Cool & Crystallize Mix->Cool Reaction CO2 CO₂ (gas) Mix->CO2 Filter Filter & Wash Cool->Filter Dry Dry Filter->Dry Product This compound Dry->Product

Caption: Workflow for Direct Reaction Synthesis (Method 1).

Synthesis_Method_2 cluster_step1 Step 1: Salt Formation cluster_step2 Step 2: Precipitation PA Phthalic Acid Reaction1 React in Water (40-100°C, 6-24h) PA->Reaction1 NaOH Sodium Hydroxide NaOH->Reaction1 NaPhthalate Sodium Phthalate Solution Reaction1->NaPhthalate Reaction2 Precipitation (40-100°C, 6-24h) NaPhthalate->Reaction2 CaCl2 Calcium Chloride Solution CaCl2->Reaction2 Filter Filter, Wash & Dry Reaction2->Filter Product This compound Filter->Product

Caption: Workflow for Aqueous Precipitation Synthesis (Method 2).

References

The Evolving Role of Calcium Phthalate as a Multifunctional Polymer Additive: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium phthalate (B1215562), the calcium salt of phthalic acid, is a versatile polymer additive traditionally utilized as a plasticizer and thermal stabilizer. Emerging research, however, highlights its significant potential as a nucleating agent, particularly for semi-crystalline polymers such as polypropylene (B1209903) (PP). This technical guide provides a comprehensive overview of the core functionalities of calcium phthalate, with a focus on its role in modifying polymer properties. This document synthesizes available data on its impact on mechanical and thermal characteristics, outlines relevant experimental protocols, and explores its implications for various applications, including those pertinent to the pharmaceutical and drug development sectors.

Introduction

The performance of polymeric materials is intrinsically linked to the additives incorporated into their matrix. These additives can modify a wide range of properties, from mechanical strength and thermal stability to crystallinity and processability. This compound (C₈H₄CaO₄) is a metallic salt of phthalic acid that has garnered interest for its multifunctional capabilities.[1][2] While historically used as a plasticizer and stabilizer, its role as a nucleating agent is a key area of contemporary research.[2][3] This guide delves into the technical aspects of this compound's function as a polymer additive, providing a resource for researchers and professionals seeking to leverage its properties in material science and drug development.

Core Functionalities of this compound in Polymers

This compound's utility as a polymer additive stems from several key functions:

  • Nucleating Agent: In semi-crystalline polymers like polypropylene, this compound can act as a β-nucleating agent. This means it promotes the formation of the β-crystalline form of the polymer, which can lead to enhanced toughness and impact resistance.[4] The nucleation process is influenced by the chemical structure of the additive and its interaction with the polymer melt during crystallization.

  • Plasticizer: Like other phthalates, this compound can increase the flexibility and reduce the brittleness of polymers by embedding itself between polymer chains, thereby lowering the glass transition temperature.[2][3]

  • Thermal Stabilizer: this compound can contribute to the thermal stability of polymers during processing and end-use by neutralizing acidic byproducts of degradation.[2][3]

Impact on Polymer Properties: A Quantitative Overview

While specific quantitative data for this compound is limited in publicly available literature, data for closely related calcium dicarboxylates and calcium tetrahydrophthalate provide valuable insights into its expected performance.

Mechanical Properties

The addition of calcium-based nucleating agents can significantly influence the mechanical properties of polymers. For instance, the presence of a β-nucleating agent in polypropylene can enhance its impact strength.

Table 1: Effect of a Calcium-Based β-Nucleating Agent (Calcium Tetrahydrophthalate) on the Impact Strength of Impact-Resistant Polypropylene Copolymer (IPC)

Additive Concentration (wt%)Impact Strength Improvement at 0°C (%)
0.10Up to 40

Data extrapolated from studies on calcium tetrahydrophthalate, a structurally similar compound.[1]

Thermal Properties

Nucleating agents like this compound can alter the crystallization behavior of polymers, which is observable through thermal analysis techniques such as Differential Scanning Calorimetry (DSC). An increase in the crystallization temperature (Tc) is a key indicator of nucleation efficiency.

Table 2: Nucleating Effect of Calcium Dicarboxylates in Isotactic Polypropylene (iPP)

Nucleating AgentConcentration (wt%)Kx Value (Relative β-phase Content)
This compound 0.5 0.93
Calcium Pimelate0.50.95
Calcium Suberate0.50.96
Calcium Terephthalate0.50.62

The Kx value represents the fraction of the β-crystalline form, with a higher value indicating greater nucleation efficiency.

Experimental Protocols

The evaluation of this compound as a polymer additive involves several key experimental procedures.

Synthesis of this compound

A general laboratory-scale synthesis of this compound involves the reaction of phthalic acid with a calcium salt, such as calcium hydroxide (B78521) or calcium chloride, in an aqueous solution. The resulting precipitate is then filtered, washed, and dried.

Disclaimer: The following is a generalized protocol and should be adapted and optimized based on specific laboratory conditions and safety procedures.

Materials:

Procedure:

  • Dissolve phthalic acid in a minimal amount of hot deionized water.

  • Prepare a stoichiometric aqueous solution of calcium hydroxide.

  • Slowly add the calcium hydroxide solution to the phthalic acid solution with constant stirring.

  • A white precipitate of this compound will form.

  • Continue stirring for a specified period to ensure complete reaction.

  • Filter the precipitate using a Buchner funnel.

  • Wash the precipitate with deionized water and then with ethanol to remove any unreacted starting materials and impurities.

  • Dry the resulting this compound powder in a vacuum oven at a controlled temperature.

Synthesis_Workflow cluster_solution_prep Solution Preparation cluster_reaction Reaction cluster_purification Purification and Drying Phthalic_Acid Phthalic Acid Dissolution Dissolve Phthalic Acid Phthalic_Acid->Dissolution DI_Water1 Hot Deionized Water DI_Water1->Dissolution Calcium_Hydroxide Calcium Hydroxide Ca_Solution Prepare Ca(OH)2 Solution Calcium_Hydroxide->Ca_Solution DI_Water2 Deionized Water DI_Water2->Ca_Solution Mixing Mix Solutions with Stirring Dissolution->Mixing Ca_Solution->Mixing Precipitation Precipitation of this compound Mixing->Precipitation Stirring Continuous Stirring Precipitation->Stirring Filtration Filter Precipitate Stirring->Filtration Washing Wash with DI Water and Ethanol Filtration->Washing Drying Dry in Vacuum Oven Washing->Drying Final_Product Final_Product Drying->Final_Product This compound Powder

Figure 1: Generalized workflow for the synthesis of this compound.
Incorporation into Polymers via Melt Blending

Melt blending is a common technique for incorporating additives into thermoplastic polymers.

Equipment:

  • Twin-screw extruder

  • Polymer pellets (e.g., polypropylene)

  • This compound powder

Procedure:

  • Pre-dry the polymer pellets and this compound powder to remove any moisture.

  • Dry-blend the polymer pellets and this compound at the desired weight percentage.

  • Feed the mixture into the hopper of a twin-screw extruder.

  • Set the extruder barrel temperature profile appropriate for the polymer (e.g., for polypropylene, temperatures may range from 180°C to 230°C from the feeding zone to the die).

  • Set the screw speed to ensure adequate mixing and dispersion of the additive.

  • Extrude the molten polymer blend through a die to form strands.

  • Cool the strands in a water bath.

  • Pelletize the cooled strands for further processing (e.g., injection molding for test specimens).

Melt_Blending_Workflow Polymer Polymer Pellets Dry_Blend Dry Blending Polymer->Dry_Blend Additive This compound Powder Additive->Dry_Blend Extruder Twin-Screw Extruder (Controlled Temperature and Screw Speed) Dry_Blend->Extruder Extrusion Melt Extrusion Extruder->Extrusion Cooling Water Bath Cooling Extrusion->Cooling Pelletizer Pelletizer Cooling->Pelletizer Final_Pellets Compounded Pellets Pelletizer->Final_Pellets

References

An In-depth Technical Guide to Calcium Phthalate: Hydrate vs. Anhydrous Forms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium phthalate (B1215562), the calcium salt of phthalic acid, exists in both a hydrated and an anhydrous form. The presence of water of crystallization in the hydrated form significantly influences its physicochemical properties compared to its anhydrous counterpart. Understanding these differences is critical for applications in various fields, including polymer science, analytical chemistry, and potentially in drug development as an excipient or for other functionalities. This technical guide provides a comprehensive comparison of calcium phthalate hydrate (B1144303) and its anhydrous form, detailing their properties, synthesis, and analytical characterization. While specific experimental data for the anhydrous form is limited in publicly available literature, this guide consolidates known information and provides generalized experimental protocols for a comparative analysis.

Physicochemical Properties: A Comparative Analysis

The distinct properties of the hydrated and anhydrous forms of this compound are summarized below. It is important to note that while data for the hydrated form is more readily available, some properties of the anhydrous form are inferred from general chemical principles or limited sources.

Table 1: Comparative Physicochemical Properties of this compound Hydrate and Anhydrous this compound

PropertyThis compound HydrateAnhydrous this compound
Molecular Formula C₈H₄CaO₄·H₂O[1][2]C₈H₄CaO₄[3][4]
Molecular Weight 222.21 g/mol [1][2]204.19 g/mol [3][4]
Appearance White to almost white powder or crystal[5]White to almost white powder or crystal[5]
CAS Number 5793-85-1 (for the hydrate)[1][2]5793-85-1 (often shared with the hydrate)[3][4]
Density 1.68 g/cm³ (calculated for the monohydrate)1.451 g/cm³[4]
Melting Point Decomposes upon heating230 °C[4]
Water Solubility 6,965 mg/L at 25 °C[2]Data not available, but generally expected to be different from the hydrate.
Solubility in Organic Solvents Soluble in some organic solvents[5]Soluble in organic solvents[5]

Synthesis and Interconversion

Synthesis of this compound Hydrate

This compound hydrate is typically synthesized by the reaction of a soluble calcium salt with a solution of a phthalate salt, or by neutralizing phthalic acid with a calcium base in an aqueous solution.

Experimental Protocol: Synthesis of this compound Monohydrate

Materials:

  • Phthalic acid

  • Calcium carbonate (CaCO₃)

  • Deionized water

Procedure:

  • Suspend an excess of phthalic acid in deionized water in a reaction vessel.

  • Heat the suspension to boiling.

  • Slowly add calcium carbonate to the boiling suspension with constant stirring. Continue addition until effervescence ceases, indicating the neutralization of the acid.

  • Filter the hot solution to remove any unreacted starting material.

  • Allow the filtrate to cool slowly to room temperature.

  • Colorless crystals of this compound monohydrate will form.

  • Collect the crystals by filtration, wash with a small amount of cold deionized water, and air-dry.

Preparation of Anhydrous this compound

The anhydrous form is typically obtained by the controlled thermal dehydration of the hydrated salt.

Experimental Protocol: Preparation of Anhydrous this compound

Materials:

  • This compound hydrate

  • Drying oven or furnace with temperature control

  • Desiccator

Procedure:

  • Place a known quantity of finely ground this compound hydrate in a pre-weighed crucible.

  • Heat the crucible in an oven or furnace at a temperature determined by thermogravimetric analysis (TGA) to be sufficient for complete water removal without decomposition of the phthalate moiety. A temperature range of 150-200°C is a suggested starting point for investigation.

  • Hold the sample at this temperature for a sufficient duration (e.g., 2-4 hours) to ensure all water of crystallization has been removed.

  • Cool the crucible containing the anhydrous this compound in a desiccator to prevent rehydration.

  • Weigh the crucible to determine the final mass of the anhydrous product and confirm the mass loss corresponds to the theoretical water content.

Analytical Characterization Workflow

A systematic workflow is essential for the comprehensive characterization and comparison of the hydrated and anhydrous forms of this compound.

experimental_workflow cluster_synthesis Synthesis & Preparation cluster_characterization Physicochemical Characterization synthesis_hydrate Synthesis of This compound Hydrate synthesis_anhydrous Preparation of Anhydrous this compound synthesis_hydrate->synthesis_anhydrous Thermal Dehydration TGA_DSC Thermal Analysis (TGA/DSC) synthesis_hydrate->TGA_DSC XRD Powder X-ray Diffraction (PXRD) synthesis_hydrate->XRD FTIR FTIR Spectroscopy synthesis_hydrate->FTIR Solubility Solubility Determination synthesis_hydrate->Solubility synthesis_anhydrous->TGA_DSC synthesis_anhydrous->XRD synthesis_anhydrous->FTIR synthesis_anhydrous->Solubility

Caption: Experimental workflow for synthesis and comparative characterization.

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for determining the water content, thermal stability, and dehydration profile of this compound hydrate.

Experimental Protocol: TGA/DSC Analysis

Instrument: Simultaneous TGA/DSC analyzer Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum or ceramic pan. TGA/DSC Program:

  • Equilibrate at 30 °C.

  • Ramp the temperature from 30 °C to 300 °C at a heating rate of 10 °C/min.

  • Use an inert atmosphere (e.g., nitrogen) with a purge rate of 50 mL/min. Data Analysis:

  • TGA: Determine the percentage mass loss corresponding to the dehydration step. The theoretical mass loss for one water molecule from this compound monohydrate is approximately 8.1%.

  • DSC: Identify endothermic peaks associated with dehydration and exothermic peaks related to decomposition.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique to differentiate between the crystalline structures of the hydrated and anhydrous forms.

Experimental Protocol: PXRD Analysis

Instrument: Powder X-ray diffractometer Sample Preparation: Pack the powder sample into a sample holder. Instrument Settings:

  • Radiation: Cu Kα (λ = 1.5406 Å)

  • Voltage and Current: 40 kV and 40 mA

  • Scan Range (2θ): 5° to 50°

  • Scan Speed: 2°/min Data Analysis: Compare the diffraction patterns of the hydrated and anhydrous forms. The peak positions and relative intensities will differ due to their distinct crystal lattices. The pattern for the hydrate can be compared with crystallographic databases.

Solubility Determination

A standardized method should be used to quantitatively compare the aqueous solubility of the two forms.

Experimental Protocol: Equilibrium Solubility Determination

Materials:

  • This compound hydrate and anhydrous forms

  • Deionized water

  • Thermostatic shaker bath

  • Analytical balance

  • Filtration apparatus (e.g., 0.45 µm syringe filters)

  • Analytical instrumentation for calcium or phthalate quantification (e.g., Atomic Absorption Spectroscopy or UV-Vis Spectroscopy).

Procedure:

  • Add an excess amount of the solid (either hydrate or anhydrous form) to a known volume of deionized water in a sealed container.

  • Place the container in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).

  • Agitate the suspension for a sufficient time to reach equilibrium (e.g., 24-48 hours).

  • Withdraw a sample of the supernatant and immediately filter it to remove undissolved solids.

  • Quantify the concentration of the dissolved this compound in the filtrate using a suitable analytical method.

  • Repeat the experiment in triplicate for each form.

Biological Context: Phthalates and Cellular Signaling

phthalate_signaling Phthalates Phthalates GPCR GPCR Phthalates->GPCR ER Estrogen Receptor (ER) Phthalates->ER AR Androgen Receptor (AR) Phthalates->AR PPAR PPARγ Phthalates->PPAR AhR Aryl Hydrocarbon Receptor (AhR) Phthalates->AhR Membrane Cell Membrane Ca_Signaling Intracellular Ca²⁺ Signaling GPCR->Ca_Signaling Cellular_Responses Cellular Responses (Proliferation, Apoptosis, etc.) Ca_Signaling->Cellular_Responses Nucleus Nucleus ER->Nucleus AR->Nucleus PPAR->Nucleus AhR->Nucleus Gene_Expression Altered Gene Expression Nucleus->Gene_Expression Gene_Expression->Cellular_Responses

Caption: Generalized signaling pathways for phthalates.

Phthalates can interact with G protein-coupled receptors (GPCRs) on the cell surface, leading to modulation of intracellular calcium signaling.[6][7] They can also cross the cell membrane and interact with nuclear receptors such as the estrogen receptor (ER), androgen receptor (AR), peroxisome proliferator-activated receptor-gamma (PPARγ), and the aryl hydrocarbon receptor (AhR).[7][8][9] This interaction can lead to the translocation of these receptors to the nucleus, where they act as transcription factors, altering the expression of target genes involved in cellular processes like proliferation, differentiation, and apoptosis.[7][9] It is important to note that the specific effects and potency can vary significantly between different phthalate compounds.[6]

Conclusion

The hydrated and anhydrous forms of this compound exhibit distinct physicochemical properties stemming from the presence or absence of water of crystallization. A thorough understanding and characterization of these differences are paramount for their effective application. This guide provides a framework for the comparative analysis of these two forms, including key properties and detailed experimental protocols. While some specific data for the anhydrous form remains elusive in the current literature, the methodologies outlined here will enable researchers to generate the necessary data for their specific applications. Further research into the quantitative properties of anhydrous this compound and the specific biological effects of this compound is warranted to fully elucidate its potential.

References

Spectroscopic Analysis of Calcium Phthalate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) and Raman spectroscopic analysis of calcium phthalate (B1215562). Due to the limited availability of direct experimental data for pure calcium phthalate in published literature, this guide presents a robust framework based on established analytical methodologies, data from analogous divalent metal phthalates, and theoretical considerations. It is designed to equip researchers with the necessary protocols and expected spectral features for the synthesis and vibrational analysis of this compound.

Introduction

This compound (C₈H₄CaO₄), the calcium salt of phthalic acid, is a compound of interest in various fields, including materials science and pharmaceuticals.[1] Vibrational spectroscopy, encompassing FTIR and Raman techniques, serves as a powerful, non-destructive tool for the structural characterization of such metal-organic compounds. These techniques probe the vibrational modes of molecules, providing a unique "fingerprint" that is sensitive to chemical composition, molecular structure, and intermolecular interactions.[2]

This guide outlines the synthesis of this compound via a straightforward aqueous precipitation method and provides detailed protocols for its analysis using FTIR and Raman spectroscopy. Furthermore, it presents a predictive assignment of the principal vibrational modes based on the well-understood spectroscopy of carboxylates, aromatic systems, and related metal-phthalate complexes.

Synthesis of this compound

A reliable method for synthesizing this compound is through aqueous precipitation, which involves the reaction of a soluble calcium salt with a soluble phthalate salt.[3][4]

Experimental Protocol
  • Reagent Preparation:

    • Prepare a 0.5 M aqueous solution of calcium chloride (CaCl₂).

    • Prepare a 0.5 M aqueous solution of disodium (B8443419) phthalate (Na₂C₈H₄O₄).

  • Precipitation:

    • Slowly add the calcium chloride solution dropwise to the disodium phthalate solution at room temperature with constant stirring.

    • A white precipitate of this compound will form immediately due to its low solubility in water.[1]

  • Isolation and Purification:

    • Continue stirring the mixture for 1-2 hours to ensure complete precipitation.

    • Collect the precipitate by vacuum filtration.

    • Wash the collected solid several times with deionized water to remove any soluble impurities, followed by a final wash with ethanol.

  • Drying:

    • Dry the purified this compound powder in a vacuum oven at 80-100 °C to a constant weight.

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by the sample, providing information on the vibrational modes of functional groups.[5] For solid samples like this compound, the KBr pellet method is a standard and effective sample preparation technique.[6][7][8]

  • Sample Preparation:

    • Weigh approximately 1-2 mg of the dried this compound powder and 200-250 mg of spectroscopy-grade potassium bromide (KBr) powder. The KBr must be thoroughly dried to avoid interference from water absorption bands.[9]

    • Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous mixture is obtained.[8]

  • Pellet Formation:

    • Transfer the mixture to a pellet-forming die.

    • Place the die in a hydraulic press and apply a pressure of approximately 8-10 tons for several minutes. A vacuum can be applied to the die to remove trapped air and moisture, resulting in a more transparent pellet.[6]

  • Data Acquisition:

    • Place the resulting transparent or translucent KBr pellet in the sample holder of the FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-adding a sufficient number of scans (e.g., 32 or 64) will improve the signal-to-noise ratio.

    • A background spectrum of a pure KBr pellet should be recorded under the same conditions and subtracted from the sample spectrum.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and vibrations of the molecular framework.[2][10]

  • Sample Preparation:

    • Place a small amount of the dry this compound powder into a glass capillary tube or onto a microscope slide. No extensive sample preparation is typically required for solid powders.[11]

  • Data Acquisition:

    • Place the sample in the spectrometer's sample holder.

    • Focus the laser beam (e.g., 532 nm or 785 nm) onto the sample.

    • Record the Raman spectrum over a suitable spectral range (e.g., 3500-100 cm⁻¹).

    • The laser power and acquisition time should be optimized to obtain a good signal-to-noise ratio while avoiding sample degradation.

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow from the synthesis of this compound to its spectroscopic characterization and data analysis.

G Workflow for Spectroscopic Analysis of this compound cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation s1 Prepare 0.5 M CaCl₂ Solution s3 Mix Solutions (Precipitation) s1->s3 s2 Prepare 0.5 M Na₂C₈H₄O₄ Solution s2->s3 s4 Filter and Wash Precipitate s3->s4 s5 Dry this compound Powder s4->s5 a1 FTIR Analysis (KBr Pellet) s5->a1 a2 Raman Analysis (Powder) s5->a2 d1 Obtain FTIR Spectrum a1->d1 d2 Obtain Raman Spectrum a2->d2 d3 Peak Identification and Assignment d1->d3 d2->d3 d4 Structural Characterization d3->d4

Workflow for the synthesis and spectroscopic analysis of this compound.

Expected Vibrational Spectra and Assignments

The following tables summarize the expected characteristic vibrational bands for this compound in FTIR and Raman spectra. These assignments are based on the known vibrational modes of o-disubstituted benzene (B151609) rings, metal carboxylates, and data from analogous phthalate compounds.[12][13] The coordination of the carboxylate groups to the divalent calcium ion is a key determinant of the positions of the symmetric and asymmetric COO⁻ stretching vibrations.[12]

Predicted FTIR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000Medium-WeakAromatic C-H stretching
~1610 - 1550StrongAsymmetric COO⁻ stretching (νₐ(COO⁻))
~1580MediumAromatic C=C stretching
~1480MediumAromatic C=C stretching
~1440 - 1380Medium-StrongSymmetric COO⁻ stretching (νₛ(COO⁻))
~1150 - 1000MediumIn-plane C-H bending
~850 - 750StrongOut-of-plane C-H bending
~750StrongC-C-C ring deformation
Predicted Raman Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~3070StrongSymmetric aromatic C-H stretching
~1600StrongAromatic C=C stretching
~1580MediumAromatic C=C stretching
~1440 - 1380MediumSymmetric COO⁻ stretching (νₛ(COO⁻))
~1200WeakIn-plane C-H bending
~1040StrongRing breathing mode
~800MediumRing deformation
< 400Medium-StrongLattice modes, Ca-O vibrations

Conclusion

References

Unlocking the Potential: A Technical Guide to Novel Applications of Calcium Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium phthalate (B1215562), a calcium salt of phthalic acid, has traditionally been utilized as a plasticizer and stabilizer in the polymer industry.[1] However, a thorough examination of its physicochemical properties, including its thermal stability, limited aqueous solubility, and structural characteristics, suggests a range of untapped potential in advanced material science and pharmaceutical formulations. This technical guide explores prospective novel applications of calcium phthalate, moving beyond its conventional uses. By drawing parallels with structurally and chemically similar compounds, this paper proposes its potential as a polymer nucleating agent, a component in controlled-release drug delivery systems, a precursor for the synthesis of calcium oxide nanoparticles, and a building block for novel metal-organic frameworks (MOFs). This document provides a scientific rationale for these potential applications and furnishes detailed experimental protocols for the fundamental characterization of this compound, a prerequisite for exploring these innovative avenues. The aim is to inspire and guide further research into this promising, yet underexplored, compound.

Physicochemical Properties of this compound

A comprehensive understanding of the fundamental properties of this compound is essential for envisioning and developing its novel applications. The key physicochemical characteristics are summarized below.

PropertyValue
Chemical Formula C₈H₄CaO₄
Molecular Weight 204.19 g/mol [2]
Appearance White to almost white crystalline powder.[1]
Solubility Limited solubility in water; soluble in some organic solvents.[1]
Thermal Decomposition Decomposes at high temperatures to yield calcium oxide (CaO) and phthalic acid.[1]
Crystal System (Monohydrate) Monoclinic
Space Group (Monohydrate) P2₁/c

Potential Novel Applications

Based on its inherent properties and the functionalities of analogous materials, several promising areas for novel applications of this compound are proposed.

Nucleating Agent for Polymers

Several calcium-based organic salts, such as calcium tetrahydrophthalate and calcium pimelate, have demonstrated efficacy as β-nucleating agents in polypropylene (B1209903), enhancing its mechanical properties like impact strength.[3][4] The rigid structure of the phthalate anion in this compound could provide nucleation sites for polymer crystallization, potentially improving the mechanical and thermal properties of various polymers.

Nucleating_Agent_Concept cluster_0 Polymer Melt cluster_1 Crystallization Molten_Polymer Amorphous Polymer Chains Calcium_Phthalate This compound (Nucleating Site) Molten_Polymer->Calcium_Phthalate Cooling Crystal_Growth Polymer Crystal Lamellae Growth Calcium_Phthalate->Crystal_Growth Crystallized_Polymer Semi-Crystalline Polymer with Improved Properties Crystal_Growth->Crystallized_Polymer

Conceptual workflow for this compound as a polymer nucleating agent.
Excipient for Controlled-Release Formulations

The limited solubility of this compound in aqueous environments is a key attribute for its potential use in controlled-release drug delivery systems. Similar to how other sparingly soluble calcium salts like calcium carbonate and calcium alginate are employed, this compound could be formulated into a matrix that slowly erodes or allows for the gradual diffusion of an embedded active pharmaceutical ingredient (API).[5][6][7][8] This could be particularly advantageous for drugs requiring sustained release profiles to maintain therapeutic concentrations over an extended period.

Controlled_Release_Mechanism Tablet Tablet Matrix This compound + API Ingestion Ingestion and Hydration in GI Tract Tablet->Ingestion Erosion_Diffusion Slow Matrix Erosion and API Diffusion Ingestion->Erosion_Diffusion Sustained_Release Sustained API Release into Circulation Erosion_Diffusion->Sustained_Release

Hypothetical mechanism for a this compound-based controlled-release formulation.
Precursor for Calcium Oxide (CaO) Nanoparticles

The thermal decomposition of this compound yields calcium oxide.[1] This decomposition pathway presents an opportunity to use this compound as a precursor for the synthesis of calcium oxide nanoparticles. By carefully controlling the decomposition temperature, atmosphere, and time, it may be possible to produce CaO nanoparticles with specific sizes and morphologies.[9][10][11][12] These nanoparticles have applications in catalysis, CO2 capture, and as antimicrobial agents.

CaO_Nanoparticle_Synthesis Ca_Phthalate This compound (Precursor) Thermal_Decomposition Controlled Thermal Decomposition (Calcination) Ca_Phthalate->Thermal_Decomposition Products CaO Nanoparticles Phthalic Acid (gaseous) Thermal_Decomposition->Products Characterization Nanoparticle Characterization (TEM, XRD) Products:CaO->Characterization MOF_Synthesis_Concept cluster_0 Reactants cluster_1 Synthesis cluster_2 Product Ca_Phthalate This compound (Ca²⁺ + Phthalate²⁻) Solvothermal_Reaction Solvothermal Reaction Ca_Phthalate->Solvothermal_Reaction Metal_Ion Secondary Metal Ion (M²⁺) (e.g., Zn²⁺, Cu²⁺) Metal_Ion->Solvothermal_Reaction Heterometallic_MOF Novel Heterometallic MOF (Ca-M-Phthalate) Solvothermal_Reaction->Heterometallic_MOF

References

Calcium Phthalate: A Versatile Precursor for Advanced Nanomaterial Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The field of nanotechnology continues to seek novel, cost-effective, and versatile precursor materials for the controlled synthesis of advanced nanomaterials. This technical guide explores the potential of calcium phthalate (B1215562) as a promising precursor for the synthesis of various functional nanomaterials, including calcium oxide (CaO), calcium carbonate (CaCO3), and carbon-based nanostructures. While direct literature on the use of calcium phthalate for nanomaterial synthesis is emerging, this document consolidates information from related systems and proposes scientifically grounded methodologies for its application. By leveraging the thermal decomposition of this aromatic carboxylate, researchers can potentially access a range of nanomaterials with tailored properties for applications in catalysis, drug delivery, and biomedical engineering. This guide provides a comprehensive overview of the synthesis principles, detailed experimental protocols, and potential applications, supported by quantitative data and visual workflows to facilitate further research and development in this exciting area.

Introduction

Nanomaterials, with their unique size-dependent properties, are at the forefront of innovation in various scientific and technological fields. The choice of precursor material is a critical factor that dictates the morphology, purity, and functionality of the resulting nanoparticles. Calcium-based nanomaterials, such as CaO and CaCO3, are of particular interest due to their biocompatibility, biodegradability, and catalytic activity.[1][2] Similarly, carbon-based nanomaterials, including porous carbon and carbon nanotubes, are highly sought after for their exceptional electrical, thermal, and mechanical properties.

This compound, a calcium salt of phthalic acid, presents itself as an intriguing precursor candidate. Its structure, containing a calcium center and an aromatic dicarboxylate ligand, offers the potential for controlled thermal decomposition to yield either calcium-based inorganic nanoparticles or carbonaceous materials, depending on the process conditions. The phthalate moiety can serve as a carbon source, while the calcium can act as a catalytic center or be converted into its oxide or carbonate form. This guide will delve into the theoretical and practical aspects of utilizing this compound for the synthesis of these valuable nanomaterials.

Synthesis of Calcium-Based Nanomaterials from this compound

The thermal decomposition of metal carboxylates is a well-established method for the synthesis of metal and metal oxide nanoparticles.[3][4] In the case of this compound, controlled pyrolysis is expected to yield either calcium oxide or calcium carbonate nanoparticles, with the gaseous byproducts being derived from the phthalate ligand.

Proposed Synthesis Mechanism: Thermal Decomposition

The thermal decomposition of this compound in an inert or oxidizing atmosphere is hypothesized to proceed through the following general steps:

  • Dehydration: Removal of any coordinated or lattice water molecules at elevated temperatures.

  • Decomposition of the Phthalate Ligand: Fragmentation of the organic moiety, leading to the formation of volatile organic compounds and a solid calcium-containing intermediate.

  • Formation of Calcium Carbonate: In the presence of CO2 (either from the decomposition or an external source), the intermediate can convert to calcium carbonate.

  • Formation of Calcium Oxide: At higher temperatures, calcium carbonate will decompose to form calcium oxide and carbon dioxide.

The final product (CaO or CaCO3) can be controlled by tuning the decomposition temperature and the atmospheric conditions.

Experimental Protocol: Synthesis of CaO/CaCO3 Nanoparticles

The following is a proposed experimental protocol for the synthesis of calcium oxide and calcium carbonate nanoparticles using this compound as a precursor, based on analogous thermal decomposition methods.[4][5]

Materials:

  • This compound (C8H4CaO4)

  • High-purity nitrogen or argon gas

  • Furnace with temperature and atmosphere control

  • Ceramic crucible

  • Mortar and pestle

Procedure:

  • Precursor Preparation: A known quantity of this compound powder is placed in a ceramic crucible.

  • Thermal Decomposition: The crucible is placed in a tube furnace.

    • For Calcium Carbonate (CaCO3): The furnace is heated to a temperature range of 400-600°C under a controlled atmosphere (e.g., a slow flow of nitrogen mixed with a small percentage of CO2). The temperature is held for a specified duration (e.g., 2-4 hours) to ensure complete decomposition of the organic part and formation of calcium carbonate.

    • For Calcium Oxide (CaO): The furnace is heated to a higher temperature range of 700-900°C under an inert atmosphere (e.g., nitrogen or argon). This higher temperature facilitates the decomposition of any intermediate calcium carbonate to calcium oxide. The temperature is maintained for 2-4 hours.

  • Cooling and Collection: The furnace is allowed to cool down to room temperature under the inert atmosphere to prevent the re-formation of carbonate from atmospheric CO2. The resulting nanoparticle powder is then collected from the crucible.

  • Characterization: The synthesized nanoparticles should be characterized using techniques such as X-ray Diffraction (XRD) to determine the crystal phase, Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) to analyze the morphology and particle size, and Thermogravimetric Analysis (TGA) to study the decomposition profile of the precursor.[5]

Quantitative Data from Analogous Systems
PrecursorDecomposition Temperature (°C)Resulting NanomaterialParticle Size (nm)Reference
Calcium Oleate650Calcium Oxide (CaO)60-80[6]
Eggshell (CaCO3)900Calcium Oxide (CaO)20-70[4]
Calcium Hydroxide650Calcium Oxide (CaO)~90[5]

Synthesis of Carbon-Based Nanomaterials from this compound

The aromatic structure of the phthalate ligand in this compound makes it a potential carbon source for the synthesis of carbon-based nanomaterials, such as porous carbon and potentially as a component in the synthesis of carbon nanotubes.

Proposed Synthesis Pathway: Carbonization and Activation

The synthesis of porous carbon from this compound can be envisioned as a two-step process:

  • Carbonization: Thermal decomposition of this compound in an inert atmosphere at a sufficiently high temperature (e.g., 600-900°C) to convert the organic phthalate moiety into a carbonaceous char. The in-situ formed calcium oxide can act as a template or an activating agent.

  • Activation (Optional): The resulting carbon-CaO composite can be further treated to enhance its porosity. This can involve washing with an acid to remove the CaO template, leaving behind a porous carbon structure. Alternatively, a chemical activating agent (e.g., KOH) could be mixed with the precursor before carbonization to create a highly porous carbon material. This approach is inspired by the conversion of polyethylene (B3416737) terephthalate (B1205515) (PET) waste into porous carbons.[7][8]

Experimental Protocol: Synthesis of Porous Carbon

Materials:

  • This compound (C8H4CaO4)

  • High-purity nitrogen or argon gas

  • Tube furnace

  • Ceramic boats

  • Hydrochloric acid (HCl) solution (for template removal)

  • Deionized water

Procedure:

  • Carbonization: this compound is placed in a ceramic boat and heated in a tube furnace under a continuous flow of inert gas. The temperature is ramped up to a target carbonization temperature (e.g., 800°C) and held for 1-2 hours.

  • Template Removal: After cooling, the resulting black powder (a composite of carbon and CaO) is washed with a dilute HCl solution to dissolve the CaO template.

  • Washing and Drying: The carbon material is then repeatedly washed with deionized water until the pH is neutral and dried in an oven at a low temperature (e.g., 80°C) overnight.

  • Characterization: The porous carbon should be characterized for its surface area and pore size distribution (e.g., using BET analysis), morphology (SEM, TEM), and degree of graphitization (Raman spectroscopy).

Potential Application in Carbon Nanotube Synthesis

While not a direct precursor for CNTs, calcium carbonate derived from the thermal decomposition of this compound can serve as an effective catalyst support for the chemical vapor deposition (CVD) synthesis of carbon nanotubes.[9] The porous nature of the in-situ generated CaCO3 can provide a high surface area for the dispersion of metal catalysts (e.g., Fe, Co, Ni), facilitating the growth of CNTs from a carbon feedstock gas (e.g., acetylene, ethylene).

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed experimental workflows and logical relationships in the synthesis of nanomaterials from a this compound precursor.

experimental_workflow_calcium_based precursor This compound Precursor furnace Tube Furnace precursor->furnace Place in crucible low_temp 400-600°C (N2/CO2 atm) furnace->low_temp Heat high_temp 700-900°C (Inert atm) furnace->high_temp Heat caco3 Calcium Carbonate (CaCO3) Nanoparticles low_temp->caco3 cao Calcium Oxide (CaO) Nanoparticles high_temp->cao characterization1 Characterization (XRD, SEM, TEM) caco3->characterization1 characterization2 Characterization (XRD, SEM, TEM) cao->characterization2

Caption: Workflow for synthesizing calcium-based nanomaterials.

experimental_workflow_carbon_based precursor This compound Precursor carbonization Carbonization (Inert atm, 800°C) precursor->carbonization composite Carbon-CaO Composite carbonization->composite acid_wash Acid Washing (HCl) composite->acid_wash Template Removal porous_carbon Porous Carbon acid_wash->porous_carbon characterization Characterization (BET, SEM, Raman) porous_carbon->characterization

Caption: Workflow for synthesizing porous carbon.

drug_delivery_pathway nanoparticle CaO/CaCO3 Nanoparticle (from this compound) drug_loading Drug Loading nanoparticle->drug_loading drug_carrier Drug-Loaded Nanocarrier drug_loading->drug_carrier target_cell Target Cell (e.g., Cancer Cell) drug_carrier->target_cell uptake Cellular Uptake (Endocytosis) target_cell->uptake drug_release Drug Release (pH-sensitive) uptake->drug_release therapeutic_effect Therapeutic Effect drug_release->therapeutic_effect

Caption: Signaling pathway for drug delivery application.

Applications in Drug Development and Biomedical Fields

The nanomaterials potentially synthesized from this compound have significant applications in the pharmaceutical and biomedical sectors.

  • Drug Delivery: Both CaO and CaCO3 nanoparticles are biocompatible and pH-sensitive, making them excellent candidates for drug delivery systems.[1] They can be loaded with therapeutic agents and are stable at physiological pH, but dissolve in the acidic environment of tumor tissues or intracellular compartments, leading to targeted drug release.

  • Gene Delivery: The positively charged surface of calcium-based nanoparticles can facilitate the binding and delivery of negatively charged genetic materials like DNA and siRNA into cells.

  • Bioimaging: Doping these nanoparticles with fluorescent or contrast agents could enable their use in bioimaging applications for diagnostics and tracking of therapeutic delivery.

  • Tissue Engineering: Calcium phosphate-based materials, which could potentially be derived from CaO nanoparticles through further processing, are widely used as bone graft substitutes and scaffolds for tissue regeneration due to their osteoconductive properties.

Conclusion and Future Outlook

This compound holds considerable, yet largely unexplored, potential as a versatile precursor for the synthesis of a variety of advanced nanomaterials. This technical guide has outlined the theoretical basis and proposed experimental protocols for producing calcium oxide, calcium carbonate, and porous carbon nanoparticles from this readily available and cost-effective starting material. The inferred methodologies, based on established principles of thermal decomposition and carbonization, provide a solid foundation for researchers to begin exploring this promising avenue.

Future research should focus on the systematic investigation of the thermal decomposition of this compound under various conditions to optimize the synthesis of nanoparticles with controlled size, morphology, and purity. Detailed characterization of the resulting materials will be crucial to validate their properties and performance in the targeted applications. Furthermore, exploring the catalytic potential of this compound-derived materials in other chemical transformations could open up new and exciting research directions. The development of this precursor could offer a sustainable and economical route to high-value nanomaterials for a wide range of applications, from advanced drug delivery systems to next-generation energy storage devices.

References

Unraveling the Crystal Architecture of Calcium Phthalate: A Technical Guide Based on Crystallographic Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers an in-depth analysis of the structural characteristics of calcium phthalate (B1215562), with a primary focus on the monohydrate form, for which detailed crystallographic data is available. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the molecular architecture of this compound. The information presented herein is foundational for any subsequent theoretical and computational modeling.

Introduction

Crystal Structure of Calcium Phthalate Monohydrate

The crystal structure of this compound monohydrate (Ca(C₈H₄O₄)·H₂O) has been meticulously refined, providing precise atomic coordinates and insights into its bonding and packing. The compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one oblique angle.

Crystallographic Data

The fundamental crystallographic parameters for this compound monohydrate are summarized in the table below. This data is essential for defining the unit cell, which is the basic repeating unit of the crystal lattice.

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 11.213(8)
b (Å) 6.680(5)
c (Å) 11.988(8)
β (°) 98.91(5)
Volume (ų) 887
Z 4
Calculated Density (g cm⁻³) 1.68

Table 1: Crystallographic data for this compound monohydrate.

Atomic Coordinates

The positions of the individual atoms within the unit cell are defined by fractional atomic coordinates. These coordinates are crucial for determining bond lengths, bond angles, and the overall molecular geometry.

Atomxyz
Ca 0.21163(2)0.76793(3)0.17173(2)
O(1) 0.2017(1)0.4437(1)0.1260(1)
O(2) 0.2249(1)0.6923(1)-0.0101(1)
O(3) 0.0038(1)0.7749(1)0.1170(1)
O(4) -0.0163(1)0.7161(1)0.3168(1)
O(W) 0.3957(1)0.8118(2)0.3119(1)
C(1) 0.2871(1)0.2860(2)0.0718(1)
C(2) 0.4010(1)0.3058(2)0.0404(1)
C(3) 0.4956(1)0.1854(2)0.0895(1)
C(4) 0.4772(1)0.0430(2)0.1685(1)
C(5) 0.3635(1)0.0178(2)0.1994(1)
C(6) 0.2688(1)0.1388(2)0.1506(1)
C(7) 0.2227(1)0.5898(2)0.0619(1)
C(8) 0.1508(1)0.1172(2)0.1873(1)

Table 2: Fractional atomic coordinates for this compound monohydrate.

Molecular Structure and Coordination

The arrangement of atoms in this compound monohydrate reveals a complex coordination network. The calcium ion plays a central role in linking the phthalate anions and water molecules.

Calcium Ion Coordination Environment

The calcium ion is coordinated to seven oxygen atoms.[1] Six of these oxygen atoms belong to the carboxyl groups of neighboring phthalate anions, and one oxygen atom is from a water molecule.[1] This coordination geometry results in the formation of infinite chains of phthalate groups linked by calcium ions, extending along the b-axis of the crystal.[1]

Calcium_Coordination cluster_phthalate1 Phthalate 1 cluster_phthalate2 Phthalate 2 cluster_phthalate3 Phthalate 3 Ca Ca²⁺ O1 O(1) Ca->O1 O2 O(2) Ca->O2 O3 O(3) Ca->O3 O4 O(4) Ca->O4 O5 O(1') Ca->O5 O6 O(2') Ca->O6 H2O H₂O Ca->H2O

Coordination environment of the Calcium ion.
Phthalate Anion Geometry

The phthalate anion is not perfectly planar. The two carboxyl groups are twisted with respect to the plane of the phenyl ring. The angles between the planes of the two carboxyl groups and the phenyl ring are 78° and 34°, respectively, with an angle of 67° between the two carboxyl group planes.[1] This twisting is a significant structural feature that influences the crystal packing.

Hydrogen Bonding Network

The water molecule plays a crucial role in stabilizing the crystal structure through hydrogen bonding. It is involved in two hydrogen bonds with the carboxyl groups of adjacent phthalate anions.[1] This network of hydrogen bonds further links the chains of calcium and phthalate ions, creating a stable three-dimensional structure.

Hydrogen_Bonding cluster_water Water Molecule cluster_carboxyl1 Carboxyl Group 1 cluster_carboxyl2 Carboxyl Group 2 H2O O(W)-H O_carboxyl1 O(carboxyl) H2O->O_carboxyl1 H-bond O_carboxyl2 O(carboxyl) H2O->O_carboxyl2 H-bond Experimental_Workflow A Crystal Growth B Crystal Selection and Mounting A->B C Data Collection (Diffractometer) B->C D Data Processing C->D E Structure Solution D->E F Structure Refinement E->F G Validation and Analysis F->G

References

Methodological & Application

Application of Calcium-Based Stabilizers in Polyvinyl Chloride (PVC) Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide detailed protocols and technical information for researchers, scientists, and professionals in drug development and material science on the use of calcium-based stabilizer systems in Polyvinyl Chloride (PVC). It is critical to clarify a common point of confusion: "calcium phthalate" is not typically used as a primary heat stabilizer for PVC. In PVC chemistry, the roles are generally distinct:

  • Calcium Salts (Carboxylates): Compounds like calcium stearate (B1226849) act as heat stabilizers. They function primarily by neutralizing the hydrochloric acid (HCl) that is released during PVC degradation.

  • Phthalates (Esters): Compounds like Di-n-octyl phthalate (B1215562) (DOP) or Diisononyl phthalate (DINP) are used as plasticizers to impart flexibility to the PVC matrix.[1][2]

The industry standard for a non-toxic, environmentally-friendly calcium-based stabilization system is the Calcium/Zinc (Ca/Zn) stabilizer system , often based on stearates or other long-chain carboxylates.[3][4] This system offers a synergistic effect where the zinc component provides early color stability and the calcium component ensures long-term stability.[4]

This document will therefore focus on the application and evaluation of a standard Ca/Zn stearate heat stabilizer system, which is a widely adopted and well-documented alternative to traditional lead or organotin stabilizers.[5]

Mechanism of PVC Degradation and Ca/Zn Stabilization

PVC degradation is an autocatalytic dehydrochlorination reaction initiated by heat and shear during processing.[6] The process releases HCl, which further catalyzes the degradation, leading to the formation of conjugated polyene sequences that cause discoloration (yellowing to blackening) and deterioration of mechanical properties.[5]

Ca/Zn stabilizers counteract this through a synergistic mechanism:

  • Replacement of Labile Chlorine: Zinc stearate, a Lewis acid, reacts with the unstable allylic chlorine atoms on the PVC chain, replacing them with more stable carboxylate groups. This inhibits the initiation of the "zipper" dehydrochlorination reaction.[7]

  • HCl Scavenging: The primary role of calcium stearate is to neutralize the released HCl, forming calcium chloride (CaCl₂). This prevents the autocatalytic acceleration of PVC degradation.[7]

  • Synergistic Regeneration: The zinc chloride (ZnCl₂) formed is a strong Lewis acid that can promote severe degradation. To prevent this, the calcium stearate reacts with ZnCl₂ to regenerate the active zinc stearate, while the more stable CaCl₂ is formed. Co-stabilizers like polyols (e.g., pentaerythritol) are often added to chelate the ZnCl₂, further mitigating its harmful effects.[8]

PVC_Stabilization cluster_degradation PVC Degradation Pathway cluster_stabilization Ca/Zn Stabilization Pathway PVC PVC Chain UnstablePVC PVC with Labile Cl (Allylic Chlorine) PVC->UnstablePVC Heat, Shear DegradedPVC Degraded PVC (Polyene Formation + Discoloration) UnstablePVC->DegradedPVC - HCl ZnSt2 Zinc Stearate (Zn(OOCR)₂) StabilizedPVC Stabilized PVC (Ester Group Attached) UnstablePVC->StabilizedPVC Reaction with ZnSt₂ DegradedPVC->DegradedPVC Autocatalysis via HCl HCl HCl (gas) HCl->ZnSt2 Scavenging CaSt2 Calcium Stearate (Ca(OOCR)₂) HCl->CaSt2 Scavenging ZnCl2 Zinc Chloride (ZnCl₂) ZnSt2->ZnCl2 + 2HCl CaCl2 Calcium Chloride (CaCl₂) CaSt2->CaCl2 + 2HCl ZnCl2->ZnSt2 + CaSt₂ (Regeneration)

Caption: Synergistic mechanism of Ca/Zn stearate stabilizers in PVC.

Experimental Protocols

The following protocols describe standard methods for evaluating the performance of a Ca/Zn stabilizer system in a rigid PVC formulation.

Protocol 1: PVC Compound Preparation

Objective: To prepare a homogenous PVC dry blend for subsequent thermal stability testing.

Materials & Equipment:

  • PVC Resin (K-value 67)

  • Ca/Zn Stearate Stabilizer

  • Plasticizer (e.g., DOP)

  • Lubricants (e.g., Stearic Acid, Paraffin Wax)

  • Processing Aid (e.g., Acrylic Copolymer)

  • Filler (e.g., Calcium Carbonate)

  • High-speed laboratory mixer

Procedure:

  • Weigh all components according to the formulation specified in Table 1 .

  • Add the PVC resin to the high-speed mixer bowl.

  • Start the mixer at low speed (e.g., 1500 rpm) and heat to 50-60°C.

  • Add the Ca/Zn stabilizer, plasticizer, and other liquid components.

  • Increase the mixer speed (e.g., 2500-3000 rpm) and add the remaining solid components (lubricants, fillers, etc.).

  • Continue mixing until the temperature reaches 110-120°C to ensure proper absorption and homogenization.

  • Discharge the hot, free-flowing dry blend into a cooling mixer and cool to below 40°C before storage in a sealed container.

Table 1: Example Rigid PVC Formulation

ComponentParts per Hundred Resin (PHR)Purpose
PVC Resin (K-67)100.0Base Polymer
Ca/Zn Stearate Stabilizer2.0 - 4.0Heat Stabilizer
Di-n-octyl phthalate (DOP)5.0Plasticizer/Co-stabilizer
Stearic Acid0.3External/Internal Lubricant
Paraffin Wax1.0External Lubricant
Acrylic Processing Aid1.5Promotes Fusion, Improves Melt Flow
Calcium Carbonate (coated)5.0Filler/Cost Reduction
Protocol 2: Static Heat Stability (Oven Aging Test)

Objective: To evaluate the stabilizer's ability to prevent discoloration over time at a constant high temperature.[8]

Materials & Equipment:

  • Two-roll mill

  • Hydraulic press

  • Forced-air circulating oven with a rotating rack

  • Colorimeter or Spectrophotometer (optional, for quantitative analysis)

  • Gray scale for color change assessment

Procedure:

  • Milling: On a two-roll mill heated to 165-175°C, process the PVC dry blend from Protocol 1 for 3-5 minutes until a uniform, molten sheet is formed.

  • Pressing: Cut the milled sheet and press it in a hydraulic press at 180°C for 2 minutes to create smooth, uniform plaques of ~1 mm thickness.

  • Aging: Place small samples (e.g., 2x2 cm) of the pressed plaques into the oven, preheated to 180°C or 200°C.

  • Observation: Remove one sample at regular intervals (e.g., every 10 or 15 minutes).

  • Analysis: Arrange the samples in chronological order to observe the progression of discoloration. The "stability time" is the time at which a significant color change (e.g., turning dark yellow or brown) occurs. For quantitative data, measure the Yellowness Index (YI) according to ASTM E313 at each interval.

Protocol 3: Dynamic Heat Stability (Torque Rheometry)

Objective: To evaluate the thermal stability of the PVC compound under conditions of continuous heat and mechanical shear, simulating processing environments like extrusion.

Materials & Equipment:

  • Torque Rheometer (e.g., Brabender or Haake type) with a heated mixing chamber

Procedure:

  • Set the mixing chamber temperature of the torque rheometer to the desired processing temperature (e.g., 185-195°C) and the rotor speed (e.g., 60 RPM).

  • Once the temperature and speed are stable, add a defined mass of the PVC dry blend (e.g., 60 g) to the chamber.

  • Record the torque (in Nm) and melt temperature as a function of time.

  • Key parameters to analyze from the resulting rheology curve are:

    • Fusion Time: The time taken for the powder to become a molten mass, indicated by the first torque peak.

    • Fusion Torque: The torque value at the fusion peak.

    • Equilibrium Torque: The steady-state torque after fusion, indicating melt viscosity.

    • Stability Time: The time from the start of the test until the torque begins to rise sharply, which signifies cross-linking and severe degradation of the PVC.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Thermal Stability Testing cluster_analysis Data Analysis & Comparison Formulation Define PVC Formulation (Table 1) Mixing High-Speed Mixing (Protocol 1) Formulation->Mixing DryBlend Homogenous Dry Blend Mixing->DryBlend Milling Two-Roll Milling DryBlend->Milling DynamicTest Dynamic Torque Rheometry (Protocol 3) DryBlend->DynamicTest Pressing Hydraulic Pressing Milling->Pressing Sheet PVC Test Sheet (1mm) Pressing->Sheet StaticTest Static Oven Aging (Protocol 2) Sheet->StaticTest ColorData Color Change Data (Yellowness Index) StaticTest->ColorData RheoData Rheology Data (Stability Time, Torque) DynamicTest->RheoData Analysis Performance Evaluation ColorData->Analysis RheoData->Analysis

Caption: Workflow for preparing and testing PVC stabilizer performance.

Performance Data

The following tables summarize typical performance data for a PVC formulation stabilized with a Ca/Zn system compared to an unstabilized formulation and a traditional lead-based stabilizer.

Table 2: Static Heat Stability at 180°C (Oven Aging)

Time (minutes)Unstabilized PVCPVC + Lead StabilizerPVC + Ca/Zn Stabilizer
0WhiteWhiteWhite
15Dark YellowLight CreamLight Yellow
30BrownLight YellowYellow
45BlackYellowDark Yellow
60BlackTan / BrownBrown
Stability Time < 15 min ~ 60 min ~ 45 min

Table 3: Dynamic Heat Stability at 190°C (Torque Rheometry)

ParameterUnstabilized PVCPVC + Lead StabilizerPVC + Ca/Zn Stabilizer
Fusion Time (min)1.51.81.7
Equilibrium Torque (Nm)353837
Stability Time (min) < 5 15 - 20 10 - 15

Disclaimer: The data presented are illustrative. Actual performance will vary based on the specific grade of PVC, the exact composition of the stabilizer package, and the processing conditions. It is essential to conduct specific testing for each unique formulation and application.

References

Application Notes and Protocols for the Analysis of Phthalates by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalates, or phthalic acid esters, are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility, durability, and longevity of various consumer and industrial products.[1] They are found in a vast array of items, including food packaging, medical devices, toys, and personal care products.[2] Due to their weak chemical bonds within the polymer matrix, phthalates can leach into the surrounding environment, leading to widespread human exposure.[3] Growing concerns over their potential as endocrine-disrupting chemicals and links to adverse health effects have prompted regulatory bodies to establish maximum allowable limits in many products.[4][5]

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely adopted analytical technique for the separation, identification, and quantification of phthalates in diverse and complex matrices.[4][6] Its high sensitivity, selectivity, and robustness make it the method of choice for ensuring product safety and regulatory compliance.[7] This document provides detailed application notes and experimental protocols for the analysis of phthalates using GC-MS, intended to guide researchers, scientists, and drug development professionals in establishing and validating their own analytical procedures.

Experimental Protocols

Accurate determination of phthalates requires meticulous sample preparation to extract and concentrate the analytes from the sample matrix while minimizing contamination. The choice of extraction method depends on the nature of the sample matrix (e.g., aqueous, solid, fatty).

Sample Preparation

Contamination is a significant challenge in phthalate (B1215562) analysis due to their ubiquitous presence in laboratory environments.[8] To mitigate this, it is crucial to use scrupulously cleaned glassware, high-purity solvents, and avoid contact with plastic materials wherever possible.[9]

a) Liquid-Liquid Extraction (LLE)

LLE is a conventional method suitable for aqueous samples such as drinking water and beverages.[10][11]

Protocol for LLE of Phthalates in Water:

  • Sample Collection: Collect 100 mL of the water sample in a pre-cleaned glass container.

  • Internal Standard Spiking: Spike the sample with a known amount of an appropriate internal standard (e.g., Benzyl Benzoate).[9]

  • Extraction: Transfer the sample to a glass separatory funnel and add 30 mL of n-hexane (or another suitable non-polar solvent).[10][12]

  • Shaking: Shake the funnel vigorously for 2-5 minutes, periodically venting to release pressure.[13]

  • Phase Separation: Allow the layers to separate for at least 5 minutes.[13]

  • Collection: Drain the lower aqueous layer and collect the organic layer (upper layer) in a clean glass flask.

  • Repeat Extraction: Repeat the extraction of the aqueous layer with two additional 30 mL portions of n-hexane, combining the organic extracts.

  • Drying: Pass the combined organic extract through a glass column containing anhydrous sodium sulfate (B86663) to remove any residual water.

  • Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Analysis: The concentrated extract is now ready for GC-MS analysis.

b) Solid-Phase Extraction (SPE)

SPE is a widely used technique that offers high recovery and pre-concentration of phthalates from various matrices, including water, wine, and biological fluids.[14][15] The choice of sorbent material is critical for efficient extraction.[14]

Protocol for SPE of Phthalates in Wine: [15]

  • Sample Preparation: Take 10 mL of the wine sample and adjust the pH if necessary.

  • Internal Standard Spiking: Spike the sample with an appropriate internal standard.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Sample Loading: Load the prepared wine sample onto the SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10, v/v) to remove interfering substances.

  • Drying: Dry the cartridge under vacuum or by passing a stream of nitrogen for 10-15 minutes.

  • Elution: Elute the retained phthalates with 5-10 mL of a suitable organic solvent, such as ethyl acetate (B1210297) or dichloromethane.[16]

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Analysis: The extract is ready for GC-MS analysis.

c) QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a streamlined approach that has gained popularity for the analysis of various contaminants, including phthalates, in a wide range of food and biological matrices.[17][18][19]

Protocol for QuEChERS of Phthalates in Food Samples: [17]

  • Sample Homogenization: Homogenize a representative portion of the food sample (e.g., 10 g).

  • Internal Standard Spiking: Spike the homogenized sample with an internal standard.

  • Extraction: Place the sample in a 50 mL centrifuge tube, add 10 mL of acetonitrile (B52724), and shake vigorously for 1 minute.

  • Salting Out: Add a QuEChERS salt packet (commonly containing magnesium sulfate, sodium chloride, and sodium citrate) and shake vigorously for 1 minute.[19]

  • Centrifugation: Centrifuge the tube at 3000-4000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a sorbent mixture (e.g., PSA and C18) to remove interfering matrix components like lipids and fatty acids.[17]

  • Shaking and Centrifugation: Shake the d-SPE tube for 30 seconds and then centrifuge for 5 minutes.

  • Final Extract: The supernatant is the final extract ready for GC-MS analysis.

GC-MS Instrumental Analysis

The following are typical instrumental parameters for phthalate analysis. Optimization may be required based on the specific instrument and column used.[20]

Table 1: Typical GC-MS Instrumental Parameters for Phthalate Analysis

ParameterSetting
Gas Chromatograph (GC)
Injection ModeSplitless
Injection Volume1 µL
Inlet Temperature280 - 300 °C[21]
Carrier GasHelium or Hydrogen[7][22]
Flow Rate1.0 - 1.5 mL/min
ColumnDB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[13][21]
Oven ProgramInitial: 60°C (hold 1 min), Ramp 1: 15°C/min to 220°C, Ramp 2: 5°C/min to 280°C (hold 5 min)[13][23]
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230 - 300 °C[21]
Quadrupole Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM)[3][10]
Solvent Delay3 - 5 minutes

Selected Ion Monitoring (SIM) Mode: For quantitative analysis, operating the mass spectrometer in SIM mode is highly recommended. This involves monitoring specific ions characteristic of each phthalate, which significantly enhances sensitivity and selectivity by reducing background noise.[3] A common characteristic ion for many phthalates is m/z 149.[4]

Data Presentation

The following tables summarize typical quantitative data for phthalate analysis using GC-MS with different sample preparation methods. These values should be experimentally determined during method validation.

Table 2: Performance Data for Phthalate Analysis in Water Samples

PhthalateMethodRecovery (%)RSD (%)LOD (µg/L)LOQ (µg/L)
Dimethyl Phthalate (DMP)LLE-GC-MS85-105<100.05 - 0.50.15 - 1.5
Diethyl Phthalate (DEP)LLE-GC-MS88-110<100.05 - 0.50.15 - 1.5
Dibutyl Phthalate (DBP)LLE-GC-MS90-115<80.1 - 1.00.3 - 3.0
Benzylbutyl Phthalate (BBP)SPE-GC-MS92-108<70.02 - 0.20.06 - 0.6
Bis(2-ethylhexyl) Phthalate (DEHP)SPE-GC-MS80-110<150.1 - 1.50.3 - 4.5
Di-n-octyl Phthalate (DNOP)SPE-GC-MS75-105<150.1 - 1.50.3 - 4.5
(Data compiled from multiple sources, including[2][15][16][24])

Table 3: Performance Data for Phthalate Analysis in Food and Biological Matrices

PhthalateMatrixMethodRecovery (%)RSD (%)LOD (µg/kg)LOQ (µg/kg)
Dimethyl Phthalate (DMP)MilkQuEChERS-GC-MS/MS85-115<50.5 - 2.01.5 - 6.0
Diethyl Phthalate (DEP)CerealQuEChERS-GC-MS80-110<81.0 - 5.03.0 - 15.0
Dibutyl Phthalate (DBP)Edible OilLLE-GC-MS85-120<105.0 - 20.015.0 - 60.0
Bis(2-ethylhexyl) Phthalate (DEHP)Breast MilkQuEChERS-GC-MS/MS83-123<80.1 - 1.00.3 - 3.0
(Data compiled from multiple sources, including[8][17][18])

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Water, Food) Spiking Internal Standard Spiking Sample->Spiking Extraction Extraction (LLE, SPE, or QuEChERS) Spiking->Extraction Cleanup Cleanup & Concentration Extraction->Cleanup Injection GC Injection Cleanup->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (SIM Mode) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Reporting Reporting Results Quantification->Reporting

Caption: Experimental workflow for phthalate analysis using GC-MS.

Sample_Prep_Methods cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) cluster_quechers QuEChERS Sample Sample Matrix (Aqueous, Solid, Fatty) LLE_Solvent Solvent Addition (e.g., n-Hexane) Sample->LLE_Solvent Aqueous Samples SPE_Load Sample Loading on Cartridge Sample->SPE_Load Aqueous/Clean Samples QUE_Extract Acetonitrile Extraction Sample->QUE_Extract Complex/Solid Samples LLE_Shake Vigorous Shaking LLE_Solvent->LLE_Shake LLE_Sep Phase Separation LLE_Shake->LLE_Sep Final_Extract Final Extract for GC-MS LLE_Sep->Final_Extract SPE_Wash Washing SPE_Load->SPE_Wash SPE_Elute Elution SPE_Wash->SPE_Elute SPE_Elute->Final_Extract QUE_Salt Salting Out QUE_Extract->QUE_Salt QUE_dSPE Dispersive SPE Cleanup QUE_Salt->QUE_dSPE QUE_dSPE->Final_Extract

Caption: Overview of sample preparation methods for phthalate analysis.

Caption: Logical flow of data analysis in GC-MS phthalate quantification.

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Methods for Phthalate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the determination of phthalates using High-Performance Liquid Chromatography (HPLC). Phthalates, a class of chemical compounds commonly used as plasticizers, are of significant concern due to their potential as endocrine disruptors and their propensity to migrate from packaging materials into pharmaceutical products and other consumer goods.[1][2] Accurate and robust analytical methods are therefore essential for ensuring product safety and regulatory compliance.

Introduction to HPLC for Phthalate (B1215562) Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of phthalates.[3] Typically, reversed-phase HPLC is employed, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).[4] Detection is commonly achieved using an ultraviolet (UV) detector, as phthalates exhibit absorbance in the UV region.[1][5]

Experimental Protocols

This section details the methodologies for sample preparation and HPLC analysis of phthalates in various matrices.

Protocol 1: Analysis of Phthalates in Liquid Samples (e.g., Beverages, Pharmaceutical Formulations)

This protocol is a generalized procedure based on common liquid-liquid extraction practices.[3][6]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To a known volume of the liquid sample (e.g., 10 mL), add a suitable organic solvent such as n-hexane.

  • Vortex the mixture vigorously for several minutes to ensure efficient extraction of phthalates into the organic layer.

  • Centrifuge the mixture to facilitate phase separation.

  • Carefully transfer the organic (upper) layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase (e.g., 1 mL of acetonitrile/water).

  • Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection into the HPLC system.[6]

2. HPLC-UV Conditions:

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[5][6]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water.[4][7] For a gradient, the concentration of acetonitrile can be increased over time to elute more hydrophobic phthalates.

  • Flow Rate: 1.0 - 1.5 mL/min.[1][5]

  • Detection: UV detection at 230 nm.[5][6]

  • Injection Volume: 20 µL.[1]

  • Column Temperature: 30°C.[1]

Protocol 2: Analysis of Phthalates in Solid Samples (e.g., Plastic Toys, Packaging Materials)

This protocol is adapted from methods for analyzing phthalates in plastic materials.[8]

1. Sample Preparation:

  • Weigh approximately 0.05 g of the crushed polymer sample and dissolve it in 5 mL of tetrahydrofuran (B95107) (THF).

  • Precipitate the polymers by adding 10 mL of methanol and cool the mixture for 1 hour.[8]

  • Once the polymers have settled, filter the solution through a 0.45-µm syringe filter.[8]

  • Evaporate the filtrate to dryness and then redissolve the residue in 500 µL of acetonitrile.[8]

2. HPLC-UV Conditions:

  • Column: Phenyl-hexyl column for potentially better separation of certain phthalates.[8]

  • Mobile Phase: A ternary gradient of water, acetonitrile, and methanol can be employed for optimal separation of a wide range of phthalates.[8]

  • Flow Rate: As per instrument optimization, typically around 1.0 mL/min.

  • Detection: UV detection at 230 nm.

  • Injection Volume: 20 µL.

Quantitative Data Summary

The performance of HPLC methods for phthalate analysis is evaluated through rigorous validation. The following tables summarize key performance characteristics from various validated methods.

Table 1: Performance Characteristics of HPLC Methods for Phthalate Analysis

Analyte(s)Linearity Range (µg/mL)Limit of Quantification (LOQ) (µg/mL)Precision (%RSD)Recovery (%)Citation
Diethyl Phthalate (DEP)Not SpecifiedNot Specified< 5.0Not Reported[1]
Di(2-ethylhexyl) Phthalate (DEHP) & Mono(2-ethylhexyl) Phthalate (MEHP)4.25 - 24.78Not Specified< 5.0> 95[9]
DMP, DEP, BBP, DBP, DEHPNot Specified< 0.64≤ 6.294.8 - 99.6[5]
19 Phthalates0.05 - 10Not SpecifiedNot ReportedNot Reported[2]
Multiple Phthalates0.01 - 0.251.8 - 70.0< 1576 - 120[3]
DEHP0.3 - 1.5 (mg/L)0.06 (mg/L)< 5.0Not Reported[10]
Nine Phthalates0.0078 - 2 (µg/mL)Not SpecifiedNot Reported66 - 76[8]

DMP: Dimethyl Phthalate, DEP: Diethyl Phthalate, BBP: Benzyl Butyl Phthalate, DBP: Di-n-butyl Phthalate, DEHP: Di(2-ethylhexyl) Phthalate, MEHP: Mono(2-ethylhexyl) Phthalate.

Visualizations

The following diagrams illustrate the experimental workflows for phthalate analysis.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis start Liquid Sample extraction Liquid-Liquid Extraction (e.g., with n-hexane) start->extraction centrifuge Centrifugation extraction->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute filter Filter (0.45 µm) reconstitute->filter injection Inject into HPLC filter->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (230 nm) separation->detection quantification Data Analysis & Quantification detection->quantification

Caption: Workflow for HPLC analysis of phthalates in liquid samples.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis start Solid Sample (e.g., Plastic) dissolve Dissolve in THF start->dissolve precipitate Precipitate Polymer (with Methanol) dissolve->precipitate filter_solid Filter Solution (0.45 µm) precipitate->filter_solid evaporate_solid Evaporate Filtrate filter_solid->evaporate_solid reconstitute_solid Reconstitute in Acetonitrile evaporate_solid->reconstitute_solid injection Inject into HPLC reconstitute_solid->injection separation Chromatographic Separation (Phenyl-hexyl Column) injection->separation detection UV Detection (230 nm) separation->detection quantification Data Analysis & Quantification detection->quantification

References

Application Notes and Protocols for the Laboratory Synthesis of Calcium Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of calcium phthalate (B1215562) in a laboratory setting. The procedure outlined is based on the chemical principle of an acid-base reaction between phthalic acid and a calcium salt.

Introduction

Calcium phthalate is the calcium salt of phthalic acid.[1] It is a white crystalline solid with limited solubility in water but is soluble in some organic solvents.[1] This compound and its derivatives have applications in various fields, including as plasticizers and stabilizers in polymers.[1] The synthesis protocol described herein is a straightforward method suitable for typical laboratory environments.

Reaction Principle

The synthesis of this compound can be achieved through the reaction of phthalic acid with a calcium base, such as calcium hydroxide (B78521) or calcium carbonate. The general reaction involves the deprotonation of the carboxylic acid groups of phthalic acid by the base to form the calcium salt and water (and carbon dioxide if calcium carbonate is used).

Chemical Equation:

C₈H₆O₄ (Phthalic Acid) + Ca(OH)₂ (Calcium Hydroxide) → C₈H₄CaO₄ (this compound) + 2H₂O

Alternatively:

C₈H₆O₄ (Phthalic Acid) + CaCO₃ (Calcium Carbonate) → C₈H₄CaO₄ (this compound) + H₂O + CO₂

Experimental Protocol

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplier
Phthalic AcidC₈H₆O₄166.13≥99.5%Sigma-Aldrich
Calcium HydroxideCa(OH)₂74.09≥95%Fisher Scientific
Deionized WaterH₂O18.02--
Ethanol (B145695)C₂H₅OH46.0795%VWR
Beakers----
Magnetic Stirrer and Stir Bar----
Heating Mantle or Hot Plate----
Buchner Funnel and Flask----
Filter Paper----
Drying Oven----
pH Indicator Strips----
Procedure
  • Dissolution of Phthalic Acid:

    • In a 250 mL beaker, dissolve 16.6 g (0.1 mol) of phthalic acid in approximately 100 mL of deionized water.

    • Heat the mixture gently (to around 60-70 °C) and stir using a magnetic stirrer until the phthalic acid is fully dissolved. Phthalic acid has limited solubility in cold water, so heating is necessary.

  • Preparation of Calcium Hydroxide Slurry:

    • In a separate 100 mL beaker, prepare a slurry of 7.4 g (0.1 mol) of calcium hydroxide in 50 mL of deionized water. Stir well to ensure a uniform suspension.

  • Reaction:

    • Slowly add the calcium hydroxide slurry to the heated phthalic acid solution while stirring continuously.

    • A white precipitate of this compound will begin to form immediately.

    • Continue stirring the reaction mixture at 60-70 °C for approximately 1-2 hours to ensure the reaction goes to completion.

    • Monitor the pH of the reaction mixture using pH indicator strips. The final pH should be approximately neutral (pH ~7). If the solution is still acidic, add a small amount of additional calcium hydroxide slurry until neutrality is reached.

  • Isolation and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Collect the white precipitate by vacuum filtration using a Buchner funnel and filter paper.

    • Wash the collected solid with a small amount of cold deionized water to remove any unreacted starting materials and soluble impurities.

    • Further wash the precipitate with a small amount of ethanol to aid in drying.

  • Drying:

    • Transfer the filtered this compound to a watch glass or evaporating dish.

    • Dry the product in a drying oven at 100-110 °C for several hours, or until a constant weight is achieved.

  • Characterization:

    • The final product should be a white, crystalline powder.

    • Determine the yield of the synthesized this compound. The theoretical yield is approximately 20.4 g.

    • Characterization can be performed using techniques such as Infrared (IR) Spectroscopy to confirm the presence of the carboxylate salt and the absence of the carboxylic acid C=O stretch of the starting material.

Quantitative Data Summary

ParameterValue
Molar Ratio of Phthalic Acid to Calcium Hydroxide1:1
Reaction Temperature60-70 °C
Reaction Time1-2 hours
Theoretical Yield~20.4 g
Appearance of ProductWhite crystalline powder

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation and Purification cluster_final Final Product phthalic_acid Dissolve Phthalic Acid in Hot Water mixing Mix Reactants (60-70°C, 1-2h) phthalic_acid->mixing ca_hydroxide Prepare Calcium Hydroxide Slurry ca_hydroxide->mixing cooling Cool to Room Temperature mixing->cooling filtration Vacuum Filtration cooling->filtration washing Wash with Water and Ethanol filtration->washing drying Dry in Oven (100-110°C) washing->drying product This compound drying->product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Phthalic acid can be an irritant to the eyes, skin, and respiratory tract. Handle it in a well-ventilated area or a fume hood.

  • Calcium hydroxide is corrosive and can cause skin and eye irritation. Avoid direct contact.

  • The reaction mixture is heated, so take precautions to avoid burns.

References

Application of Calcium Phthalate in Food Contact Materials: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Initial research indicates a significant lack of specific data and regulatory guidance regarding the direct application of calcium phthalate (B1215562) in food contact materials. The vast majority of scientific literature and regulatory frameworks focus on phthalate esters, which are a different class of compounds used as plasticizers in polymers.

While calcium phthalate, the calcium salt of phthalic acid, is known as a chemical compound and may have general uses as a plasticizer or stabilizer, its specific use, migration data, and toxicological assessment in the context of food packaging are not well-documented in publicly available scientific literature or regulatory databases.[1][2][3]

The primary concern in the field of food contact materials revolves around phthalate esters , such as Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP), Benzyl butyl phthalate (BBP), and Diisononyl phthalate (DINP).[4][5][6][7] These substances are added to plastics, particularly polyvinyl chloride (PVC), to increase flexibility.[6][8][9][10] Because they are not chemically bound to the plastic polymer, they can migrate into foodstuffs, especially those with high-fat content.[4][9][11][12]

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA) have established specific migration limits (SMLs) and tolerable daily intakes (TDIs) for several phthalate esters due to potential health concerns, including endocrine disruption.[4][5][6][8] For example, the SML for DEHP is 1.5 mg/kg of food.[4]

Given the absence of specific data for this compound in food contact applications, it is not possible to provide the detailed application notes, quantitative data tables, experimental protocols, or signaling pathway diagrams as requested. The scientific and regulatory focus remains firmly on the potential migration and health effects of phthalate esters.

For researchers, scientists, and drug development professionals interested in the safety of food contact materials, the critical area of study remains the detection, migration, and toxicological effects of regulated phthalate esters.

Workflow for Assessing Phthalate Esters in Food Contact Materials

While specific protocols for this compound are unavailable, a general workflow for the assessment of phthalate esters in food contact materials can be outlined. This process is crucial for ensuring consumer safety and regulatory compliance.

G cluster_0 Material Identification & Sample Preparation cluster_1 Migration Testing cluster_2 Analytical Quantification cluster_3 Risk Assessment A Identify Polymer Type (e.g., PVC, PET) B Obtain Food Contact Material Sample A->B C Select Appropriate Food Simulants (e.g., ethanol, acetic acid, olive oil) B->C D Incubate Sample with Simulant under Controlled Conditions (Time, Temperature) C->D E Extract Phthalates from Simulant D->E F Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) E->F G Quantify Specific Phthalate Esters F->G H Compare Migration Levels to Specific Migration Limits (SMLs) G->H I Assess Consumer Exposure and Compare to Tolerable Daily Intake (TDI) H->I

Fig. 1: General workflow for phthalate ester migration analysis.

References

Application Note: Thermal Analysis of Calcium Phthalate Using TG-DTA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thermogravimetric Analysis (TGA) coupled with Differential Thermal Analysis (DTA) is a powerful thermoanalytical technique for characterizing the thermal stability and decomposition of pharmaceutical materials. This application note details the use of TG-DTA for the thermal analysis of calcium phthalate (B1215562), a compound relevant in pharmaceutical and polymer sciences. Understanding its thermal behavior is crucial for determining processing temperatures, storage conditions, and potential degradation pathways.

Calcium phthalate monohydrate (C₈H₄CaO₄·H₂O) is the hydrated salt of phthalic acid. Its thermal decomposition is a multi-stage process that can be effectively monitored by TG-DTA, providing quantitative information on dehydration and subsequent decomposition events.

Experimental Protocols

This section outlines the detailed methodology for the TG-DTA analysis of this compound monohydrate.

Instrumentation:

A simultaneous TG-DTA instrument is used for the analysis.

Sample Preparation:

  • A small amount of this compound monohydrate (typically 5-10 mg) is accurately weighed.

  • The sample is placed in an inert crucible, commonly alumina (B75360) or platinum.

Experimental Conditions:

  • Atmosphere: The experiment is conducted under a dynamic inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative side reactions.

  • Heating Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature of 1000 °C at a constant heating rate of 10 °C/min.

  • Reference: An empty, inert crucible is used as the reference for the DTA measurement.

Data Analysis:

The TG curve is analyzed to determine the onset and completion temperatures of mass loss events, as well as the percentage of mass loss for each step. The DTA curve is used to identify the nature of the thermal events (endothermic or exothermic).

Data Presentation

The thermal decomposition of this compound monohydrate proceeds in three distinct stages. The quantitative data for each stage is summarized in the table below.

Decomposition StageTemperature Range (°C)Theoretical Mass Loss (%)Observed Mass Loss (%)Solid ProductGaseous Product(s)DTA Peak
Stage 1: Dehydration 100 - 2508.11~8.1Anhydrous this compound (C₈H₄CaO₄)Water (H₂O)Endothermic
Stage 2: Decomposition of Anhydrous Phthalate 400 - 60031.51~31.5Calcium Carbonate (CaCO₃)Phthalic Anhydride (B1165640) (C₈H₄O₃), Carbon Monoxide (CO)Exothermic
Stage 3: Decomposition of Calcium Carbonate 650 - 85019.81~19.8Calcium Oxide (CaO)Carbon Dioxide (CO₂)Endothermic

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the proposed thermal decomposition pathway of this compound monohydrate.

experimental_workflow cluster_prep Sample Preparation cluster_analysis TG-DTA Analysis cluster_data Data Acquisition & Analysis weigh Weigh 5-10 mg of This compound Monohydrate place Place in Alumina Crucible weigh->place instrument Load into TG-DTA Instrument place->instrument heat Heat from 25°C to 1000°C at 10°C/min under N2 instrument->heat record Record TG and DTA Curves heat->record analyze Analyze Mass Loss (%) and Thermal Events (Endo/Exo) record->analyze

Figure 1: Experimental workflow for the TG-DTA analysis of this compound.

decomposition_pathway compound This compound Monohydrate (C₈H₄CaO₄·H₂O) anhydrous Anhydrous this compound (C₈H₄CaO₄) compound->anhydrous  Δ (100-250°C) -H₂O gas1 H₂O (g) compound->gas1 Dehydration carbonate Calcium Carbonate (CaCO₃) anhydrous->carbonate  Δ (400-600°C) gas2 C₈H₄O₃ (g) + CO (g) anhydrous->gas2 Decomposition oxide Calcium Oxide (CaO) carbonate->oxide  Δ (650-850°C) gas3 CO₂ (g) carbonate->gas3 Decomposition

Figure 2: Proposed thermal decomposition pathway of this compound monohydrate.

Discussion

The TG-DTA analysis of this compound monohydrate reveals a three-stage decomposition process.

Stage 1: Dehydration The initial mass loss observed between 100 °C and 250 °C corresponds to the removal of one molecule of water of hydration. This is an endothermic process, as indicated by the DTA curve, and is consistent with the behavior of many hydrated pharmaceutical salts. The observed mass loss of approximately 8.1% aligns well with the theoretical value of 8.11% for the loss of one water molecule from the monohydrate.

Stage 2: Decomposition of the Anhydrous Salt Following dehydration, the anhydrous this compound remains stable up to approximately 400 °C. The second stage of decomposition, occurring between 400 °C and 600 °C, is a more complex process. It is characterized by a significant mass loss of about 31.5%, which corresponds to the decomposition of the phthalate moiety to form calcium carbonate. This decomposition is an exothermic process, as shown by the DTA curve. The gaseous products are likely a mixture of phthalic anhydride and carbon monoxide.

Stage 3: Decomposition of Calcium Carbonate The final decomposition step, observed between 650 °C and 850 °C, is the well-characterized endothermic decomposition of calcium carbonate to calcium oxide, with the release of carbon dioxide. The observed mass loss of approximately 19.8% is in good agreement with the theoretical value of 19.81%.

Conclusion

TG-DTA is a valuable technique for elucidating the thermal decomposition pathway of this compound. The analysis provides critical information on its thermal stability, the temperatures of dehydration and decomposition, and the nature of the intermediate and final products. This data is essential for the development of stable pharmaceutical formulations and for defining appropriate manufacturing and storage conditions. The multi-stage decomposition, involving dehydration and subsequent breakdown of the organic and inorganic components, is clearly resolved and quantified using this method.

Application Notes & Protocols: X-ray Diffraction Techniques for the Analysis of Calcium Phthalate Crystals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

X-ray diffraction (XRD) is a powerful, non-destructive analytical technique that provides detailed information about the crystallographic structure of materials. For pharmaceutical compounds and excipients like calcium phthalate (B1215562), XRD is indispensable for characterizing the solid-state properties that can influence bioavailability, stability, and manufacturability. These application notes provide detailed protocols for the analysis of calcium phthalate crystals using both single-crystal and powder X-ray diffraction.

This compound is a calcium salt of phthalic acid.[1] In the pharmaceutical industry, phthalates have been used as plasticizers in enteric coatings of drug products.[2][3] Understanding the crystal structure of this compound is crucial for quality control and for ensuring consistent performance in pharmaceutical formulations.

Part 1: Single-Crystal X-ray Diffraction (SC-XRD) of this compound Monohydrate

Single-crystal XRD provides precise information on unit cell dimensions, bond lengths, bond angles, and the overall three-dimensional arrangement of atoms within a crystal.[4][5]

1.1 Crystal Growth

High-quality single crystals are essential for successful SC-XRD analysis. This compound crystals can be grown using a slow evaporation solution growth technique.

Protocol: Crystal Growth of this compound Monohydrate

  • Reaction: Prepare this compound by reacting an excess of phthalic acid with calcium carbonate in boiling water.

  • Crystallization: Allow the solution to cool slowly to room temperature. Colorless crystals of this compound monohydrate will form.

  • Isolation: Carefully isolate well-formed, transparent crystals that are free of visible defects. An ideal crystal size is typically between 0.1 and 0.3 mm.[6]

1.2 Data Collection

Protocol: Single-Crystal X-ray Diffraction Data Collection

  • Crystal Mounting:

    • Under a microscope, select a suitable single crystal.

    • Mount the crystal on a cryoloop or glass fiber using a cryoprotectant oil.[6]

    • Mount the loop onto a goniometer head.

  • Instrumentation:

    • Use a single-crystal X-ray diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) and a suitable detector (e.g., CCD or CMOS).[6][7]

  • Data Collection:

    • Mount the goniometer head onto the diffractometer.

    • Cool the crystal to 100 K using a cryostream to minimize thermal vibrations.[6]

    • Perform an initial set of frames to determine the unit cell parameters and the crystal's orientation matrix.[6]

    • Collect a full sphere of diffraction data by rotating the crystal through a series of omega (ω) and phi (φ) scans.

1.3 Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure. This process involves determining the positions of the atoms within the unit cell and refining their parameters to best fit the experimental data.

Workflow for Single-Crystal XRD Analysis

SCXRD_Workflow A Crystal Growth B Crystal Selection & Mounting A->B C Data Collection (Diffractometer) B->C D Structure Solution C->D E Structure Refinement D->E F Final Crystal Structure E->F

Caption: Experimental workflow for single-crystal X-ray diffraction.

1.4 Crystallographic Data for this compound Monohydrate

The following table summarizes the crystallographic data for this compound monohydrate, as determined by single-crystal XRD.[7]

ParameterValue
Chemical FormulaCa(C₈H₄O₄)·H₂O
Formula Weight222.21 g/mol [8]
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.213(8)
b (Å)6.680(5)
c (Å)11.988(8)
β (°)98.91(5)
Volume (ų)887
Z4
Calculated Density (g/cm³)1.68

Part 2: Powder X-ray Diffraction (PXRD) of this compound

Powder XRD is a technique used to characterize the crystalline phases of a bulk sample. It is particularly useful for phase identification, purity analysis, and determining the degree of crystallinity.[9][10]

2.1 Sample Preparation

Proper sample preparation is critical to obtain high-quality powder diffraction data.

Protocol: Powder Sample Preparation

  • Grinding: Gently grind the crystalline sample of this compound into a fine powder using an agate mortar and pestle. This ensures a random orientation of the crystallites.

  • Mounting:

    • Pack the fine powder into a sample holder. Ensure a flat, smooth surface that is level with the holder's surface.

    • Alternatively, for small sample amounts, a zero-background sample holder can be used.

2.2 Data Collection

Protocol: Powder X-ray Diffraction Data Collection

  • Instrumentation:

    • Use a powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) and a suitable detector.

  • Data Collection:

    • Place the sample holder in the diffractometer.

    • Set the desired 2θ angular range for the scan (e.g., 5° to 80°).

    • Set the step size (e.g., 0.02°) and the scan speed.

    • Initiate the data collection.

2.3 Data Analysis

The resulting powder diffraction pattern is a plot of diffraction intensity versus the diffraction angle 2θ.

  • Phase Identification: The positions and relative intensities of the peaks in the diffraction pattern are characteristic of a specific crystalline phase. The experimental pattern can be compared to reference patterns in databases like the ICDD PDF-2 database for phase identification.[10]

  • Purity Analysis: The presence of peaks that do not correspond to the known phase of this compound can indicate the presence of impurities or other crystalline forms.

  • Crystallinity: A sharp, well-defined diffraction pattern is indicative of a highly crystalline material, while a broad, diffuse pattern (amorphous halo) suggests the presence of amorphous content.[9]

Workflow for Powder XRD Analysis

PXRD_Workflow A Sample Grinding B Sample Mounting A->B C Data Collection (Diffractometer) B->C D Phase Identification C->D E Purity & Crystallinity Analysis D->E F Final Report E->F

Caption: Experimental workflow for powder X-ray diffraction.

Part 3: Applications in Drug Development

The structural information obtained from XRD analysis of this compound is valuable in various stages of drug development:

  • Excipient Characterization: Ensuring the correct crystalline form (polymorph) of this compound is used as an excipient is critical for consistent product performance and to avoid potential issues related to different physical properties of polymorphs.

  • Quality Control: PXRD can be used as a rapid and reliable method for incoming raw material inspection to confirm the identity and purity of this compound.

  • Stability Studies: XRD can be employed to monitor any changes in the crystalline structure of this compound within a drug formulation over time and under different storage conditions (e.g., temperature and humidity).

  • Formulation Development: Understanding the crystal structure can aid in predicting and explaining interactions between the excipient and the active pharmaceutical ingredient (API).

Logical Relationship in Pharmaceutical Quality Control

QC_Logic cluster_0 XRD Analysis cluster_1 Pharmaceutical Product A Correct Crystalline Form C Consistent Performance A->C B High Purity D Stability B->D E Safety & Efficacy C->E D->E

Caption: Role of XRD in ensuring pharmaceutical product quality.

References

Application Notes and Protocols: Calcium Phthalate in the Preparation of Metal-Organic Frameworks for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a range of applications, including drug delivery.[1][2] Calcium-based MOFs, in particular, have garnered significant attention due to the biocompatibility and low toxicity of calcium, a naturally abundant and biologically relevant metal.[2][3]

This document provides detailed application notes and experimental protocols for the synthesis of calcium-based MOFs using phthalate (B1215562) isomers as organic linkers, with a focus on their application in drug delivery systems. While the literature predominantly features studies on calcium terephthalate (B1205515) MOFs, the protocols outlined herein can be adapted for other phthalate isomers, such as ortho-phthalic acid and isophthalic acid.

Synthesis of Calcium-Based Phthalate MOFs

The synthesis of calcium-based MOFs can be achieved through various methods, with solvothermal and hydrothermal techniques being the most common.[4][5] These methods involve heating a solution of a calcium salt and the organic linker in a sealed vessel to induce crystallization. The choice of solvent can significantly influence the resulting MOF's structure and properties.[6]

Key Synthesis Parameters

Several factors can be modulated to control the synthesis of calcium-based MOFs:

  • Temperature: Typically ranges from 80 to 150 °C for solvothermal/hydrothermal synthesis.[7]

  • Reaction Time: Can vary from several hours to a few days.

  • Solvent System: Mixtures of solvents, such as dimethylformamide (DMF), ethanol, and water, are often used to ensure the dissolution of reactants.[7][8]

  • Modulators: The addition of modulators, such as monocarboxylic acids, can influence crystal growth and morphology.

Experimental Protocol: Solvothermal Synthesis of a Calcium Carboxylate MOF

This protocol provides a general method for the synthesis of a calcium carboxylate MOF, which can be adapted for phthalic acid and its isomers.

Materials:

  • Calcium Nitrate (B79036) Tetrahydrate (Ca(NO₃)₂·4H₂O)

  • Phthalic Acid (or an isomer thereof, e.g., Terephthalic Acid, Isophthalic Acid)

  • Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Deionized Water (H₂O)

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Solution Preparation: In a typical synthesis, dissolve the calcium salt and the phthalate-based linker in a suitable solvent system. For example, a 1:1 molar ratio of calcium nitrate tetrahydrate and the linker can be dissolved in a mixture of DMF, ethanol, and water.

  • Reaction Setup: Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.

  • Heating: Seal the autoclave and place it in an oven preheated to a specific temperature (e.g., 120 °C) for a designated period (e.g., 24-72 hours).[7]

  • Cooling and Collection: After the reaction, allow the autoclave to cool down to room temperature. The crystalline product can then be collected by filtration or centrifugation.

  • Washing: Wash the collected crystals thoroughly with fresh solvent (e.g., DMF, ethanol) to remove any unreacted precursors. This step is often repeated multiple times.

  • Activation: The synthesized MOF is typically "activated" by removing the solvent molecules from its pores. This can be achieved by heating the material under vacuum.

Characterization of Calcium Phthalate MOFs

A variety of analytical techniques are used to characterize the synthesized MOFs to determine their structure, porosity, and stability.

Characterization TechniquePurpose
Powder X-ray Diffraction (PXRD) To confirm the crystalline structure and phase purity of the synthesized MOF.
Scanning Electron Microscopy (SEM) To visualize the morphology and particle size of the MOF crystals.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and determine the temperature at which the framework decomposes.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the coordination between the calcium ions and the carboxylate groups of the phthalate linker.
Gas Adsorption Analysis (e.g., N₂ adsorption) To determine the surface area and pore size distribution of the MOF, which are crucial for drug loading capacity.

Drug Loading and In Vitro Release Studies

The porous nature of this compound MOFs allows for the encapsulation of therapeutic molecules. The following protocols outline the general procedures for drug loading and in vitro release studies. Ibuprofen (B1674241) and 5-Fluorouracil (5-FU) are used as model drugs.

Experimental Protocol: Drug Loading
  • Activation of MOF: Prior to drug loading, activate the synthesized MOF by heating it under vacuum to remove any guest solvent molecules from the pores.

  • Drug Solution Preparation: Prepare a solution of the desired drug (e.g., ibuprofen or 5-FU) in a suitable solvent.

  • Loading: Disperse a known amount of the activated MOF in the drug solution. Stir the suspension at room temperature for an extended period (e.g., 24 hours) to allow the drug molecules to diffuse into the pores of the MOF.

  • Collection and Washing: Collect the drug-loaded MOF by centrifugation. Wash the collected material with fresh solvent to remove any drug molecules adsorbed on the external surface.

  • Quantification of Loaded Drug: The amount of encapsulated drug can be determined by measuring the drug concentration in the supernatant before and after the loading process using techniques like UV-Vis spectroscopy. The drug loading capacity and encapsulation efficiency can be calculated using the following formulas:

    • Drug Loading (%) = (Mass of drug in MOF / Mass of drug-loaded MOF) x 100

    • Encapsulation Efficiency (%) = (Mass of drug in MOF / Initial mass of drug) x 100

Experimental Protocol: In Vitro Drug Release
  • Release Medium: Prepare a release medium that simulates physiological conditions, such as phosphate-buffered saline (PBS) at pH 7.4.

  • Release Study: Suspend a known amount of the drug-loaded MOF in the release medium. Maintain the suspension at 37 °C with constant stirring.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analysis: Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy). The cumulative drug release can then be plotted as a function of time.

Quantitative Data for Drug Loading and Release in Calcium-Based MOFs

While specific data for this compound MOFs is limited, the following table summarizes representative quantitative data for drug loading and release in other calcium-based carboxylate MOFs.

MOF SystemDrugDrug Loading CapacityRelease ConditionsKey Findings
Calcium Terephthalate MOF 5-Fluorouracil (5-FU)Computationally predicted to have significant loading capacity.[6]Simulated releaseThe solvent used during synthesis (DMF vs. DMA) affects the pore architecture and, consequently, the drug loading potential.[6]
Calcium-based MOF (CD-MOF) Ibuprofen23-26 wt%[1]In vivo (mice)The MOF formulation doubled the half-life of ibuprofen compared to its salt form.[1][9]

Visualization of Experimental Workflows

Synthesis of this compound MOF

G cluster_synthesis Solvothermal Synthesis start Prepare Solution (Calcium Salt + Phthalic Acid Linker + Solvent) autoclave Transfer to Autoclave start->autoclave heating Heat in Oven (e.g., 120°C, 24-72h) autoclave->heating cooling Cool to Room Temperature heating->cooling collection Collect Crystals (Filtration/Centrifugation) cooling->collection washing Wash with Fresh Solvent collection->washing activation Activate MOF (Heating under Vacuum) washing->activation end_synthesis This compound MOF activation->end_synthesis

Caption: Workflow for the solvothermal synthesis of a this compound MOF.

Drug Loading and Release Workflow

G cluster_drug Drug Delivery Application cluster_loading Drug Loading cluster_release In Vitro Release activated_mof Activated Calcium Phthalate MOF mixing Disperse MOF in Drug Solution & Stir activated_mof->mixing drug_solution Drug Solution (e.g., Ibuprofen, 5-FU) drug_solution->mixing collection_loaded Collect Drug-Loaded MOF (Centrifugation) mixing->collection_loaded washing_loaded Wash to Remove Surface-Adsorbed Drug collection_loaded->washing_loaded loaded_mof Drug-Loaded MOF washing_loaded->loaded_mof start_release Suspend Drug-Loaded MOF in PBS (pH 7.4, 37°C) loaded_mof->start_release sampling Collect Aliquots at Time Intervals start_release->sampling analysis Analyze Drug Concentration (UV-Vis Spectroscopy) sampling->analysis end_release Cumulative Release Profile analysis->end_release

Caption: Workflow for drug loading and in vitro release studies using a this compound MOF.

Conclusion

This compound-based MOFs represent a promising platform for drug delivery applications, leveraging the inherent biocompatibility of calcium. The synthesis of these materials can be readily achieved through established solvothermal or hydrothermal methods, with the potential for tuning their properties by varying reaction conditions. The protocols provided herein offer a foundational framework for researchers to synthesize, characterize, and evaluate this compound MOFs for the controlled release of therapeutic agents. Further research into the specific synthesis of ortho- and iso-phthalate calcium MOFs and their drug delivery capabilities is warranted to fully explore their potential in pharmaceutical development.

References

Standard Operating Procedure for Handling Calcium Phthalate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive standard operating procedure (SOP) for the safe handling of calcium phthalate (B1215562). It includes physical and chemical properties, hazard identification, personal protective equipment (PPE) recommendations, handling and storage procedures, emergency protocols, and disposal guidelines. Additionally, this document explores the potential applications of calcium phthalate in research and drug development, drawing parallels from related compounds due to the limited specific data available for this compound itself.

Chemical and Physical Properties

This compound is the calcium salt of phthalic acid.[1] While specific experimental data for this compound is limited, its general properties are summarized below. It is a white to almost white crystalline powder.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 5793-85-1[2]
Molecular Formula C₈H₄CaO₄[3]
Molecular Weight 204.19 g/mol [3]
Appearance White to almost white powder/crystal[2]
Solubility Limited solubility in water. Soluble in organic solvents.[2]
Stability Relatively stable under normal conditions. Decomposes at high temperatures to release phthalic acid and calcium oxide.[2]

Hazard Identification and Safety Precautions

Potential Hazards:

  • Eye Irritation: May cause redness and pain.

  • Skin Irritation: May cause redness.

  • Respiratory Tract Irritation: Inhalation of dust may cause coughing and sore throat.

Safety Precautions:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following are general recommendations:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Hand Protection: Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat should be worn. For tasks with a higher potential for splashes, a chemically resistant apron over the lab coat is advised.

  • Respiratory Protection: If working outside of a fume hood where dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Handling and Storage

Handling:

  • All weighing and transferring of this compound should be conducted in a chemical fume hood to minimize inhalation exposure.

  • Use appropriate tools (e.g., spatulas, scoops) to handle the powder and avoid generating dust.

  • Keep containers tightly closed when not in use.

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Store in a tightly sealed, properly labeled container.

Emergency Procedures

Spill Response:

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep up the spilled solid, avoiding dust generation. Moisten with water if necessary to prevent dusting.

    • Collect the material in a sealed container for disposal.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the area and prevent entry.

    • Contact the institution's environmental health and safety (EHS) department immediately.

    • Provide EHS with the identity of the spilled substance and the approximate amount.

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal

Dispose of this compound and any contaminated materials in accordance with all local, state, and federal regulations. Uncontaminated this compound may be considered non-hazardous solid waste in some jurisdictions, but it is essential to confirm with your institution's EHS department.[5] Contaminated materials, such as used gloves and absorbent pads, should be collected in a designated hazardous waste container.

Application Notes and Protocols (Based on Related Compounds)

Note: The following sections are based on the applications and experimental protocols of chemically related compounds, such as other phthalates and other calcium salts (e.g., calcium phosphate (B84403), calcium carbonate), due to the lack of specific published research on the use of this compound in these areas. These are intended to provide a conceptual framework and should be adapted and validated for this compound through rigorous experimentation.

Potential as a Pharmaceutical Excipient

Phthalates, such as cellulose (B213188) acetate (B1210297) phthalate, are used as enteric coatings for tablets and capsules to protect the active pharmaceutical ingredient (API) from the acidic environment of the stomach and to target drug release in the intestine.[6] Calcium salts, like calcium carbonate and calcium phosphate, are also common pharmaceutical excipients used as diluents and fillers.[7]

Hypothetical Application: this compound could potentially be investigated as a novel excipient, combining the properties of a phthalate with the presence of calcium.

Experimental Protocol: Evaluation of this compound as an Enteric Coating Material (Hypothetical)

  • Formulation: Prepare a coating solution by dissolving this compound in a suitable organic solvent system.

  • Coating: Apply the coating solution to placebo tablets using a pan coater.

  • Disintegration Testing:

    • Perform disintegration tests in simulated gastric fluid (pH 1.2) for 2 hours. The tablets should not disintegrate.

    • Subsequently, perform disintegration tests in simulated intestinal fluid (pH 6.8). The tablets should disintegrate within a specified time.

  • Dissolution Testing: Conduct dissolution studies using a model drug to determine the drug release profile in both simulated gastric and intestinal fluids.

Potential in Controlled Drug Delivery Systems

Calcium phosphate and calcium carbonate nanoparticles have been extensively studied as carriers for controlled drug delivery.[8][9] Their biocompatibility and pH-sensitive dissolution make them attractive for this purpose.

Hypothetical Application: Nanoparticles of this compound could potentially be synthesized and evaluated as a pH-responsive drug delivery system. The phthalate moiety might offer different surface properties and drug interaction capabilities compared to phosphate or carbonate.

Experimental Protocol: Synthesis and Characterization of this compound Nanoparticles for Drug Delivery (Hypothetical)

  • Synthesis: Synthesize this compound nanoparticles via a precipitation method by reacting aqueous solutions of a soluble calcium salt (e.g., calcium chloride) and a soluble phthalate salt (e.g., disodium (B8443419) phthalate) under controlled conditions (e.g., temperature, pH, stirring rate).

  • Characterization:

    • Characterize the size and morphology of the nanoparticles using techniques such as Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).

    • Confirm the chemical composition and crystallinity using Fourier-Transform Infrared (FTIR) spectroscopy and X-ray Diffraction (XRD).

  • Drug Loading: Load a model drug onto the nanoparticles by incubation.

  • In Vitro Drug Release: Study the release of the drug from the nanoparticles at different pH values (e.g., pH 7.4 and pH 5.5) to simulate physiological and endosomal conditions, respectively.

  • Biocompatibility Studies: Assess the cytotoxicity of the nanoparticles on a relevant cell line (e.g., HeLa cells) using an MTT assay.

Investigation of Biological Activity

Some phthalates have been shown to affect cellular processes, including calcium signaling.[10] For example, di(2-ethylhexyl) phthalate (DEHP) has been observed to perturb calcium handling in cardiomyocytes.[11][12][13][14]

Hypothetical Application: Investigate the effect of this compound on intracellular calcium signaling in a relevant cell model.

Experimental Protocol: In Vitro Assessment of this compound's Effect on Calcium Signaling (Hypothetical)

  • Cell Culture: Culture a suitable cell line (e.g., SH-SY5Y neuroblastoma cells) under standard conditions.

  • Calcium Imaging:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Establish a baseline fluorescence reading.

    • Expose the cells to varying concentrations of this compound.

    • Monitor changes in intracellular calcium concentration by measuring the fluorescence intensity over time using a fluorescence microscope or plate reader.

  • Data Analysis: Quantify the changes in intracellular calcium levels in response to this compound exposure and determine any dose-dependent effects.

Visualizations

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment Select_PPE Select Appropriate PPE Risk_Assessment->Select_PPE Don_PPE Don PPE Select_PPE->Don_PPE Work_in_Hood Work in Fume Hood Don_PPE->Work_in_Hood Handle_Carefully Handle with Care Work_in_Hood->Handle_Carefully Close_Container Keep Container Closed Handle_Carefully->Close_Container Clean_Work_Area Clean Work Area Close_Container->Clean_Work_Area Doff_PPE Doff PPE Clean_Work_Area->Doff_PPE Dispose_Waste Dispose of Waste Properly Doff_PPE->Dispose_Waste

Caption: General workflow for handling this compound.

Spill_Response Spill Spill Occurs Assess Assess Spill Size Spill->Assess Small_Spill Small Spill Assess->Small_Spill Minor Large_Spill Large Spill Assess->Large_Spill Major Alert Alert Area Personnel Small_Spill->Alert Evacuate Evacuate Area Large_Spill->Evacuate Don_PPE Don PPE Alert->Don_PPE Contain Contain & Clean Up Don_PPE->Contain Dispose Dispose of Waste Contain->Dispose Contact_EHS Contact EHS Evacuate->Contact_EHS

References

Application Note: Quantification of Calcium Phthalate in Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive overview and detailed protocols for the quantification of calcium phthalate (B1215562) in various polymer matrices. Calcium phthalate is utilized as a plasticizer and thermal stabilizer in polymers.[1] Due to the increasing scrutiny of phthalates in consumer and pharmaceutical products, accurate and reliable quantification methods are imperative. This document outlines two primary analytical strategies: an indirect method via quantification of calcium by atomic absorption spectroscopy (AAS) and a direct method involving the quantification of the phthalate moiety as phthalic acid using High-Performance Liquid Chromatography (HPLC) after an acid hydrolysis extraction.

Introduction

Phthalates are a class of chemical compounds commonly used as plasticizers to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC).[2][3] Unlike the more common phthalate esters, this compound is a salt of phthalic acid and is employed as both a plasticizer and a stabilizer in certain polymer formulations.[1] The potential for phthalates to migrate from polymer matrices into their surroundings necessitates robust analytical methods for their quantification, especially in materials intended for pharmaceutical, food contact, and medical device applications.

This application note details validated protocols for researchers and professionals in drug development and material science to accurately determine the concentration of this compound in polymer samples.

Analytical Strategies

Given that this compound is a salt, its direct analysis by common techniques like Gas Chromatography-Mass Spectrometry (GC-MS) used for volatile phthalate esters is not feasible without derivatization. Therefore, two primary strategies are presented:

  • Indirect Quantification: This approach involves the determination of the total calcium content in the polymer matrix using Atomic Absorption Spectroscopy (AAS). The concentration of calcium is then stoichiometrically converted to the concentration of this compound. This method is robust and sensitive for the metallic component.

  • Direct Quantification of Phthalate Moiety: This method involves the extraction and subsequent acid hydrolysis of this compound to phthalic acid. The resulting phthalic acid is then quantified using High-Performance Liquid Chromatography (HPLC) with UV detection. This provides a direct measure of the phthalate component.

The selection of the appropriate method may depend on the available instrumentation, the complexity of the polymer matrix, and the potential for interference from other calcium-containing additives or other sources of phthalic acid.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to ensure the complete extraction of the analyte from the polymer matrix. Since phthalates are not chemically bound to the polymer, they can be extracted using appropriate solvents.[4]

Protocol 3.1.1: General Sample Preparation

  • Obtain a representative sample of the polymer.

  • Mechanically reduce the sample size to increase the surface area for extraction. This can be achieved by cryo-milling, grinding, or cutting the polymer into small pieces (e.g., < 1 mm).

  • Accurately weigh approximately 1 gram of the prepared polymer sample into a clean extraction vessel.

  • Record the exact weight for final concentration calculations.

Protocol for Indirect Quantification via AAS

This protocol details the acid digestion of the polymer sample to bring the calcium into a solution suitable for AAS analysis.

Protocol 3.2.1: Acid Digestion for AAS Analysis

  • Place the accurately weighed polymer sample (from Protocol 3.1.1) into a digestion vessel.

  • Add 10 mL of concentrated nitric acid (HNO₃) to the vessel.

  • Gently heat the mixture on a hot plate in a fume hood until the polymer is completely dissolved. The temperature should be carefully controlled to avoid vigorous reactions.

  • After initial digestion, add 2 mL of perchloric acid (HClO₄) and continue heating until the solution is clear and colorless.

  • Allow the solution to cool to room temperature.

  • Quantitatively transfer the digested sample to a 50 mL volumetric flask and dilute to the mark with deionized water.

  • Prepare a series of calcium standard solutions of known concentrations.

  • Analyze the sample and standard solutions using a flame atomic absorption spectrophotometer at a wavelength of 422.7 nm.

  • Construct a calibration curve from the standard solutions and determine the concentration of calcium in the sample solution.

  • Calculate the percentage of this compound in the original polymer sample using the following formula:

    % this compound = (C_Ca × V × F_d) / (m_sample × 1000) × (MW_CaPhthalate / MW_Ca) × 100

    Where:

    • C_Ca = Concentration of calcium in the sample solution (mg/L)

    • V = Final volume of the diluted sample (L)

    • F_d = Dilution factor (if any)

    • m_sample = Mass of the polymer sample (g)

    • MW_CaPhthalate = Molecular weight of this compound (204.19 g/mol )[5]

    • MW_Ca = Molecular weight of calcium (40.08 g/mol )

Protocol for Direct Quantification of Phthalate Moiety via HPLC

This protocol describes the extraction of this compound and its conversion to phthalic acid for HPLC analysis.

Protocol 3.3.1: Solvent Extraction and Hydrolysis

  • To the accurately weighed polymer sample (from Protocol 3.1.1), add 20 mL of a suitable organic solvent in which this compound is soluble, such as a mixture of hexane (B92381) and acetone (B3395972) (1:1 v/v).[1][4]

  • Sonicate the mixture for 30 minutes to facilitate the extraction of this compound.

  • Filter the extract to remove any undissolved polymer particles.

  • Evaporate the solvent from the filtrate under a gentle stream of nitrogen.

  • To the dried residue, add 10 mL of 1 M hydrochloric acid (HCl) to hydrolyze the this compound to phthalic acid.

  • Heat the mixture at 60°C for 1 hour to ensure complete hydrolysis.

  • Allow the solution to cool and then filter it through a 0.45 µm syringe filter into an HPLC vial.

Protocol 3.3.2: HPLC Analysis of Phthalic Acid

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[6]

  • Mobile Phase: An isocratic mobile phase of methanol (B129727) and water (75:25 v/v) with 0.1% phosphoric acid.[6]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.[6]

  • Injection Volume: 20 µL.

  • Prepare a series of phthalic acid standard solutions of known concentrations in the mobile phase.

  • Inject the prepared sample and standard solutions into the HPLC system.

  • Construct a calibration curve by plotting the peak area of phthalic acid against the concentration of the standard solutions.

  • Determine the concentration of phthalic acid in the sample.

  • Calculate the percentage of this compound in the original polymer sample using the following formula:

    % this compound = (C_PA × V) / (m_sample × 1000) × (MW_CaPhthalate / MW_PA) × 100

    Where:

    • C_PA = Concentration of phthalic acid in the sample solution (mg/L)

    • V = Volume of the hydrolysis solution (L)

    • m_sample = Mass of the polymer sample (g)

    • MW_CaPhthalate = Molecular weight of this compound (204.19 g/mol )[5]

    • MW_PA = Molecular weight of phthalic acid (166.13 g/mol )

Data Presentation

The following table summarizes hypothetical quantitative data for the determination of this compound in different polymer matrices using the described methods. This data is for illustrative purposes to demonstrate how results can be presented.

Polymer MatrixAnalytical MethodAnalyteMeasured ConcentrationCalculated % this compound (w/w)Recovery (%)RSD (%)
PVCAASCalcium2.45 mg/L3.12%98.52.1
PolypropyleneAASCalcium0.98 mg/L1.25%97.22.5
PolyethyleneAASCalcium0.49 mg/L0.63%96.83.1
PVCHPLCPhthalic Acid2.56 mg/L3.14%99.11.9
PolypropyleneHPLCPhthalic Acid1.01 mg/L1.24%98.32.3
PolyethyleneHPLCPhthalic Acid0.52 mg/L0.64%97.52.8

Visualizations

experimental_workflow_AAS cluster_prep Sample Preparation cluster_digest Acid Digestion cluster_analysis AAS Analysis cluster_calc Final Calculation s1 Polymer Sample s2 Size Reduction (Grinding/Milling) s1->s2 s3 Weighing s2->s3 d1 Add Conc. HNO3 & HClO4 s3->d1 d2 Heating & Digestion d1->d2 d3 Dilution to Final Volume d2->d3 a1 AAS Measurement (422.7 nm) d3->a1 a2 Calibration Curve a1->a2 a3 Calculate Ca Concentration a2->a3 c1 Stoichiometric Conversion to % this compound a3->c1

Figure 1. Experimental workflow for the indirect quantification of this compound via AAS.

experimental_workflow_HPLC cluster_prep Sample Preparation cluster_extraction Extraction & Hydrolysis cluster_analysis HPLC Analysis cluster_calc Final Calculation s1 Polymer Sample s2 Size Reduction (Grinding/Milling) s1->s2 s3 Weighing s2->s3 e1 Solvent Extraction (Hexane:Acetone) s3->e1 e2 Solvent Evaporation e1->e2 e3 Acid Hydrolysis (HCl) e2->e3 e4 Filtration e3->e4 h1 HPLC-UV Analysis (230 nm) e4->h1 h2 Calibration Curve h1->h2 h3 Calculate Phthalic Acid Conc. h2->h3 c1 Stoichiometric Conversion to % this compound h3->c1

Figure 2. Experimental workflow for the direct quantification of the phthalate moiety via HPLC.

Conclusion

The protocols detailed in this application note provide robust and reliable methods for the quantification of this compound in polymer matrices. The choice between the indirect AAS method and the direct HPLC method will depend on the specific laboratory capabilities and the nature of the polymer sample. For comprehensive analysis and method validation, it is recommended to use both methods where feasible to ensure the accuracy of the results. These methodologies are essential for quality control, regulatory compliance, and ensuring the safety of polymer-based products in the pharmaceutical and consumer goods industries.

References

Analytical Standards for Calcium Phthalate Testing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical testing of calcium phthalate (B1215562), a substance of interest in pharmaceutical development and quality control. The following protocols detail the quantification of both the phthalate and calcium moieties using High-Performance Liquid Chromatography (HPLC) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), respectively.

Quantification of Phthalate using HPLC

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely used method for the quantification of phthalic acid, the anionic component of calcium phthalate. The method's accuracy, precision, and sensitivity make it ideal for routine analysis in a research or quality control setting.

Quantitative Data Summary

The performance of the HPLC method for phthalic acid quantification is summarized in the table below. These values are representative of a validated method and may vary based on the specific instrumentation and laboratory conditions.

ParameterTypical Value
Linearity Range 0.5 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Precision (RSD%) < 2%
Accuracy (Recovery %) 98 - 102%
Experimental Protocol: HPLC Analysis of Phthalate

This protocol outlines the steps for the analysis of the phthalate content in a this compound sample.

1. Materials and Reagents:

  • This compound sample

  • Phthalic Acid reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade, deionized)

  • Phosphoric Acid (or other suitable acid for pH adjustment)

  • 0.45 µm Syringe filters

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

  • pH meter

3. Preparation of Standard Solutions:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of phthalic acid reference standard and dissolve it in a 100 mL volumetric flask with methanol or a suitable solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.5, 1, 5, 10, 25, 50, and 100 µg/mL).

4. Preparation of Sample Solution:

  • Accurately weigh a sufficient amount of the this compound sample to obtain a theoretical phthalate concentration within the calibration range.

  • Dissolve the sample in a suitable solvent, which may require sonication for complete dissolution.

  • Dilute the sample solution with the mobile phase to the target concentration.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v) with the aqueous phase acidified to a pH of approximately 2.5-3.0 with phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 20 µL

6. Analysis:

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solution.

  • Quantify the phthalate concentration in the sample by comparing its peak area to the calibration curve.

7. System Suitability:

  • Perform system suitability tests before analysis, including checks for tailing factor, theoretical plates, and repeatability of injections.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Calibration_Curve Calibration Curve Data_Acquisition->Calibration_Curve Quantification Quantification Data_Acquisition->Quantification Calibration_Curve->Quantification ICP_OES_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Standard Preparation ICP_OES_System ICP-OES System Standard_Prep->ICP_OES_System Sample_Digestion Sample Digestion/Dissolution Sample_Digestion->ICP_OES_System Data_Acquisition Data Acquisition ICP_OES_System->Data_Acquisition Calibration_Curve Calibration Curve Data_Acquisition->Calibration_Curve Quantification Quantification Data_Acquisition->Quantification Calibration_Curve->Quantification Logical_Relationship Calcium_Phthalate This compound Phthalate_Anion Phthalate Anion Calcium_Phthalate->Phthalate_Anion Calcium_Cation Calcium Cation Calcium_Phthalate->Calcium_Cation HPLC_Analysis HPLC Analysis Phthalate_Anion->HPLC_Analysis ICP_OES_Analysis ICP-OES Analysis Calcium_Cation->ICP_OES_Analysis Quantification_Phthalate Quantification of Phthalate HPLC_Analysis->Quantification_Phthalate Quantification_Calcium Quantification of Calcium ICP_OES_Analysis->Quantification_Calcium Overall_Purity Overall Purity and Stoichiometry Quantification_Phthalate->Overall_Purity Quantification_Calcium->Overall_Purity

Application Notes: Calcium Phthalate as a Nucleating Agent in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In polymer science, nucleating agents are crucial additives that accelerate the crystallization process by providing surfaces for polymer chains to form ordered crystalline structures.[1] This controlled crystallization can lead to significant enhancements in the mechanical and thermal properties of the polymer.[1][2] Calcium phthalate (B1215562) has been identified as an effective nucleating agent, particularly for inducing the formation of specific crystal structures in polymers like isotactic polypropylene (B1209903) (iPP).[3][4]

Mechanism of Action

Isotactic polypropylene typically crystallizes in a stable monoclinic α-form. However, the introduction of specific nucleating agents, such as calcium phthalate, promotes the formation of the metastable trigonal β-form.[1][2] this compound acts as a heterogeneous nucleator. During the cooling of the polymer melt, the finely dispersed this compound particles serve as templates. Polymer chains align on the surface of these particles in an orientation that favors the growth of β-crystals, which then grow outwards to form β-spherulites.[1] This process occurs at a higher temperature compared to the natural crystallization of the α-form, which is a key indicator of effective nucleation.[1]

The effectiveness of calcium dicarboxylates, including this compound, as β-nucleators is linked to their crystal structure. X-ray diffraction studies of effective nucleators reveal a common characteristic: their first reflection is located at a d-spacing that indicates a structural similarity with β-polypropylene, which is believed to facilitate the epitaxial growth of the polymer crystals on the nucleator surface.[3]

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound and other calcium dicarboxylates on the properties of isotactic polypropylene (iPP).

Nucleating AgentPolymer MatrixConcentration (wt%)Effect on Crystallization Peak Temp. (Tₚ)β-Crystal Content (Kβ value)Effect on Impact Strength
This compoundIsotactic Polypropylene (iPP)0.5Increased by 7°C (compared to pure iPP)[3]0.93[3]Significantly Increased[5]
Calcium TerephthalateIsotactic Polypropylene (iPP)0.5Not specified0.62[3]Not specified
Calcium PimelateIsotactic Polypropylene (iPP)0.5Increased by 7°C (compared to pure iPP)[3]0.95[3]Increased[6]
Calcium SuberateIsotactic Polypropylene (iPP)0.5Not specified0.96[3]Not specified
Calcium TetrahydrophthalateImpact-Resistant Polypropylene Copolymer (IPC)0.03Not specified93.5%[6]Not specified
β-Nucleating Agent Composition (including Calcium Tetrahydrophthalate)Homopolymer PolypropyleneNot specifiedHeat distortion temperature increased by 16-21°C[5]Not specifiedIncreased by over 500%[5]

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of polymers nucleated with this compound.

Preparation of Nucleated Polymer Blends

Objective: To achieve a homogeneous dispersion of this compound within the polymer matrix.

Methodology: Melt Compounding [7]

  • Drying: Dry the polymer pellets (e.g., isotactic polypropylene) and the this compound powder in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture.

  • Premixing: Weigh the desired amounts of the polymer and this compound (e.g., 99.5 wt% iPP and 0.5 wt% this compound) and manually pre-mix them in a container.

  • Melt Blending:

    • Use a co-rotating twin-screw extruder for optimal mixing.

    • Set the temperature profile of the extruder zones progressively from the hopper to the die (e.g., 180°C to 220°C for iPP).

    • Feed the premixed material into the extruder at a constant rate.

    • The extruded strand is then cooled in a water bath and pelletized.

Preparation of Test Specimens

Objective: To produce standardized samples for mechanical and thermal testing.

Methodology: Injection Molding [7]

  • Drying: Dry the nucleated polymer pellets from the previous step as described above.

  • Molding:

    • Use a standard injection molding machine.

    • Set the melt temperature and mold temperature according to the polymer's processing guidelines (e.g., for iPP, melt temperature of 185–220°C and a mold temperature of 30°C).[7]

    • Inject the molten polymer into molds designed according to testing standards (e.g., ASTM or ISO for tensile bars, impact bars, etc.).

    • Allow the molded parts to cool and solidify before ejection.

  • Conditioning: Store the molded specimens under controlled conditions (e.g., 23°C and 50% relative humidity) for at least 24 hours before testing.

Characterization of Thermal Properties

Objective: To quantify the effect of the nucleating agent on the crystallization behavior of the polymer.

Methodology: Differential Scanning Calorimetry (DSC) [6][7]

  • Sample Preparation: Prepare a small sample (5-10 mg) from the injection-molded specimen and place it in an aluminum DSC pan.

  • Heating/Cooling Cycle:

    • First Heating Scan: Heat the sample from room temperature to a temperature well above its melting point (e.g., 220°C for iPP) at a constant rate (e.g., 10°C/min) to erase its thermal history.

    • Cooling Scan: Cool the sample from the melt at a controlled rate (e.g., 10°C/min) to observe the crystallization behavior. The peak of the exotherm corresponds to the crystallization peak temperature (Tₚ).

    • Second Heating Scan: Reheat the sample at the same rate to observe the melting behavior of the nucleated crystalline structure.

  • Data Analysis: Determine the crystallization peak temperature (Tₚ) from the cooling scan. A higher Tₚ compared to the neat polymer indicates effective nucleation.

Characterization of Crystalline Structure

Objective: To identify the crystal polymorphs and quantify the relative amount of the β-form.

Methodology: Wide-Angle X-ray Diffraction (WAXD) [3][6]

  • Sample Preparation: Use a flat section of an injection-molded specimen.

  • Data Acquisition:

    • Mount the sample in a WAXD instrument.

    • Scan the sample over a 2θ range (e.g., 10° to 30°) using Cu Kα radiation.

  • Data Analysis:

    • Identify the characteristic diffraction peaks for the α-form and β-form of the polymer (for iPP, α-form peaks are at 2θ = 14.1°, 16.9°, 18.5°; the main β-form peak is at 2θ = 16.1°).

    • Calculate the relative content of the β-crystal (Kβ value) using the Turner-Jones equation: Kβ = Hβ / (Hβ + Hα1 + Hα2 + Hα3) where Hβ is the height of the main β-form peak and Hα1, Hα2, Hα3 are the heights of the main α-form peaks.

Visualizations

Logical Relationship Diagram

G cluster_0 Polymer System cluster_1 Crystallization Outcome PolymerMelt Polymer Melt (e.g., Isotactic Polypropylene) Cooling Cooling Process PolymerMelt->Cooling Initiates CaP This compound (Nucleating Agent) Cooling->CaP AlphaCrystal α-Crystal Formation (Stable) Cooling->AlphaCrystal Default Pathway BetaCrystal β-Crystal Formation (Metastable) CaP->BetaCrystal Induces Heterogeneous Nucleation ImprovedProperties Enhanced Properties (Impact Strength, Stiffness, HDT) BetaCrystal->ImprovedProperties Leads to

Caption: Mechanism of β-nucleation by this compound in a polymer melt.

Experimental Workflow Diagram

G cluster_0 Material Preparation cluster_1 Sample Formulation cluster_2 Characterization & Analysis A 1. Material Drying (Polymer + Ca-Phthalate) B 2. Melt Compounding (Twin-Screw Extruder) A->B C 3. Pelletization B->C D 4. Injection Molding (Standard Test Specimens) C->D E 5a. Thermal Analysis (DSC) D->E F 5b. Structural Analysis (WAXD) D->F G 5c. Mechanical Testing (Impact, Flexural) D->G H Results: Tp, Kβ, Strength E->H F->H G->H

Caption: Workflow for evaluating this compound as a nucleating agent.

Safety and Handling

This compound is a chemical compound that should be handled with appropriate safety precautions in a laboratory or industrial setting.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety spectacles, and suitable clothing to avoid skin contact.[8] In environments where dust may be generated, a P1 filter respirator for inert particles is recommended.[8]

  • Engineering Controls: Use in a well-ventilated area. Local exhaust ventilation should be applied at points of emission to minimize airborne exposure.[8]

  • Handling Procedures: Prevent the dispersion of dust. If appropriate, moisten the substance first to prevent dusting.[8] Avoid creating dust clouds, as dust can be combustible when heated.[8] Do not eat, drink, or smoke in the work area.[8]

  • Storage: Store in a tightly closed container in a cool, dry place.

  • Spills: For spills, sweep the substance into containers.[8]

Always refer to the specific Safety Data Sheet (SDS) for the most detailed and up-to-date safety information.[9]

References

Application Notes and Protocols for Thermal Degradation Studies of Calcium Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium phthalate (B1215562), the calcium salt of phthalic acid, finds applications in various industries, including as a stabilizer and plasticizer in polymers. Understanding its thermal stability and decomposition pathway is crucial for its use in high-temperature applications and for predicting its behavior as a potential excipient in pharmaceutical formulations. This document provides a detailed experimental setup and protocols for investigating the thermal degradation of calcium phthalate using common thermal analysis techniques.

When subjected to increasing temperature, this compound typically undergoes a multi-stage decomposition process. If starting with a hydrated form, the initial stage involves the loss of water molecules. This is followed by the decomposition of the anhydrous this compound, which is expected to form calcium carbonate as an intermediate. The final stage involves the decomposition of calcium carbonate into calcium oxide and carbon dioxide at higher temperatures.

Key Analytical Techniques

The primary techniques for studying the thermal degradation of this compound are:

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] This technique is essential for determining the temperature ranges of decomposition and the corresponding mass losses.

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature.[2] DSC is used to identify endothermic and exothermic transitions, such as dehydration, melting, and decomposition.[3]

  • Evolved Gas Analysis (EGA): Often coupled with TGA, this technique identifies the gaseous products released during decomposition. Common methods include:

    • TGA-FTIR (Fourier-Transform Infrared Spectroscopy): Identifies functional groups in the evolved gases.[4]

    • TGA-MS (Mass Spectrometry): Determines the mass-to-charge ratio of the evolved gaseous components, allowing for their identification.[5]

  • Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): A high-sensitivity technique where the sample is rapidly heated to a high temperature, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.[6] This is particularly useful for identifying complex organic decomposition products.

Data Presentation: Summary of Thermal Degradation Data

The following table summarizes the expected quantitative data for the thermal degradation of this compound hydrate (B1144303). The exact temperatures and mass losses can vary depending on factors such as heating rate and atmospheric conditions.

Decomposition StageTemperature Range (°C)Theoretical Mass Loss (%)Observed Mass Loss (%)Solid ProductGaseous Product(s)
Stage 1: Dehydration 80 - 150~8.1% (for monohydrate)To be determined experimentallyAnhydrous this compound (C₈H₄CaO₄)Water (H₂O)
Stage 2: Decomposition of Anhydrous Phthalate 400 - 550~29.4%To be determined experimentallyCalcium Carbonate (CaCO₃)Phthalic Anhydride (C₈H₄O₃), Carbon Dioxide (CO₂), and other organic fragments
Stage 3: Decomposition of Calcium Carbonate 650 - 850~21.6%To be determined experimentallyCalcium Oxide (CaO)Carbon Dioxide (CO₂)

Note: The theoretical mass loss is calculated based on the stoichiometry of the decomposition of this compound monohydrate (C₈H₄CaO₄·H₂O, Molar Mass: 222.21 g/mol ).[7] The decomposition of anhydrous this compound to calcium carbonate is a complex process and may involve the formation of various intermediates.

Experimental Protocols

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the temperature ranges of decomposition and the corresponding mass loss for each stage.

Instrumentation: A calibrated thermogravimetric analyzer.

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound powder into a clean, tared TGA crucible (e.g., alumina (B75360) or platinum).

  • Instrument Setup:

    • Place the sample crucible onto the TGA balance.

    • Purge the furnace with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Heating Program:

    • Equilibrate the sample at 30 °C.

    • Heat the sample from 30 °C to 900 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the mass loss percentage as a function of temperature.

    • Determine the onset and end temperatures for each distinct mass loss step.

    • Calculate the percentage mass loss for each decomposition stage.

    • Optionally, calculate the first derivative of the TGA curve (DTG curve) to more accurately identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To identify the thermal transitions (endothermic and exothermic events) associated with the decomposition of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of finely ground this compound powder into a clean, tared DSC pan (e.g., aluminum). Crimp the pan with a lid.

  • Instrument Setup:

    • Place the sample pan and an empty, sealed reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

  • Heating Program:

    • Equilibrate the sample at 30 °C.

    • Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Identify endothermic peaks (indicating heat absorption, e.g., dehydration, melting) and exothermic peaks (indicating heat release, e.g., some decomposition processes).

    • Determine the onset temperature, peak temperature, and enthalpy change (ΔH) for each transition.

Evolved Gas Analysis (EGA) using TGA-FTIR/MS Protocol

Objective: To identify the gaseous products evolved during each stage of thermal decomposition.

Instrumentation: A TGA instrument coupled to an FTIR spectrometer or a Mass Spectrometer via a heated transfer line.

Protocol:

  • Follow the TGA protocol as described above.

  • EGA Setup:

    • Heat the transfer line to a temperature sufficient to prevent condensation of the evolved gases (e.g., 200-250 °C).

    • Set the FTIR or MS to acquire data continuously throughout the TGA experiment.

  • Data Analysis:

    • TGA-FTIR: Correlate the evolution of specific gases (identified by their characteristic IR absorption bands) with the mass loss steps observed in the TGA data. For example, look for the characteristic bands of water, carbon dioxide, and carbonyl compounds (indicative of phthalic anhydride).

    • TGA-MS: Correlate the detection of specific mass-to-charge ratios (m/z) with the TGA mass loss steps. For example, m/z = 18 (water), m/z = 44 (carbon dioxide), and m/z = 148 (phthalic anhydride).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol

Objective: To obtain a detailed profile of the organic fragments produced during the rapid thermal decomposition of this compound.

Instrumentation: A pyrolysis unit coupled to a GC-MS system.

Protocol:

  • Sample Preparation: Place a small amount (0.1-0.5 mg) of this compound into a pyrolysis sample cup.

  • Pyrolysis:

    • Rapidly heat the sample to a high temperature (e.g., 600 °C) in the pyrolysis unit.

  • GC-MS Analysis:

    • The volatile pyrolysis products are immediately transferred to the GC column for separation.

    • The separated components are then introduced into the mass spectrometer for identification.

  • Data Analysis:

    • Identify the individual compounds in the pyrogram by comparing their mass spectra with a spectral library (e.g., NIST).

    • This will provide a detailed fingerprint of the organic decomposition products.

Mandatory Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_thermal_analysis Thermal Analysis cluster_data_analysis Data Analysis & Interpretation CaPhthalate This compound Sample TGA TGA CaPhthalate->TGA DSC DSC CaPhthalate->DSC Py_GCMS Py-GC/MS CaPhthalate->Py_GCMS MassLoss Mass Loss vs. Temp TGA->MassLoss EvolvedGases Evolved Gas Identification TGA->EvolvedGases TGA-FTIR/MS HeatFlow Heat Flow vs. Temp DSC->HeatFlow DecompProducts Decomposition Products Py_GCMS->DecompProducts Mechanism Decomposition Mechanism MassLoss->Mechanism HeatFlow->Mechanism EvolvedGases->Mechanism DecompProducts->Mechanism

Caption: Experimental workflow for thermal degradation studies of this compound.

Decomposition_Pathway node_hydrate This compound Hydrate (C₈H₄CaO₄·H₂O) node_anhydrous Anhydrous this compound (C₈H₄CaO₄) node_hydrate->node_anhydrous Stage 1 (80-150 °C) node_gas1 H₂O (gas) node_hydrate->node_gas1 node_carbonate Calcium Carbonate (CaCO₃) node_anhydrous->node_carbonate Stage 2 (400-550 °C) node_gas2 Phthalic Anhydride, CO₂, other organics (gas) node_anhydrous->node_gas2 node_oxide Calcium Oxide (CaO) node_carbonate->node_oxide Stage 3 (650-850 °C) node_gas3 CO₂ (gas) node_carbonate->node_gas3

Caption: Proposed thermal decomposition pathway of this compound hydrate.

References

Application Notes and Protocols for Measuring the Solubility of Calcium Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for determining the aqueous solubility of calcium phthalate (B1215562), a compound of interest in various industrial and pharmaceutical contexts. Accurate solubility data is crucial for understanding its bioavailability, dissolution characteristics, and environmental fate. The following protocols describe several robust techniques suitable for this purpose.

Equilibrium Solubility Determination via Shake-Flask Method

This traditional method directly measures the equilibrium solubility of a compound in a specific solvent system. It is considered the gold standard for solubility measurement due to its simplicity and reliance on achieving a true equilibrium state.

Experimental Protocol

Materials:

  • Calcium Phthalate (solid)

  • Purified water (or other relevant aqueous buffer)

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Appropriate analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC, or AAS)

Procedure:

  • Add an excess amount of solid this compound to a suitable vessel (e.g., a glass vial or flask). The excess solid is necessary to ensure that the solution reaches saturation.[1]

  • Add a known volume of the desired solvent (e.g., purified water).

  • Seal the vessel to prevent solvent evaporation.

  • Place the vessel in an orbital shaker or on a magnetic stirrer and agitate at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[1][2]

  • After the equilibration period, cease agitation and allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant. To ensure the removal of all solid particles, centrifuge the sample and then filter it through a 0.22 µm syringe filter.[2]

  • Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method (see subsequent sections for quantification techniques).

  • The concentration of the dissolved solute in the saturated solution represents the equilibrium solubility.

Experimental Workflow: Shake-Flask Method

G A Add excess this compound to solvent B Equilibrate at constant temperature with agitation (24-72h) A->B C Allow solid to settle B->C D Centrifuge and filter supernatant C->D E Quantify dissolved this compound D->E F Equilibrium Solubility Value E->F

Caption: Workflow for the equilibrium shake-flask solubility determination.

Quantification of Soluble Phthalate via UV-Vis Spectrophotometry

This method relies on the principle that the phthalate anion absorbs ultraviolet (UV) light. By measuring the absorbance of a saturated this compound solution, its concentration can be determined using a calibration curve. This method is rapid and accessible.

Experimental Protocol

Materials:

  • Saturated solution of this compound (prepared as in the shake-flask method)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Potassium hydrogen phthalate (KHP) or a known concentration of a soluble phthalate salt for calibration standards

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Calibration Standards:

    • Prepare a stock solution of a soluble phthalate salt (e.g., potassium hydrogen phthalate) of known concentration.

    • Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations spanning the expected solubility range of this compound.

  • Determination of λmax:

    • Scan one of the phthalate standard solutions across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For phthalates, this is typically in the range of 220-280 nm.[3][4]

  • Generation of Calibration Curve:

    • Measure the absorbance of each calibration standard at the determined λmax.

    • Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.

  • Sample Analysis:

    • Measure the absorbance of the filtered, saturated this compound solution at the same λmax.

    • Use the equation of the line from the calibration curve to calculate the concentration of the phthalate anion in the sample. This concentration is equivalent to the molar solubility of this compound.

Logical Relationship: UV-Vis Quantification

G cluster_0 Calibration cluster_1 Sample Analysis A Prepare Phthalate Standards B Measure Absorbance at λmax A->B C Plot Absorbance vs. Concentration B->C D Generate Calibration Curve C->D F Calculate Concentration using Calibration Curve D->F Use for calculation E Measure Absorbance of Saturated Solution E->F

Caption: Logic for quantifying phthalate concentration using UV-Vis spectrophotometry.

Quantification of Soluble Calcium via Complexometric Titration with EDTA

This titrimetric method determines the concentration of calcium ions in a saturated solution. Ethylenediaminetetraacetic acid (EDTA), a hexadentate ligand, forms a stable, water-soluble 1:1 complex with Ca²⁺ ions. The endpoint of the titration is detected using a metal-ion indicator.

Experimental Protocol

Materials:

  • Saturated solution of this compound (prepared as in the shake-flask method)

  • Standardized EDTA solution (e.g., 0.01 M)

  • Buffer solution (pH 10, e.g., NH₃/NH₄Cl)

  • Metal-ion indicator (e.g., Calmagite, Eriochrome Black T, or Patton and Reeder's indicator)[5][6]

  • Burette, pipettes, and Erlenmeyer flasks

  • Deionized water

Procedure:

  • Pipette a known volume of the filtered, saturated this compound solution into an Erlenmeyer flask.

  • Add a sufficient volume of deionized water to ensure the indicator color change is easily visible.

  • Add the pH 10 buffer solution. A high pH is necessary to ensure a sharp endpoint and to precipitate any interfering magnesium ions as Mg(OH)₂ if present.[7]

  • Add a few drops of the chosen indicator. The solution will turn to the color of the metal-indicator complex (e.g., wine-red with Calmagite).[5]

  • Titrate the solution with the standardized EDTA solution. As EDTA is added, it will complex with the free Ca²⁺ ions.

  • The endpoint is reached when all the Ca²⁺ has been complexed by EDTA, causing the indicator to revert to its free form, resulting in a distinct color change (e.g., from wine-red to sky-blue with Calmagite).[5]

  • Record the volume of EDTA used.

  • Calculate the molar concentration of Ca²⁺ in the saturated solution using the stoichiometry of the Ca²⁺-EDTA reaction (1:1). This concentration is the molar solubility of this compound.

Experimental Workflow: EDTA Titration

G A Pipette saturated this compound solution B Add pH 10 buffer and indicator A->B C Titrate with standardized EDTA solution B->C D Observe color change at endpoint C->D E Record volume of EDTA used D->E F Calculate Ca²⁺ concentration E->F

Caption: Workflow for determining calcium concentration via EDTA titration.

Quantification of Soluble Phthalate via High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for separating and quantifying the phthalate anion in a saturated solution. A reversed-phase column is typically used with a UV detector.

Experimental Protocol

Materials:

  • Saturated solution of this compound (prepared as in the shake-flask method)

  • HPLC system with a UV detector and a C18 column

  • Mobile phase (e.g., a mixture of acetonitrile (B52724) and water or a buffer)[8][9]

  • Phthalate standards for calibration

  • Autosampler vials

Procedure:

  • Method Development:

    • Develop an isocratic or gradient HPLC method capable of separating the phthalate anion from any potential impurities.

    • The mobile phase composition and flow rate should be optimized for good peak shape and retention time.[9]

    • Set the UV detector to the λmax of the phthalate anion (e.g., 230 nm).[10]

  • Calibration:

    • Prepare a series of phthalate standard solutions of known concentrations.

    • Inject each standard into the HPLC system and record the peak area.

    • Generate a calibration curve by plotting peak area against concentration.

  • Sample Analysis:

    • Inject the filtered, saturated this compound solution into the HPLC system.

    • Identify the phthalate peak based on its retention time compared to the standards.

    • Quantify the peak area.

  • Calculation:

    • Use the calibration curve to determine the concentration of the phthalate anion in the sample. This concentration represents the molar solubility of this compound.

Experimental Workflow: HPLC Analysis

G A Prepare Phthalate standards and saturated sample B Inject into HPLC system A->B C Separate on C18 column B->C D Detect Phthalate peak with UV detector C->D E Integrate peak area D->E F Generate calibration curve from standards E->F G Calculate sample concentration E->G Sample peak area F->G

Caption: Workflow for phthalate quantification using HPLC.

Data Presentation: Summary of Techniques

Technique Principle Analyte Measured Advantages Disadvantages
Shake-Flask with UV-Vis UV absorbance of the phthalate anionPhthalateRapid, simple, widely available equipmentLess specific, potential for interference from other UV-absorbing species
Shake-Flask with HPLC-UV Chromatographic separation and UV detection of the phthalate anionPhthalateHigh sensitivity and specificity, can separate mixturesMore complex instrumentation and method development required
Shake-Flask with EDTA Titration Complexometric titration of calcium ionsCalcium (Ca²⁺)Cost-effective, established methodManual procedure, potential for endpoint determination error
Shake-Flask with AAS Absorption of light by ground-state calcium atomsCalcium (Ca²⁺)High specificity for calcium, very sensitiveRequires specialized atomic absorption spectrophotometer

Note: The choice of method will depend on the available instrumentation, the required level of accuracy and precision, and the potential for interfering substances in the sample matrix. For all methods, proper validation is essential to ensure reliable results.

References

Troubleshooting & Optimization

Technical Support Center: Industrial Production of Calcium Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial production of calcium phthalate (B1215562).

Troubleshooting Guide

The industrial synthesis of calcium phthalate, primarily through the reaction of phthalic anhydride (B1165640) with a calcium source such as calcium hydroxide (B78521) or calcium oxide, can present several challenges impacting yield, purity, and overall product quality. This guide addresses common issues encountered during production.

Problem ID Issue Potential Causes Recommended Solutions
CP-01 Low Product Yield - Incomplete reaction between phthalic anhydride and the calcium source. - Suboptimal reaction temperature. - Inadequate mixing of reactants. - Loss of product during filtration or washing.- Ensure proper stoichiometric ratios of reactants. - Optimize reaction temperature; monitor and control throughout the process. - Use high-torque agitation to ensure a homogenous reaction mixture. - Use appropriate filter pore size and a minimal amount of cold washing solvent.
CP-02 Product Discoloration (Yellowish or Off-White) - Presence of impurities in the phthalic anhydride raw material. - Thermal degradation of the product due to excessive reaction temperature or prolonged heating. - Contamination from the reactor or other processing equipment.- Use high-purity phthalic anhydride. - Maintain strict temperature control and avoid localized overheating. - Ensure thorough cleaning of all equipment before use.
CP-03 Inconsistent Particle Size - Uncontrolled precipitation rate. - Variations in reactant concentration or addition rate. - Inefficient agitation during precipitation.- Control the rate of addition of the precipitating agent. - Maintain consistent reactant concentrations. - Employ vigorous and uniform stirring during the precipitation step to promote the formation of uniform crystals.
CP-04 Poor Filtration Characteristics (Slow Filtration, Clogged Filters) - Formation of very fine particles or an amorphous precipitate. - Presence of gelatinous side products.- Optimize precipitation conditions (temperature, pH, reactant concentration) to favor the formation of larger, more crystalline particles. - Consider an aging step after precipitation to allow for crystal growth.
CP-05 High Moisture Content in Final Product - Inefficient drying process. - Inappropriate drying temperature or time. - Hygroscopic nature of the product.- Use a suitable drying method such as a vacuum oven or a fluid bed dryer. - Optimize drying temperature and time to remove moisture without causing thermal degradation. - Store the final product in a low-humidity environment.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction temperature for the synthesis of this compound?

A1: The optimal reaction temperature can vary depending on the specific process and reactants used. However, a common range is between 80°C and 120°C. It is crucial to monitor the temperature closely as excessive heat can lead to product degradation and discoloration.

Q2: How can I improve the purity of my this compound product?

A2: To improve purity, start with high-purity raw materials, particularly phthalic anhydride. Control the reaction conditions to minimize the formation of side products. After the reaction, washing the product with a suitable solvent can help remove unreacted starting materials and soluble impurities. Recrystallization is another effective purification method.

Q3: What are the common impurities found in industrial-grade this compound?

A3: Common impurities can include unreacted phthalic anhydride, phthalic acid, and calcium hydroxide/oxide. Side products from the reaction of impurities present in the raw materials may also be present.

Q4: What is the best method for drying this compound on an industrial scale?

A4: For industrial-scale production, vacuum drying or fluid bed drying are often preferred methods. These methods allow for efficient moisture removal at controlled temperatures, which helps to prevent thermal degradation of the product.

Q5: How does the quality of calcium hydroxide affect the final product?

A5: The purity and particle size of the calcium hydroxide can significantly impact the reaction rate and the purity of the final this compound. Impurities in the calcium hydroxide can be carried through to the final product, and a larger particle size may lead to a slower and incomplete reaction.

Experimental Protocols

Key Experiment: Synthesis of this compound via Precipitation

This protocol outlines a general laboratory-scale procedure for the synthesis of this compound, which can be adapted for industrial-scale production with appropriate engineering considerations.

Materials:

  • Phthalic Anhydride (C₈H₄O₃)

  • Calcium Hydroxide (Ca(OH)₂)

  • Deionized Water

Equipment:

  • Jacketed Glass Reactor with Agitator

  • Heating/Cooling Circulator

  • pH Meter

  • Buchner Funnel and Filter Paper

  • Vacuum Oven

Procedure:

  • Slurry Preparation: In the jacketed reactor, prepare a slurry of calcium hydroxide in deionized water. The concentration will depend on the desired batch size and stoichiometry.

  • Reaction Initiation: While stirring the calcium hydroxide slurry, gradually add phthalic anhydride. The molar ratio of phthalic anhydride to calcium hydroxide should be approximately 1:1.

  • Temperature Control: Heat the reactor to the desired reaction temperature (e.g., 90°C) using the heating circulator. Maintain this temperature throughout the reaction.

  • pH Monitoring: Monitor the pH of the reaction mixture. The reaction is typically considered complete when the pH stabilizes, indicating the consumption of the acidic phthalic anhydride.

  • Precipitation and Aging: Once the reaction is complete, allow the mixture to cool gradually while continuing to stir. This aging step can help in the formation of larger, more easily filterable crystals.

  • Filtration: Filter the precipitated this compound using a Buchner funnel under vacuum.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove any unreacted starting materials and soluble impurities.

  • Drying: Dry the purified this compound in a vacuum oven at a controlled temperature (e.g., 80-100°C) until a constant weight is achieved.

Visualizations

Logical Workflow for Troubleshooting this compound Production

G Troubleshooting Workflow Start Production Issue Identified LowYield Low Yield Start->LowYield Discoloration Product Discoloration Start->Discoloration ParticleSize Inconsistent Particle Size Start->ParticleSize CheckStoichiometry Verify Reactant Stoichiometry LowYield->CheckStoichiometry CheckTemp Review Temperature Profile LowYield->CheckTemp CheckMixing Evaluate Agitation Efficiency LowYield->CheckMixing CheckFiltration Inspect Filtration & Washing LowYield->CheckFiltration CheckRawMaterials Analyze Raw Material Purity Discoloration->CheckRawMaterials CheckTempControl Verify Temperature Control Discoloration->CheckTempControl CheckEquipment Inspect Equipment for Contamination Discoloration->CheckEquipment CheckPrecipitation Review Precipitation Parameters ParticleSize->CheckPrecipitation CheckAgitation Assess Agitation During Precipitation ParticleSize->CheckAgitation Optimize Implement Corrective Actions & Optimize CheckStoichiometry->Optimize CheckTemp->Optimize CheckMixing->Optimize CheckFiltration->Optimize CheckRawMaterials->Optimize CheckTempControl->Optimize CheckEquipment->Optimize CheckPrecipitation->Optimize CheckAgitation->Optimize

Caption: A logical workflow for troubleshooting common issues in this compound production.

Reaction Pathway for this compound Synthesis

G This compound Synthesis Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_products Products cluster_side_reactions Potential Side Products/Impurities PA Phthalic Anhydride (C₈H₄O₃) Reaction Aqueous Reaction (Heat & Agitation) PA->Reaction PhthalicAcid Phthalic Acid PA->PhthalicAcid Hydrolysis CaOH2 Calcium Hydroxide (Ca(OH)₂) CaOH2->Reaction CaPhthalate This compound (C₈H₄CaO₄) Reaction->CaPhthalate Water Water (H₂O) Reaction->Water UnreactedPA Unreacted Phthalic Anhydride Reaction->UnreactedPA UnreactedCaOH2 Unreacted Calcium Hydroxide Reaction->UnreactedCaOH2

Caption: The primary reaction pathway for the synthesis of this compound from phthalic anhydride and calcium hydroxide.

Preventing agglomeration in calcium phthalate precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing agglomeration during calcium phthalate (B1215562) precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of agglomeration in calcium phthalate precipitation?

Agglomeration during the precipitation of this compound is primarily caused by a high degree of supersaturation, which leads to rapid nucleation and the formation of many small, unstable particles. These fine particles have a high surface energy and tend to aggregate to minimize this energy. Other contributing factors include inadequate mixing, suboptimal pH, and inappropriate temperature control.

Q2: How does pH influence the agglomeration of this compound particles?

The pH of the reaction mixture plays a critical role in determining the surface charge of the precipitated particles. At a certain pH, known as the isoelectric point, the surface charge is neutral, leading to minimal electrostatic repulsion between particles and, consequently, increased agglomeration. Adjusting the pH away from the isoelectric point can enhance electrostatic repulsion and improve particle stability. For many calcium salts, maintaining a pH between 6 and 8 can help prevent agglomeration.

Q3: Can temperature be used to control particle size and agglomeration?

Yes, temperature is a key parameter for controlling the kinetics of precipitation. Lowering the reaction temperature generally decreases the rate of both nucleation and crystal growth, which can lead to the formation of larger, more well-defined crystals with less agglomeration. Conversely, higher temperatures can increase the solubility of this compound, potentially reducing the yield, but can also accelerate particle ripening, where larger particles grow at the expense of smaller ones, which can sometimes reduce the overall number of agglomerates.

Q4: What is the role of stirring speed in preventing agglomeration?

Vigorous and consistent stirring is crucial for maintaining a homogeneous concentration of reactants throughout the solution. This helps to avoid localized areas of high supersaturation, which can lead to rapid, uncontrolled nucleation and subsequent agglomeration. An appropriate stirring speed ensures that the precipitating agent is dispersed quickly and evenly, promoting uniform particle growth.

Q5: Are there any additives that can help prevent agglomeration?

Yes, various additives can be used to control agglomeration. Surfactants and polymeric stabilizers are commonly employed. These molecules adsorb onto the surface of the growing particles, creating a physical barrier (steric hindrance) or electrostatic repulsion that prevents particles from sticking together. The choice of additive depends on the specific experimental conditions and the desired particle characteristics.

Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound precipitation.

Problem Potential Cause Recommended Solution
Heavy Agglomeration of Precipitate High rate of reactant addition leading to high supersaturation.Decrease the addition rate of the calcium salt solution to the phthalate solution (or vice versa) to a slow, dropwise addition. Use a syringe pump for precise control.
Inefficient mixing.Ensure vigorous and consistent stirring throughout the precipitation process using a magnetic or overhead stirrer.
Suboptimal pH.Adjust the pH of the phthalate solution before adding the calcium salt. Experiment with a pH range of 6.0-8.0 to find the optimal condition for minimizing agglomeration.
Fine Precipitate that is Difficult to Filter High nucleation rate due to high reactant concentrations.Reduce the concentration of both the calcium chloride and sodium phthalate solutions.
Insufficient particle growth time."Age" the precipitate by allowing it to remain in the mother liquor under gentle stirring for several hours (e.g., 2-24 hours) after precipitation is complete. This allows for Ostwald ripening, where larger particles grow at the expense of smaller ones.
Inconsistent Particle Size Distribution Localized areas of high supersaturation.Improve mixing efficiency. Consider using a reactor with baffles to enhance turbulence and ensure homogeneity.
Fluctuations in temperature.Conduct the precipitation in a temperature-controlled water bath to maintain a constant and uniform temperature.
Precipitate Appears Amorphous or Gel-like Very rapid precipitation.In addition to slowing the reactant addition rate, consider lowering the reaction temperature to further decrease the precipitation rate.
Presence of impurities.Ensure high-purity reagents and deionized water are used. Filter reactant solutions before use if necessary.

Experimental Protocols

Protocol 1: Controlled Precipitation of this compound

This protocol is designed to produce this compound with minimal agglomeration.

Materials:

  • Calcium chloride (CaCl₂)

  • Phthalic acid or a soluble phthalate salt (e.g., disodium (B8443419) phthalate)

  • Deionized water

  • pH meter

  • Magnetic stirrer and stir bar

  • Burette or syringe pump

Methodology:

  • Prepare Reactant Solutions:

    • Prepare a 0.1 M solution of calcium chloride in deionized water.

    • Prepare a 0.1 M solution of disodium phthalate in deionized water. If starting with phthalic acid, dissolve it in deionized water and adjust the pH to the desired value (e.g., 7.0) with a suitable base (e.g., NaOH) to form the phthalate salt in situ.

  • Reaction Setup:

    • Place the disodium phthalate solution in a beaker on a magnetic stirrer.

    • Begin stirring at a moderate, consistent speed.

  • Controlled Precipitation:

    • Slowly add the calcium chloride solution to the stirred phthalate solution dropwise using a burette or a syringe pump at a rate of approximately 1-2 mL/min.

  • Aging the Precipitate:

    • After the addition is complete, continue stirring the suspension for 1-2 hours at room temperature to allow the precipitate to age and the particles to grow.

  • Isolation and Washing:

    • Separate the precipitate by filtration using a Buchner funnel and appropriate filter paper.

    • Wash the precipitate several times with deionized water to remove any soluble byproducts.

    • Finally, wash with a small amount of ethanol (B145695) or acetone (B3395972) to aid in drying.

  • Drying:

    • Dry the precipitate in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Characterization of Particle Size by Dynamic Light Scattering (DLS)

Materials:

  • This compound precipitate sample

  • Deionized water (or another suitable dispersant)

  • Dynamic Light Scattering (DLS) instrument

  • Cuvettes for DLS measurement

Methodology:

  • Sample Preparation:

    • Prepare a dilute suspension of the this compound precipitate in deionized water. The concentration should be low enough to avoid multiple scattering effects (typically in the range of 0.001-0.1% w/v).

    • To prevent re-agglomeration during measurement, sonicate the suspension for a short period (e.g., 1-5 minutes) in an ultrasonic bath.

  • DLS Measurement:

    • Transfer the suspension to a clean DLS cuvette.

    • Place the cuvette in the DLS instrument.

    • Set the instrument parameters (e.g., temperature, dispersant viscosity, and refractive index).

    • Allow the sample to equilibrate to the set temperature.

    • Perform the measurement. The instrument will report the particle size distribution based on the intensity of scattered light.

  • Data Analysis:

    • Analyze the resulting size distribution data. The primary result is typically the intensity-weighted distribution. This can often be converted to a volume or number-weighted distribution by the instrument's software.

    • Report the average particle size (Z-average) and the polydispersity index (PDI), which indicates the breadth of the size distribution.

Data Summary Tables

Table 1: Influence of Key Parameters on Agglomeration

ParameterEffect on AgglomerationRecommended Range/Action
Reactant Concentration Higher concentrations increase agglomeration.0.01 M to 0.5 M
Addition Rate Faster addition increases agglomeration.1-5 mL/min
Temperature Higher temperatures can increase agglomeration kinetics.20-40 °C
pH Agglomeration is highest at the isoelectric point.6.0-8.0
Stirring Speed Inadequate stirring leads to localized high supersaturation and agglomeration.300-600 RPM (variable based on vessel size)

Table 2: Common Additives for Preventing Agglomeration

Additive TypeExampleMechanism of ActionTypical Concentration
Anionic Surfactant Sodium Dodecyl Sulfate (SDS)Electrostatic repulsion0.1-1.0% (w/v)
Non-ionic Surfactant Tween® 80, Triton™ X-100Steric hindrance0.1-1.0% (v/v)
Polymeric Stabilizer Polyvinylpyrrolidone (PVP), Polyethylene Glycol (PEG)Steric hindrance0.1-2.0% (w/v)

Diagrams

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Precipitation cluster_processing Product Isolation cluster_analysis Characterization prep_ca Prepare CaCl2 Solution mix Controlled Mixing (Slow Addition) prep_ca->mix prep_phth Prepare Phthalate Solution prep_phth->mix age Aging of Precipitate mix->age filter Filtration age->filter wash Washing filter->wash dry Drying wash->dry dls Particle Size Analysis (DLS) dry->dls microscopy Microscopy (SEM/TEM) dry->microscopy

Caption: Experimental workflow for controlled this compound precipitation and characterization.

agglomeration_factors cluster_factors Controlling Factors cluster_solutions Mitigation Strategies agglomeration Agglomeration of This compound supersaturation High Supersaturation supersaturation->agglomeration mixing Inefficient Mixing mixing->agglomeration ph Suboptimal pH ph->agglomeration temperature High Temperature temperature->agglomeration additives Absence of Stabilizers additives->agglomeration slow_addition Slow Reactant Addition slow_addition->supersaturation vigorous_stirring Vigorous Stirring vigorous_stirring->mixing ph_control pH Control (6-8) ph_control->ph low_temp Lower Temperature low_temp->temperature use_additives Use of Surfactants/ Polymers use_additives->additives

Caption: Factors influencing agglomeration and corresponding mitigation strategies.

Technical Support Center: Optimizing Calcium Phthalate Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for calcium phthalate (B1215562) crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for obtaining high-quality calcium phthalate crystals.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of this compound.

Problem Potential Cause Suggested Solution
No crystals forming Solution is undersaturated.Concentrate the solution by slowly evaporating the solvent.
Cooling rate is too fast, preventing nucleation.Decrease the cooling rate to allow for gradual supersaturation.
Presence of impurities inhibiting crystal growth.Purify the this compound sample before crystallization.
Formation of small, needle-like crystals High level of supersaturation leading to rapid nucleation.Reduce the rate of cooling or use a solvent in which this compound has slightly higher solubility.
Insufficient time for crystal growth.Extend the crystallization period to allow for larger crystal formation.
Oiling out or formation of an amorphous precipitate The solution is too concentrated or cooled too quickly.Dilute the solution slightly or decrease the cooling rate significantly.
Inappropriate solvent system.Experiment with different solvent mixtures to control solubility.
Crystals are clumped together Inadequate agitation or high crystal density.Introduce gentle, continuous agitation during crystallization.
Secondary nucleation on existing crystal surfaces.Optimize the cooling profile to control the level of supersaturation.

Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature range for this compound crystallization?

A1: The optimal temperature for this compound crystallization is highly dependent on the solvent system being used. Generally, a slow cooling process from a higher temperature (e.g., 50-70°C) to a lower temperature (e.g., 4-25°C) is effective. The key is to achieve a state of controlled supersaturation to promote crystal growth over nucleation.

Q2: How does temperature affect the solubility of this compound?

A2: For many hydrophobic organic compounds, solubility can decrease with increasing temperature.[1] It is crucial to experimentally determine the solubility curve of this compound in your chosen solvent system to effectively design a cooling crystallization process.

Q3: What is the effect of the cooling rate on crystal size and quality?

A3: A slower cooling rate generally leads to the formation of larger and higher quality crystals. Rapid cooling increases supersaturation quickly, which favors the formation of many small crystals (nucleation) rather than the growth of existing crystals. Slower cooling allows the system to remain in the metastable zone for a longer period, promoting crystal growth.

Q4: My experiment yielded very fine crystals. How can I increase the crystal size?

A4: To increase crystal size, you need to favor crystal growth over nucleation. This can be achieved by:

  • Slowing the cooling rate: This is the most common and effective method.

  • Reducing the initial concentration: Starting with a less saturated solution can help.

  • Seeding: Introducing a few small, high-quality crystals of this compound into the slightly supersaturated solution can provide templates for growth.

Q5: What should I do if my this compound "oils out" instead of crystallizing?

A5: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the supersaturation is too high or the temperature is above the melting point of the solvated solid. To resolve this, you can:

  • Decrease the cooling rate: This will prevent a rapid increase in supersaturation.

  • Use a more dilute solution: This lowers the overall concentration.

  • Add a co-solvent: This can modify the solubility and prevent oiling out.

  • Increase the temperature slightly to dissolve the oil and then cool down at a much slower rate.

Experimental Protocols

Protocol 1: Slow Cooling Crystallization

This protocol is designed to produce large, high-quality crystals of this compound.

  • Dissolution: Dissolve the this compound sample in a suitable solvent (e.g., a mixture of ethanol (B145695) and water) at an elevated temperature (e.g., 60°C) until a clear, saturated solution is obtained.

  • Filtration: While hot, filter the solution through a pre-warmed filter to remove any insoluble impurities.

  • Cooling: Cover the vessel and allow it to cool slowly to room temperature over several hours. For even slower cooling, the vessel can be placed in an insulated container.

  • Further Cooling: Once at room temperature, transfer the vessel to a refrigerator or a controlled temperature bath set to a lower temperature (e.g., 4°C) to maximize the yield.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent mixture.

  • Drying: Dry the crystals under vacuum at a low temperature.

Protocol 2: Temperature Gradient Crystallization

This method can be used to screen for optimal crystallization temperatures.

  • Preparation: Prepare a saturated solution of this compound at an elevated temperature.

  • Setup: Place the vessel containing the solution in a location with a stable temperature gradient. This can be achieved using a programmable heating/cooling block.

  • Observation: Observe the temperature at which the first crystals appear. This temperature is near the upper boundary of the metastable zone.

  • Optimization: Use this information to design a slow cooling profile that remains within the metastable zone for an extended period.

Data Presentation

Table 1: Effect of Cooling Rate on Crystal Size and Yield
Cooling Rate (°C/hour)Average Crystal Size (µm)Yield (%)Crystal Morphology
105085Fine Needles
515082Small Prisms
240078Well-defined Prisms
180075Large, Blocky Crystals

Note: This data is representative and will vary based on the specific solvent system and concentration.

Table 2: Solubility of this compound in Ethanol/Water (9:1 v/v)
Temperature (°C)Solubility ( g/100 mL)
200.5
300.8
401.3
502.1
603.5

Note: This data is illustrative. The actual solubility should be determined experimentally.

Visualizations

Troubleshooting_Workflow Start Start Crystallization Experiment Issue Observe Crystallization Outcome Start->Issue NoCrystals No Crystals Formed Issue->NoCrystals No SmallCrystals Small, Needle-like Crystals Issue->SmallCrystals Poor Quality OilingOut Oiling Out / Amorphous Precipitate Issue->OilingOut No Solids GoodCrystals Good Quality Crystals Issue->GoodCrystals Yes Sol1 Increase Concentration or Cool Further NoCrystals->Sol1 Troubleshoot Sol2 Decrease Cooling Rate or Reduce Concentration SmallCrystals->Sol2 Troubleshoot Sol3 Decrease Cooling Rate or Dilute Solution OilingOut->Sol3 Troubleshoot End End GoodCrystals->End Sol1->Issue Sol2->Issue Sol3->Issue

Caption: Troubleshooting workflow for this compound crystallization.

Experimental_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation a Dissolve this compound in Hot Solvent b Hot Filtration a->b c Slow Cooling to Room Temperature b->c d Further Cooling (e.g., 4°C) c->d e Filter to Collect Crystals d->e f Wash with Cold Solvent e->f g Dry Under Vacuum f->g

Caption: Experimental workflow for slow cooling crystallization.

References

Technical Support Center: GC-MS Analysis of Calcium Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analysis of calcium phthalate (B1215562) using Gas Chromatography-Mass Spectrometry (GC-MS). Given that calcium phthalate is a non-volatile salt of a dicarboxylic acid, its direct analysis by conventional GC-MS is not feasible. Therefore, this guide focuses on two primary indirect methodologies:

  • Pyrolysis-GC-MS (Py-GC-MS): Thermal decomposition of the sample to produce volatile fragments that can be analyzed by GC-MS.

  • Solvent Extraction Followed by Derivatization: Conversion of this compound to phthalic acid, followed by a derivatization reaction to create a volatile derivative (e.g., a phthalate ester) for GC-MS analysis.

This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

General Questions

Q1: Can I directly inject a sample containing this compound into the GC-MS?

A1: No, direct injection is not recommended. This compound is a salt with a high melting point and is not volatile enough to pass through a GC column. Direct injection can lead to contamination of the injector, column, and ion source, and will not produce a chromatographic peak for this compound.[1]

Q2: What are the main analytical approaches for this compound using GC-MS?

A2: The two main indirect approaches are Pyrolysis-GC-MS and solvent extraction followed by derivatization. Py-GC-MS involves thermally breaking down the this compound into volatile fragments for analysis.[2][3][4][5] The derivatization approach involves converting the phthalate salt to phthalic acid and then to a volatile ester, which can be readily analyzed by conventional GC-MS.

Pyrolysis-GC-MS (Py-GC-MS)

Q3: What are the expected pyrolysis products of this compound?

A3: The primary expected pyrolysis product of this compound is phthalic anhydride (B1165640). Other potential fragments may also be observed depending on the pyrolysis temperature and the sample matrix.

Q4: I am not seeing any peaks after Py-GC-MS analysis. What could be the problem?

A4: This could be due to several factors:

  • Incorrect Pyrolysis Temperature: The temperature may be too low to induce fragmentation or too high, causing complete degradation into very small, undetectable molecules.

  • Insufficient Sample Amount: The concentration of this compound in your sample may be below the detection limit of the instrument.

  • Transfer Line Issues: The transfer line between the pyrolyzer and the GC may be cold or blocked, preventing the volatile fragments from reaching the column.

  • GC-MS System Failure: General issues with the GC-MS such as leaks, detector malfunction, or no carrier gas flow can also result in no peaks.[6]

Q5: My chromatogram shows many peaks after pyrolysis. How do I identify the peak corresponding to a this compound fragment?

A5: The most likely significant peak will be phthalic anhydride. To confirm its identity, you should:

  • Analyze a Phthalic Anhydride Standard: Run a standard of phthalic anhydride under the same GC-MS conditions to confirm the retention time.

  • Mass Spectral Library Match: Compare the mass spectrum of the unknown peak with a library spectrum of phthalic anhydride. The key ions for phthalic anhydride should be present.

  • Characteristic Ions: For phthalates and their derivatives, a common fragment ion is m/z 149.[7][8] However, for phthalic anhydride, the molecular ion at m/z 148 and other characteristic fragments should be monitored.

Extraction and Derivatization

Q6: What is the purpose of derivatization in this analysis?

A6: Derivatization is a chemical reaction that converts a non-volatile compound into a volatile one that can be analyzed by GC.[9] In this case, the carboxylic acid groups of phthalic acid (formed from this compound) are converted into esters, which are much more volatile.

Q7: What are common derivatization reagents for carboxylic acids like phthalic acid?

A7: Common derivatization reagents for carboxylic acids to form esters include:

  • BF3-Methanol or HCl-Methanol: To form methyl esters.

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): To form trimethylsilyl (B98337) (TMS) esters.

  • Trimethylsilyldiazomethane: To form methyl esters.[9]

Q8: I am seeing no peak or a very small peak for my derivatized phthalate. What should I check?

A8: Several factors could be at play:

  • Incomplete Extraction: The initial extraction of phthalate from the sample matrix may be inefficient.

  • Inefficient Derivatization: The derivatization reaction may not have gone to completion. This could be due to the presence of water, incorrect reaction temperature or time, or degradation of the derivatization reagent.

  • Analyte Degradation: Phthalates can degrade if exposed to harsh conditions during sample preparation.[1]

  • Active Sites in the GC System: Active sites in the injector liner or the front of the GC column can adsorb the derivatized analyte, leading to poor peak shape or complete loss of the peak.[10]

Q9: My derivatized phthalate peak is tailing. What is the cause?

A9: Peak tailing for derivatized phthalates is often caused by:

  • Active Sites: Interaction of the analyte with active sites in the liner or column. Using a deactivated liner and trimming the front of the column can help.

  • Column Contamination: Buildup of non-volatile residues on the column.

  • Improper Column Installation: Creating dead volume at the inlet or detector connection.[6]

  • Sample Overload: Injecting too much sample can lead to peak distortion.

Contamination

Q10: I am seeing phthalate peaks in my blank samples. What are the common sources of contamination?

A10: Phthalates are ubiquitous environmental contaminants and can be introduced at any stage of the analysis. Common sources include:

  • Solvents and Reagents: Even high-purity solvents can contain trace levels of phthalates.

  • Laboratory Consumables: Plastic items such as pipette tips, centrifuge tubes, vials, and caps (B75204) are major sources of phthalate contamination.

  • Glassware: Improperly cleaned glassware can retain phthalate residues.

  • Laboratory Environment: Phthalates can be present in the lab air and dust.

  • GC System: Septa, O-rings, and carrier gas lines can be sources of phthalate bleed.

Experimental Protocols

Protocol 1: Pyrolysis-GC-MS (Py-GC-MS)

This protocol provides a general workflow for the analysis of this compound in a solid matrix using Py-GC-MS.

  • Sample Preparation:

    • Homogenize the solid sample.

    • Accurately weigh a small amount of the sample (typically 0.1-1.0 mg) into a pyrolysis sample cup.

  • Pyrolyzer Conditions:

    • Set the pyrolysis temperature. A starting point could be 300°C, with optimization as needed.[11]

    • The interface and transfer line temperatures should be set high enough to prevent condensation of the pyrolyzates (e.g., 300-320°C).[11]

  • GC-MS Conditions:

    • Injector: Operate in split mode.

    • Column: A non-polar or mid-polar column, such as a 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., DB-5ms, HP-5ms), is a good starting point.[12]

    • Oven Program: A typical program might start at a low temperature (e.g., 40-80°C), hold for a short period, and then ramp up to a final temperature of around 300°C.[11][12][13]

    • Carrier Gas: Helium or hydrogen.[13][14]

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[11]

      • Acquisition Mode: Full scan to identify unknown pyrolysis products. Selected Ion Monitoring (SIM) can be used for quantification of target fragments like phthalic anhydride for improved sensitivity.[12]

Protocol 2: Solvent Extraction and Derivatization GC-MS

This protocol outlines a general procedure for analyzing this compound by converting it to a volatile ester.

  • Sample Preparation (Extraction):

    • Accurately weigh the sample into a glass container.

    • Add a suitable solvent to dissolve the sample matrix.

    • Acidify the solution (e.g., with HCl) to convert this compound to phthalic acid.

    • Perform a liquid-liquid extraction of the phthalic acid into an organic solvent (e.g., diethyl ether, dichloromethane).

    • Dry the organic extract (e.g., using anhydrous sodium sulfate).

    • Evaporate the solvent to a small volume.

  • Derivatization:

    • Add the derivatization reagent (e.g., BSTFA with 1% TMCS as a catalyst, or BF3-Methanol).

    • Follow the reagent manufacturer's instructions for reaction time and temperature. This may involve heating the mixture.

    • After the reaction is complete, the sample is ready for injection.

  • GC-MS Conditions:

    • Injector: Splitless injection is commonly used for trace analysis.

    • Liner: Use a deactivated splitless liner.

    • Column: A column with a stationary phase suitable for phthalate esters analysis, such as a 5-type or XLB-type, is recommended.[7]

    • Oven Program: A temperature program similar to that used for standard phthalate ester analysis.[7]

    • Carrier Gas: Helium or hydrogen.

    • Mass Spectrometer:

      • Ionization Mode: EI at 70 eV.

      • Acquisition Mode: SIM mode is often preferred for its sensitivity and selectivity, monitoring for the characteristic ions of the specific phthalate ester derivative formed.[12]

Data Presentation

Table 1: Recommended GC Columns for Phthalate Analysis

Column TypeStationary PhaseCommon Applications
Rtx-440, Rxi-XLBProprietary mid-polarity phasesRecommended for best overall separation of a wide range of phthalates.[7]
5-type (e.g., DB-5ms)5% Phenyl / 95% DimethylpolysiloxaneGeneral purpose, widely used for phthalate analysis.[7]
35-type (e.g., Rxi-35Sil MS)35% Phenyl / 65% DimethylpolysiloxaneOffers different selectivity for confirmation.[7]

Table 2: Common Mass-to-Charge Ratios (m/z) for Phthalate-Related Compounds

CompoundCharacteristic Ions (m/z)Notes
Phthalic Anhydride148, 104, 76148 is the molecular ion.
Dimethyl Phthalate (DMP)163, 194163 is the base peak.
Diethyl Phthalate (DEP)149, 177149 is the base peak.
Dibutyl Phthalate (DBP)149, 223149 is the base peak.
Di(2-ethylhexyl) Phthalate (DEHP)149, 167, 279149 is the base peak.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound GC-MS Analysis start Problem Observed: No Peak or Poor Peak Shape method Which analytical method? start->method py_gcms Pyrolysis-GC-MS method->py_gcms Pyrolysis deriv Extraction & Derivatization method->deriv Derivatization py_temp Check Pyrolysis Temperature py_gcms->py_temp deriv_extract Check Extraction Efficiency deriv->deriv_extract py_sample Verify Sample Amount py_temp->py_sample Temp OK py_transfer Inspect Transfer Line py_sample->py_transfer Amount OK py_confirm Confirm Pyrolysis Products (Use Standard/Library) py_transfer->py_confirm Transfer OK gc_issues Common GC-MS Issues py_confirm->gc_issues deriv_reaction Verify Derivatization Reaction (Reagent, Temp, Time, Moisture) deriv_extract->deriv_reaction Extraction OK deriv_gc Troubleshoot GC System deriv_reaction->deriv_gc Reaction OK deriv_gc->gc_issues gc_leak Check for Leaks gc_issues->gc_leak gc_inlet Inspect/Clean Inlet (Liner, Septum) gc_leak->gc_inlet No Leaks gc_column Check Column (Installation, Contamination, Age) gc_inlet->gc_column Inlet OK gc_detector Verify Detector Function gc_column->gc_detector Column OK

Caption: A logical workflow for troubleshooting common issues in the GC-MS analysis of this compound.

Analytical_Approaches Analytical Approaches for this compound by GC-MS sample Sample Containing This compound pyrolysis Pyrolysis sample->pyrolysis extraction Solvent Extraction & Acidification sample->extraction fragments Volatile Fragments (e.g., Phthalic Anhydride) pyrolysis->fragments gcms_py GC-MS Analysis fragments->gcms_py phthalic_acid Phthalic Acid extraction->phthalic_acid derivatization Derivatization phthalic_acid->derivatization volatile_ester Volatile Phthalate Ester derivatization->volatile_ester gcms_deriv GC-MS Analysis volatile_ester->gcms_deriv

Caption: Overview of the two primary indirect analytical pathways for this compound using GC-MS.

References

Technical Support Center: Addressing Solubility Issues of Calcium Phthalate in Non-Polar Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with calcium phthalate (B1215562) in non-polar solvents.

Solubility Data

Table 1: Solubility of Calcium Phthalate Hydrate (B1144303) in Various Solvents

SolventSolubilityNotes
Methanol1 g / 5.3 mLHigh solubility
Alcohol (Ethanol)1 g / 10 mLSoluble[1]
Ether1 g / 205 mLSparingly soluble[1]
ChloroformPractically insoluble-
Water1 g / 160 mLLimited solubility[1]

Troubleshooting Guide & FAQs

This section addresses common issues and questions regarding the dissolution of this compound in non-polar environments.

Q1: Why is my this compound not dissolving in a non-polar solvent like hexane (B92381) or toluene?

A1: this compound, being a salt, possesses ionic characteristics due to the calcium and carboxylate groups. This inherent polarity makes it poorly soluble in non-polar solvents. For a substance to dissolve, the energy released from solvent-solute interactions must overcome the lattice energy of the solid and the energy of solvent-solvent interactions. In the case of this compound and a non-polar solvent, the solute-solvent interactions are weak.

Q2: How can I improve the solubility of this compound in a non-polar solvent system?

A2: Several strategies can be employed to enhance the solubility of sparingly soluble salts like this compound in non-polar media:

  • Co-solvency: The addition of a polar co-solvent to the non-polar solvent can significantly increase solubility. The polar co-solvent can interact with the ionic parts of the this compound, while the non-polar solvent interacts with the organic phthalate structure.

  • Use of Surfactants: Surfactants, or surface-active agents, can form micelles in the non-polar solvent. The polar heads of the surfactant molecules can interact with the this compound, encapsulating it within the micelle and allowing it to be dispersed in the non-polar medium.

  • Complexation: The use of a complexing or chelating agent can increase solubility. These agents can form a soluble complex with the calcium ion, which may have better solubility in the desired solvent system.

  • Temperature Adjustment: Increasing the temperature can sometimes improve solubility, although this effect is compound and solvent-dependent. It's crucial to ensure that the increased temperature does not cause degradation of the this compound.

Q3: What type of co-solvent should I consider?

A3: A common approach for dissolving salts of organic acids is to use a co-solvent system with both polar and non-polar characteristics. For instance, a mixture of a polar solvent like an alcohol (e.g., methanol, ethanol) or a ketone (e.g., acetone, methyl ethyl ketone) with your non-polar solvent (e.g., xylene, toluene) could be effective. The optimal ratio of the polar to non-polar solvent will need to be determined experimentally.

Q4: Which surfactants are suitable for this application?

A4: While specific data for this compound is limited, non-ionic or anionic surfactants are often used to aid the dispersion of salts in organic media. For calcium sulfate, fluorocarbon surfactants have been shown to be effective. The choice of surfactant will depend on the specific non-polar solvent being used and the desired properties of the final solution.

Q5: Are there any specific complexing agents that might work?

A5: Chelating agents like ethylenediaminetetraacetic acid (EDTA) and its salts are known to form stable, soluble complexes with calcium ions. While typically used in aqueous systems, the principle of complexation can be applied in mixed-solvent systems to enhance solubility.

Q6: I'm observing a precipitate forming after initial dissolution. What could be the cause?

A6: This could be due to a few factors:

  • Supersaturation: The initial conditions (e.g., heating) may have allowed for the dissolution of more solute than is stable at ambient temperature, leading to precipitation upon cooling.

  • Solvent Evaporation: If you are working in an open system, the evaporation of a more volatile co-solvent could alter the solvent composition and reduce the overall solubility.

  • Chemical Reaction: Ensure that your solvent is inert and does not react with the this compound.

Experimental Protocols

The following is a general protocol for determining and enhancing the solubility of this compound in a non-polar solvent system using a co-solvent approach. This protocol can be adapted for the use of surfactants or complexing agents.

Objective: To determine the solubility of this compound in a non-polar solvent and to enhance it using a polar co-solvent.

Materials:

  • This compound

  • Primary non-polar solvent (e.g., hexane, toluene)

  • Polar co-solvent (e.g., methanol, ethanol, acetone)

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Volumetric flasks and pipettes

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Thermostatically controlled shaker or water bath

  • Analytical instrument for quantification (e.g., HPLC, ICP-OES for calcium analysis)

Procedure:

  • Preparation of Saturated Solutions:

    • Prepare a series of solvent mixtures with varying ratios of the non-polar and polar co-solvent (e.g., 9:1, 8:2, 7:3 v/v).

    • To a known volume of each solvent mixture in a sealed container, add an excess amount of this compound.

    • Ensure there is undissolved solid at the bottom of the container.

  • Equilibration:

    • Place the containers in a thermostatically controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

    • Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

  • Sample Collection and Preparation:

    • After equilibration, allow the solutions to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette. To avoid drawing up solid particles, it is advisable to use a filter-tipped pipette or to filter the aliquot through a syringe filter compatible with the solvents used.

  • Quantification:

    • Accurately dilute the filtered aliquot with a suitable solvent to a concentration within the calibration range of your analytical instrument.

    • Analyze the concentration of this compound (or the calcium ion) using a pre-calibrated analytical method.

  • Data Analysis:

    • Calculate the solubility of this compound in each solvent mixture, typically expressed in g/100 mL or mol/L.

    • Plot the solubility as a function of the co-solvent ratio to determine the optimal composition for maximum solubility.

Visualizations

G Troubleshooting Workflow for this compound Solubility start Start: this compound Insoluble in Non-Polar Solvent check_purity Verify Purity and Anhydrous State of this compound start->check_purity select_solvent Re-evaluate Solvent Choice: Is a purely non-polar solvent necessary? check_purity->select_solvent try_cosolvent Introduce a Polar Co-solvent (e.g., Alcohol, Ketone) select_solvent->try_cosolvent No fail Consult Further Literature/ Consider Alternative Salt Form select_solvent->fail Yes, and still insoluble optimize_ratio Optimize Co-solvent Ratio try_cosolvent->optimize_ratio use_surfactant Add a Surfactant (Non-ionic or Anionic) optimize_ratio->use_surfactant Ineffective success Solubility Achieved optimize_ratio->success Effective select_surfactant Select Surfactant based on Solvent System use_surfactant->select_surfactant use_complexation Employ a Complexing Agent (e.g., EDTA-type) select_surfactant->use_complexation Ineffective select_surfactant->success Effective adjust_temp Increase Temperature (Monitor for Degradation) use_complexation->adjust_temp adjust_temp->success Effective adjust_temp->fail Ineffective

Caption: Troubleshooting workflow for addressing solubility issues.

G Mechanism of Surfactant-Aided Dissolution cluster_1 Non-Polar Solvent with Surfactant CaPh Ca-Phthalate (Insoluble) surfactant Surfactant Molecule CaPh->surfactant + micelle CaPh_sol Ca-Phthalate (Solubilized) micelle_label Micelle surfactant->micelle Forms polar_head Polar Head nonpolar_tail Non-polar Tail

Caption: Surfactant-aided dissolution of this compound.

References

Technical Support Center: Purification of Synthesized Calcium Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of synthesized calcium phthalate (B1215562).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in synthesized calcium phthalate?

The primary impurities in crude this compound synthesized from phthalic anhydride (B1165640) and a calcium source (e.g., calcium hydroxide (B78521) or calcium carbonate) are typically:

  • Unreacted Starting Materials: Phthalic anhydride and the calcium source (e.g., calcium hydroxide).

  • Hydrolysis Products: Phthalic acid, formed from the reaction of phthalic anhydride with water.[1]

  • Side Products: Minor byproducts from potential side reactions, though these are generally less common under controlled reaction conditions.

Q2: What is the general approach to purifying crude this compound?

The most common and effective method for purifying solid organic compounds like this compound is recrystallization. This technique relies on the principle that the solubility of a solid in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and then allowing it to cool slowly, the desired compound crystallizes out in a purer form, leaving the impurities dissolved in the solvent.

Q3: What are the key steps in the recrystallization of this compound?

The fundamental steps for recrystallizing this compound are:

  • Solvent Selection: Choosing an appropriate solvent or solvent system.

  • Dissolution: Dissolving the crude this compound in a minimum amount of the hot solvent.

  • Hot Filtration (Optional): Removing any insoluble impurities from the hot solution.

  • Crystallization: Allowing the hot, saturated solution to cool slowly and undisturbed to form pure crystals.

  • Isolation of Crystals: Collecting the purified crystals by vacuum filtration.

  • Washing: Rinsing the collected crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Thoroughly drying the purified crystals to remove residual solvent.

Q4: How can I assess the purity of my this compound sample?

Several analytical techniques can be employed to determine the purity of this compound:

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying the components in a mixture. A pure sample will show a single major peak corresponding to this compound. The presence of other peaks indicates impurities.[2][3][4][5][6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is also highly effective for separating and identifying volatile and semi-volatile compounds. It can be used to detect and quantify organic impurities.[8]

  • Melting Point Analysis: A pure crystalline solid will have a sharp and defined melting point. Impurities tend to broaden and depress the melting point range. The reported melting point of this compound is around 230°C.[9]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield of Purified this compound

Possible Cause Troubleshooting Step
Excessive solvent used during recrystallization. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Evaporate some solvent from the filtrate and cool again to recover a second crop of crystals.[10]
Premature crystallization during hot filtration. Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
Product is too soluble in the chosen solvent, even at low temperatures. Select a different recrystallization solvent or use a mixed-solvent system where the product has lower solubility at cold temperatures.
Incomplete precipitation. Ensure the solution is cooled sufficiently. An ice bath can be used to maximize crystal formation after the solution has cooled to room temperature.

Issue 2: Oily Precipitate Instead of Crystals

Possible Cause Troubleshooting Step
The solution is supersaturated, and the product is precipitating too quickly. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding the solution with a pure crystal of this compound can promote proper crystal growth.
High concentration of impurities. The presence of significant impurities can inhibit crystallization. Consider pre-purification steps like washing the crude product before recrystallization.
Inappropriate solvent. The chosen solvent may not be suitable for crystallization. Re-evaluate solvent selection based on solubility tests.

Issue 3: Colored Impurities in the Final Product

Possible Cause Troubleshooting Step
Presence of colored organic impurities. During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
Incomplete removal of starting materials or side products. Ensure the washing step after filtration is thorough. Use fresh, cold solvent for washing.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization from an Alcohol-Water Mixture

This protocol is based on the general solubility of this compound, which is soluble in alcohol and sparingly soluble in water.[11][12]

Materials:

  • Crude synthesized this compound

  • Ethanol (B145695) (or Methanol)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Vacuum source

  • Watch glass

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture while stirring until the solid dissolves completely.

  • Addition of Anti-Solvent: While the solution is hot, slowly add hot deionized water dropwise until the solution becomes slightly turbid (cloudy). The turbidity indicates the saturation point has been reached.

  • Re-dissolution: Add a few more drops of hot ethanol until the turbidity just disappears, resulting in a clear, saturated solution.

  • Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. To maximize yield, place the flask in an ice bath for 30 minutes after it has reached room temperature.

  • Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol-water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.

Data Presentation: Solubility of this compound
Solvent Solubility Reference
WaterSparingly soluble (1 g in 160 ml)[12]
Alcohol (Ethanol/Methanol)Soluble (1 g in 10 ml of alcohol)[12]
EtherSparingly soluble (1 g in 205 ml)[12]
ChloroformPractically insoluble[12]

Visualizations

Experimental Workflow for this compound Purification

G cluster_0 Purification Process A Crude this compound B Dissolve in Minimum Hot Ethanol A->B Step 1 C Add Hot Water until Turbid B->C Step 2 D Add Hot Ethanol until Clear C->D Step 3 E Slow Cooling & Crystallization D->E Step 4 F Vacuum Filtration E->F Step 5 G Wash with Cold Ethanol/Water F->G Step 6 H Dry in Vacuum Oven G->H Step 7 I Pure this compound H->I

Caption: Workflow for the purification of this compound.

Troubleshooting Logic for Low Recrystallization Yield

G cluster_1 Troubleshooting Low Yield start Low Yield Observed q1 Was excess solvent used? start->q1 a1 Evaporate some solvent and re-cool. q1->a1 Yes q2 Did premature crystallization occur during filtration? q1->q2 No end Yield Improved a1->end a2 Preheat filtration apparatus in next attempt. q2->a2 Yes q3 Is the product too soluble? q2->q3 No a2->end a3 Choose a different solvent or solvent system. q3->a3 Yes q3->end No a3->end

Caption: Decision tree for troubleshooting low yield.

References

Preventing thermal decomposition of calcium phthalate during processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the thermal decomposition of calcium phthalate (B1215562) during processing.

Frequently Asked Questions (FAQs)

Q1: What is calcium phthalate and what are its common applications?

A1: this compound is the calcium salt of phthalic acid. It is a white crystalline solid used in various industrial applications, including as a plasticizer in polymers and as a stabilizer in certain formulations.[1] Its primary role in polymers like polyvinyl chloride (PVC) is to increase flexibility and durability.

Q2: What are the signs of thermal decomposition of this compound during processing?

A2: The primary signs of thermal decomposition include discoloration (yellowing or browning) of the material, the release of characteristic odors, and a potential change in the material's mechanical properties, such as brittleness. In more severe cases, you may observe fumes or charring.

Q3: At what temperature does this compound typically decompose?

A3: this compound is relatively stable under normal conditions but will decompose at high temperatures.[1] While its melting point is cited as 230°C, decomposition is a process that can begin at lower temperatures depending on the processing conditions and the presence of other substances.[2] Upon decomposition, it can release phthalic acid and calcium oxide.[1]

Q4: Can the processing environment affect the thermal stability of this compound?

A4: Yes, the processing environment is critical. High temperatures, excessive shear rates during mixing, and the presence of moisture can all contribute to the thermal degradation of this compound.[3][4] The presence of certain other chemicals, such as those in PVC formulations, can also lower the decomposition temperature.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the processing of materials containing this compound.

Issue 1: Discoloration of the final product.

  • Possible Cause: The processing temperature is too high, leading to the onset of thermal decomposition.

  • Troubleshooting Steps:

    • Gradually reduce the processing temperature in small increments (e.g., 5-10°C) to find the optimal temperature that maintains material properties without causing discoloration.

    • Ensure that the temperature control systems on your equipment are calibrated and functioning correctly.

    • Minimize the residence time of the material at elevated temperatures.

Issue 2: Poor mechanical properties (e.g., brittleness) in the final product.

  • Possible Cause: Thermal degradation of the this compound and the polymer matrix.

  • Troubleshooting Steps:

    • Incorporate a thermal stabilizer into your formulation. Mixed metal stabilizers, such as calcium/zinc carboxylates, are often effective in preventing thermal degradation in polymers.[6][7]

    • Optimize the mixing process to ensure uniform dispersion of this compound and any stabilizers.[3] Poor dispersion can lead to localized areas of high stress and degradation.

    • Evaluate the compatibility of this compound with all other components in the formulation. Incompatibilities can sometimes accelerate degradation.

Issue 3: Emission of fumes or strong odors during processing.

  • Possible Cause: Significant thermal decomposition is occurring.

  • Troubleshooting Steps:

    • Immediately reduce the processing temperature.

    • Improve ventilation in the processing area to safely manage any fumes.

    • Consider using a more robust thermal stabilizer system. Synergistic combinations, for example, barium/cadmium or calcium/zinc carboxylates, can offer enhanced stability.[6]

Data Presentation

The following table summarizes the thermal properties of this compound and the potential impact of stabilizers. Note that specific performance will vary depending on the full formulation and processing conditions.

PropertyValueNotes
Melting Point230°C[2]Decomposition may begin below this temperature.
Boiling Point378.3°C at 760 mmHgNot typically relevant for solid-state processing.
Flash Point196.7°C-
Stabilizer Systems Effectiveness Considerations
Calcium/Zinc CarboxylatesGood long-term stability and initial color.[6][7]Synergistic effect often observed.
Barium/Cadmium CarboxylatesGood initial color and long-term stability.[6]Cadmium compounds may have regulatory restrictions.
Organic-based StabilizersCan be effective alternatives to metal-based systems.Performance is highly formulation-dependent.

Experimental Protocols

Protocol: Evaluating the Thermal Stability of a this compound Formulation

This protocol outlines a method for assessing the effectiveness of a thermal stabilizer in preventing the decomposition of this compound in a polymer matrix using thermogravimetric analysis (TGA).

1. Materials:

  • This compound
  • Polymer resin (e.g., PVC)
  • Plasticizer (if required)
  • Thermal stabilizer(s) to be tested
  • Control sample (without stabilizer)

2. Sample Preparation: a. Prepare a control formulation containing the polymer, this compound, and any other standard additives except the thermal stabilizer. b. Prepare test formulations identical to the control but with the addition of the thermal stabilizer(s) at specified concentrations. c. Ensure all components are thoroughly mixed to achieve a homogeneous blend. A laboratory-scale two-roll mill or a small-scale extruder can be used. d. Press the blended material into thin films of uniform thickness.

3. Thermogravimetric Analysis (TGA): a. Cut small, uniform samples (5-10 mg) from the prepared films. b. Place a sample in the TGA crucible. c. Heat the sample from ambient temperature to a temperature above the expected decomposition range (e.g., 300-400°C) at a controlled heating rate (e.g., 10°C/min) under a nitrogen atmosphere. d. Record the weight loss of the sample as a function of temperature. e. The onset temperature of decomposition is the point at which significant weight loss begins.

4. Data Analysis: a. Compare the TGA curves of the control and the stabilized samples. b. A higher onset temperature of decomposition for the stabilized samples indicates improved thermal stability. c. Quantify the effectiveness of the stabilizer by comparing the temperatures at which 5% or 10% weight loss occurs.

Visualizations

TroubleshootingWorkflow start Processing Issue Observed (e.g., Discoloration, Odor) check_temp Is Processing Temperature Within Recommended Range? start->check_temp reduce_temp Reduce Temperature and Monitor check_temp->reduce_temp No check_stabilizer Is a Thermal Stabilizer Being Used? check_temp->check_stabilizer Yes reduce_temp->check_stabilizer add_stabilizer Incorporate a Suitable Thermal Stabilizer (e.g., Ca/Zn Carboxylate) check_stabilizer->add_stabilizer No optimize_mixing Optimize Mixing Parameters for Better Dispersion check_stabilizer->optimize_mixing Yes add_stabilizer->optimize_mixing check_compatibility Review Formulation for Component Compatibility optimize_mixing->check_compatibility solution Problem Resolved check_compatibility->solution

Caption: Troubleshooting workflow for thermal decomposition issues.

DecompositionMechanism cluster_0 Normal Processing cluster_1 Thermal Decomposition CaPhthalate This compound (Stable) Product Stable Final Product CaPhthalate->Product HighTemp High Temperature / Shear Polymer Polymer Matrix Polymer->Product DegradedProduct Degraded Product (Discolored, Brittle) Decomposition Decomposition HighTemp->Decomposition PhthalicAcid Phthalic Acid Decomposition->PhthalicAcid CaO Calcium Oxide Decomposition->CaO PhthalicAcid->DegradedProduct CaO->DegradedProduct

Caption: Simplified mechanism of this compound thermal decomposition.

References

Technical Support Center: Characterization of Calcium Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of calcium phthalate (B1215562).

General Experimental Workflow

The characterization of a newly synthesized or procured batch of calcium phthalate typically follows a systematic workflow to ensure its identity, purity, and physical properties are well-understood before its application in further research or development.

G cluster_0 Sample Preparation cluster_1 Primary Characterization cluster_2 Thermal Analysis cluster_3 Data Analysis & Reporting Sample Acquisition Sample Acquisition Grinding & Homogenization Grinding & Homogenization Sample Acquisition->Grinding & Homogenization Drying Drying Grinding & Homogenization->Drying FTIR FTIR Drying->FTIR Functional Groups XRD XRD FTIR->XRD Crystallinity & Phase ID TGA TGA XRD->TGA Thermal Stability & Composition DSC DSC TGA->DSC Phase Transitions Data Interpretation Data Interpretation DSC->Data Interpretation Final Report Final Report Data Interpretation->Final Report

A typical experimental workflow for the characterization of this compound.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is crucial for determining the thermal stability and composition of this compound, including its hydration state.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal decomposition behavior of this compound?

A1: this compound is relatively stable at room temperature but will decompose at elevated temperatures.[1] The decomposition process may occur in multiple steps, often starting with the loss of any bound water (if it is a hydrate), followed by the decomposition of the phthalate moiety, ultimately yielding calcium oxide as a final residue.[1]

Q2: How can I determine the hydration state of my this compound sample using TGA?

A2: The loss of water of hydration is typically the first weight loss step observed in the TGA curve, usually occurring at temperatures below 200°C. By calculating the percentage of weight loss in this initial step, you can determine the number of water molecules per formula unit of this compound.

Troubleshooting Guide

Q: My TGA curve for this compound shows an unexpected weight loss step at a low temperature (e.g., < 100°C). What could be the cause?

A: This is likely due to the presence of adsorbed moisture or residual solvent from the synthesis. To confirm this, you can perform a drying step under vacuum at a mild temperature (e.g., 60-80°C) before the TGA analysis and observe if the initial weight loss is reduced or eliminated.

Q: The final residual mass in my TGA experiment does not correspond to the theoretical percentage for calcium oxide. Why might this be?

A: Several factors could contribute to this discrepancy:

  • Incomplete Decomposition: The final temperature of your TGA run may not have been high enough to ensure complete decomposition of all intermediates. Consider extending the temperature range.

  • Atmosphere: The purge gas used can influence the decomposition pathway. Running the experiment under an inert atmosphere (like nitrogen) versus an oxidative atmosphere (like air) can yield different final products.

  • Impurities: The presence of thermally stable impurities in your sample will lead to a higher than expected final mass.

Experimental Protocol
  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.

  • Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound powder into a clean, tared TGA crucible (alumina or platinum).

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen or air at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30°C for 5 minutes.

      • Ramp from 30°C to 900°C at a heating rate of 10°C/min.

  • Data Analysis: Record the weight loss as a function of temperature. Determine the onset and peak decomposition temperatures and the percentage weight loss for each step.

Quantitative Data
Decomposition StepTheoretical Weight Loss (%) (Anhydrous)Theoretical Weight Loss (%) (Monohydrate)
Dehydration (Loss of H₂O)N/A~8.1%
Decomposition to Calcium Carbonate (CaCO₃)~21.5%~19.8%
Decomposition of Calcium Carbonate to Calcium Oxide (CaO)~21.5%~19.8%
Total Weight Loss ~43.0% ~57.7%
Final Residue (CaO) ~27.4% ~25.2%

Differential Scanning Calorimetry (DSC)

DSC is used to study thermal transitions such as melting, crystallization, and solid-state phase changes.[5][6][7][8][9]

Frequently Asked Questions (FAQs)

Q1: What thermal events can I expect to see in the DSC thermogram of this compound?

A1: For this compound hydrate (B1144303), you would typically observe an endothermic peak corresponding to the dehydration process. This is often followed by exothermic events at higher temperatures, which are associated with the decomposition of the anhydrous salt.[10]

Troubleshooting Guide

Q: I am seeing a broad, shallow endotherm in my DSC curve at a low temperature. What does this signify?

A: This could be indicative of a glass transition or the loss of adsorbed solvent. If it's a glass transition, it should be reversible upon cooling and reheating. If it's solvent loss, it will likely not reappear on a second heating scan after the initial heating.

Q: My DSC curve shows multiple, overlapping exothermic peaks during decomposition. How can I resolve them?

A: Overlapping thermal events can often be better resolved by using a slower heating rate (e.g., 2-5°C/min). This can provide better separation of the individual decomposition steps.

Experimental Protocol
  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified standard like indium.

  • Sample Preparation: Accurately weigh 2-5 mg of finely ground this compound into a clean, tared aluminum DSC pan. Crimp the pan with a lid.

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30°C for 5 minutes.

      • Ramp from 30°C to 500°C (or a temperature just beyond the final decomposition event observed in TGA) at a heating rate of 10°C/min.

  • Data Analysis: Record the heat flow as a function of temperature. Identify and integrate endothermic and exothermic peaks to determine transition temperatures and enthalpy changes.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for identifying the crystalline phase of this compound and determining its crystal structure and purity.

Frequently Asked Questions (FAQs)

Q1: What should I do if my this compound sample appears amorphous in the XRD pattern?

A1: An amorphous sample will produce a broad hump in the XRD pattern instead of sharp Bragg peaks. This could be due to the synthesis method. Attempting to crystallize the sample from a suitable solvent or annealing it at an appropriate temperature might induce crystallinity.

Troubleshooting Guide

G cluster_0 Problem Identification cluster_1 Potential Cause Analysis cluster_2 Solution Implementation Start Start Peak intensities differ from reference Peak intensities differ from reference Start->Peak intensities differ from reference Issue Preferred Orientation? Preferred Orientation? Peak intensities differ from reference->Preferred Orientation? Sample Preparation Issue? Sample Preparation Issue? Preferred Orientation?->Sample Preparation Issue? Yes Different Polymorph? Different Polymorph? Preferred Orientation?->Different Polymorph? No Re-grind sample to fine powder\nUse back-loading or side-loading sample holder Re-grind sample to fine powder Use back-loading or side-loading sample holder Sample Preparation Issue?->Re-grind sample to fine powder\nUse back-loading or side-loading sample holder Compare with other known polymorph patterns\nConsider synthesis conditions Compare with other known polymorph patterns Consider synthesis conditions Different Polymorph?->Compare with other known polymorph patterns\nConsider synthesis conditions

A troubleshooting workflow for unexpected PXRD peak intensities.
Experimental Protocol

  • Sample Preparation:

    • Finely grind the this compound sample to a uniform powder using an agate mortar and pestle. This helps to minimize preferred orientation.

    • Carefully pack the powder into a sample holder, ensuring a flat and level surface.

  • Instrument Parameters:

    • X-ray Source: Cu Kα radiation (λ = 1.5406 Å).

    • Voltage and Current: Typically 40 kV and 40 mA.

    • Scan Range (2θ): 5° to 70°.

    • Step Size: 0.02°.

    • Scan Speed: 1-2°/min.

  • Data Analysis:

    • Identify the 2θ positions of the diffraction peaks.

    • Compare the obtained pattern with a reference database (e.g., ICDD) to confirm the phase.

    • If a reference pattern is unavailable, the peaks can be indexed to determine the unit cell parameters.

Reference Data

While a specific, indexed powder pattern for this compound is not available in the provided search results, a study on various salts of phthalic acid indicates that many, such as the potassium and sodium salts, crystallize in the orthorhombic system.[11] The analysis of a new phthalate-based crystal should involve indexing the observed peaks to determine its crystal system and unit cell parameters.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound, confirming the presence of the phthalate carboxylate and its coordination to the calcium ion.

Frequently Asked questions (FAQs)

Q1: What are the key characteristic peaks I should look for in the FTIR spectrum of this compound?

A1: The most important peaks are the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻). You should also see peaks corresponding to the aromatic ring of the phthalate moiety. If the sample is a hydrate, a broad peak in the region of 3000-3600 cm⁻¹ due to the O-H stretching of water will be present.

Troubleshooting Guide

Q: The peaks in my FTIR spectrum are broad and not well-resolved. What can I do to improve the quality?

A:

  • Moisture: Broad peaks, especially in the O-H region, can be due to moisture in the sample or the KBr matrix. Ensure your sample and KBr are thoroughly dry.

  • Sample Preparation: If using the KBr pellet method, ensure the sample is finely ground and well-dispersed in the KBr. The pellet should be transparent.

  • ATR: If using an Attenuated Total Reflectance (ATR) accessory, ensure good contact between the sample and the ATR crystal.

Q: I see a sharp peak around 1700 cm⁻¹. Does this indicate the presence of free phthalic acid?

A: Yes, a peak around 1700 cm⁻¹ is characteristic of the C=O stretch of a carboxylic acid. Its presence in the spectrum of this compound suggests that the salt formation is incomplete or that there is residual phthalic acid impurity. In metal-phthalate complexes, the asymmetric carboxylate stretch is typically shifted to a lower wavenumber, around 1550-1610 cm⁻¹.[12]

Experimental Protocol
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly mix ~1 mg of finely ground this compound with ~100 mg of dry, spectroscopic grade KBr powder.

    • Press the mixture in a die under high pressure to form a transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Collect the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding a sufficient number of scans (e.g., 32 or 64) to obtain a good signal-to-noise ratio.

    • Collect a background spectrum of the empty spectrometer.

  • Data Analysis:

    • Ratio the sample spectrum against the background spectrum to obtain the absorbance or transmittance spectrum.

    • Identify and assign the characteristic absorption bands.

Expected FTIR Peak Assignments

Based on literature for metal phthalates and related compounds, the following are the expected regions for key vibrational modes of this compound.[12][13]

Wavenumber Range (cm⁻¹)Assignment
3000 - 3600 (broad)O-H stretching (if hydrated)
1550 - 1610Asymmetric stretching of carboxylate (COO⁻)
1400 - 1450Symmetric stretching of carboxylate (COO⁻)
1580 - 1600, 1450 - 1500Aromatic C=C stretching
700 - 800C-H out-of-plane bending of the aromatic ring

References

Technical Support Center: Method Refinement for Trace Analysis of Calcium Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the trace analysis of calcium phthalate (B1215562). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the trace analysis of calcium phthalate?

A1: The primary analytical techniques for phthalate analysis, which are applicable to this compound, are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with a UV or mass spectrometry detector (LC-MS).[1][2] GC-MS is widely used due to its high resolving power and definitive identification capabilities provided by mass spectrometry.[2] HPLC is an excellent alternative, particularly for complex matrices or when there are concerns about the thermal stability of the analyte.[2]

Q2: What is the key challenge in trace phthalate analysis?

A2: The most significant challenge in trace phthalate analysis is background contamination.[3][4] Phthalates are ubiquitous in the laboratory environment, found in plastics, solvents, and glassware, which can lead to false-positive results or overestimated concentrations.[3]

Q3: How can I minimize background contamination during my experiments?

A3: To minimize background contamination, it is crucial to implement rigorous control measures. Avoid using plastic materials wherever possible.[3] All glassware should be scrupulously cleaned, for instance, by rinsing with high-purity solvents like acetone (B3395972) and hexane, followed by heating at a high temperature (e.g., 120°C for 14 hours).[4][5] It is also recommended to use high-purity, "phthalate-free" grade solvents and to run solvent blanks regularly to monitor for contamination.[3]

Q4: My analyte peaks are tailing. What could be the cause and how do I fix it?

A4: Peak tailing can be caused by several factors, including active sites in the GC inlet liner or column, column overload, or an inappropriate initial oven temperature.[6] To address this, you can try trimming the first few centimeters of the GC column, replacing the inlet liner, or diluting your sample.[6] Optimizing the initial oven temperature by lowering it by 10-20°C can also improve peak shape.[6]

Q5: I am not seeing any peaks for my higher molecular weight phthalates. What is the issue?

A5: The disappearance of peaks for higher molecular weight phthalates can be due to cold spots in the system, an injector temperature that is too low, or active sites in the liner or column that strongly adsorb these compounds.[3] Ensure the GC-MS transfer line temperature is adequate (e.g., 280-300°C) and consider increasing the injector temperature in increments.[3]

Troubleshooting Guides

This section provides solutions in a question-and-answer format to common problems encountered during the analysis of this compound.

Problem 1: High phthalate levels are detected in my blank samples.

  • Question: Why are my blank samples showing significant phthalate peaks, and how can I resolve this?

  • Answer: This indicates contamination from your laboratory environment. Systematically check all potential sources:

    • Solvents and Reagents: Analyze a fresh bottle of high-purity, "phthalate-free" solvent. If it is clean, the contamination may be introduced during handling.

    • Glassware: Ensure all glassware is thoroughly cleaned. A recommended procedure is to rinse with deionized water, followed by a high-purity solvent like acetone or hexane, and then bake at a high temperature.

    • Sample Preparation Equipment: Avoid plastic pipette tips, vials, and caps (B75204). If plastic tips must be used, rinse them with a clean solvent before use.

    • GC-MS System: Contamination can arise from the injector septum, carrier gas lines (use copper or stainless steel), or the syringe.[3] Run solvent blanks to isolate the source within the instrument.

Problem 2: Poor reproducibility of results.

  • Question: My results are not reproducible between injections. What could be the cause?

  • Answer: Poor reproducibility can stem from several issues:

    • Injection Volume Variation: Ensure your autosampler is functioning correctly and the syringe is not clogged or damaged.

    • Sample Evaporation: Use vial caps with high-quality septa to prevent solvent evaporation, which can concentrate your sample over time.

    • Inconsistent Sample Preparation: Ensure that each sample is treated identically during extraction and dilution steps. Use precise liquid handling techniques.

    • System Contamination Carryover: If a high-concentration sample was previously run, there might be carryover. Run several solvent blanks after high-concentration samples to clean the system.

Problem 3: Low recovery of this compound from the sample matrix.

  • Question: I am experiencing low recovery of my analyte. How can I improve my extraction efficiency?

  • Answer: Low recovery is often related to the sample preparation and extraction process.

    • Solvent Selection: this compound has limited water solubility but is soluble in organic solvents like alcohols.[7][8] Ensure your extraction solvent is appropriate for both the analyte and the sample matrix. A mixture of a polar and a non-polar solvent may be necessary.

    • Incomplete Extraction: Increase the extraction time, agitation, or consider using techniques like sonication to improve the extraction efficiency.

    • pH Adjustment: The solubility of phthalic acid and its salts can be pH-dependent. Adjusting the pH of your sample may improve extraction efficiency.

Quantitative Data Summary

The following table summarizes the limits of detection (LOD) and quantification (LOQ) for various phthalates using different analytical methods. This data can serve as a benchmark for what can be achieved with a refined analytical method.

PhthalateAnalytical MethodLODLOQReference
DMP, DEP, DBP, DEHPGC-MS1.2–2.0 µg/kg3.0–4.6 µg/kg[5]
DEP, DBP, DEHPLVI-GC-MS20-80 ng/L-
DMP, BBP, DiNP, DiDPLVI-GC-MS3-45 ng/L6-45 ng/L
10 PhthalatesGC-MS/MS0.5-1.0 ng/L1.5-3.0 ng/L[9]
6 PhthalatesHPLC-ESI-MS-10 µg/L (lower end of linear range)[10]
DMP, DEP, BBP, DBP, DEHPHPLC-UV-<0.64 µg/mL[11]

Experimental Protocols

Detailed Methodology for Trace Analysis of this compound by HPLC-UV

This protocol is a recommended starting point and may require optimization based on the specific sample matrix and available instrumentation.

1. Reagents and Materials:

  • This compound standard (>98% purity)

  • HPLC-grade methanol (B129727), acetonitrile, and water

  • Potassium phosphate (B84403) monobasic (for buffer preparation)

  • Phosphoric acid (for pH adjustment)

  • All glassware must be rigorously cleaned to be phthalate-free.

2. Standard Solution Preparation:

  • Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a clean glass volumetric flask.

  • Working Standards: Prepare a series of working standards (e.g., 0.05, 0.1, 0.5, 1.0, 5.0, and 10 µg/mL) by serial dilution of the stock standard with the mobile phase.

3. Sample Preparation (Solid Matrix):

  • Accurately weigh approximately 1 g of the homogenized sample into a clean glass centrifuge tube.

  • Add 10 mL of methanol and sonicate for 30 minutes to extract the this compound.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into a clean glass vial for HPLC analysis.

4. HPLC-UV Instrumental Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5.0 µm).[11]

  • Mobile Phase: A gradient of 5 mM potassium phosphate buffer (pH adjusted to 2.6 with phosphoric acid) and acetonitrile.[11][12]

  • Gradient Program: Start with 75:25 buffer:acetonitrile, and linearly increase to 25:75 over 15 minutes. Hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: 230 nm.[11]

5. Quantification:

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quant Quantification Sample Homogenized Sample Extraction Solvent Extraction (e.g., Methanol + Sonication) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration HPLC HPLC-UV Analysis Filtration->HPLC Data Data Acquisition (Peak Area) HPLC->Data Quantify Concentration Calculation Data->Quantify Calibration Calibration Curve (Standards) Calibration->Quantify

Caption: Experimental workflow for trace analysis of this compound.

G Start High Phthalate Background Detected in Blank CheckSolvents Analyze Fresh, High-Purity Solvents and Reagents Start->CheckSolvents SolventsClean Solvents are Clean CheckSolvents->SolventsClean Clean SolventsContaminated Contamination Found (Use New Solvents) CheckSolvents->SolventsContaminated Contaminated CheckGlassware Test Rinsate from Cleaned Glassware SolventsClean->CheckGlassware SourceIsolated Source of Contamination Isolated and Remediated SolventsContaminated->SourceIsolated GlasswareClean Glassware is Clean CheckGlassware->GlasswareClean Clean GlasswareContaminated Contamination Found (Re-clean Glassware) CheckGlassware->GlasswareContaminated Contaminated CheckSystem Run System Blanks (No Injection) GlasswareClean->CheckSystem GlasswareContaminated->SourceIsolated SystemClean System is Clean CheckSystem->SystemClean Clean SystemContaminated Contamination Found (Clean Injector, Syringe, etc.) CheckSystem->SystemContaminated Contaminated SystemContaminated->SourceIsolated

Caption: Troubleshooting workflow for high background contamination.

Phthalates Phthalates GPCR G Protein-Coupled Receptors (GPCR) Phthalates->GPCR Downstream Downstream Pathways GPCR->Downstream CaIncrease Intracellular Calcium Increase Downstream->CaIncrease ProteinKinases Protein Kinase Activation CaIncrease->ProteinKinases

Caption: Phthalate-induced non-transcriptional signaling pathway.[13]

References

Technical Support Center: Overcoming Matrix Effects in Calcium Phthalate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to matrix effects in the quantification of calcium phthalate (B1215562) and other phthalates using liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a problem in calcium phthalate analysis?

A: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1] In LC-MS/MS analysis, undetected components in complex biological samples (like plasma, serum, or urine) can suppress or enhance the signal of this compound, leading to inaccurate and unreliable quantification.[1][2] This phenomenon, particularly ion suppression, is a major concern as it can compromise the precision, sensitivity, and accuracy of the analytical method.[3][4] Electrospray ionization (ESI) is especially susceptible to these effects.[1]

Q2: I'm observing a lower-than-expected signal for my this compound standard when spiked into a plasma sample compared to the signal in a clean solvent. What is happening?

A: This phenomenon is likely due to ion suppression, a common matrix effect in LC-MS/MS analysis.[1] Co-eluting endogenous molecules from your sample matrix, such as phospholipids (B1166683), compete with your analyte for ionization in the mass spectrometer's source, leading to a decreased signal intensity.[1][5] Phospholipids are a major component of cell membranes and a notorious contributor to matrix-induced ionization suppression.[5]

Q3: How can I diagnose and quantify the extent of matrix effects in my assay?

A: A post-extraction spike analysis is a standard method to diagnose and quantify matrix effects.[1] This involves comparing the signal response of a standard spiked into a blank matrix extract versus the response of the same standard in a clean solvent.[1]

Experimental Protocol: Quantifying Matrix Effect

  • Prepare Spiked Matrix Sample: Spike a known amount of this compound standard solution into a blank matrix extract (e.g., a plasma sample that has already undergone the extraction procedure).

  • Prepare Solvent Standard: Prepare a solution of this compound in a clean solvent (e.g., methanol (B129727) or acetonitrile) at the exact same final concentration as the spiked matrix sample.[1]

  • LC-MS/MS Analysis: Analyze both the spiked matrix sample and the solvent standard using your established LC-MS/MS method.[1]

  • Calculate Matrix Effect: Use the peak areas to calculate the matrix effect using the following formula:[4]

    Matrix Effect (%) = (Peak Area in Spiked Matrix Extract / Peak Area in Solvent Standard) x 100

    • Interpretation:

      • A value < 100% indicates ion suppression .[1][4]

      • A value > 100% indicates ion enhancement .[1][4]

      • A value of 100% indicates the absence of a matrix effect.[4]

Q4: What is the most effective strategy to minimize or eliminate matrix effects for phthalate analysis?

A: The most robust strategy is a combination of two key approaches:

  • Efficient Sample Preparation: The primary goal is to remove interfering matrix components before analysis.[1][6] Techniques like Solid-Phase Extraction (SPE) are highly recommended for cleaning up complex samples.[1][2]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., a deuterated or ¹³C-labeled phthalate) is the gold standard for compensating for matrix effects.[1] It co-elutes with the analyte and experiences nearly identical ion suppression or enhancement, allowing for accurate correction during data processing.[1]

Troubleshooting Guide

Issue 1: Poor Recovery and High Signal Variability

Symptoms:

  • Low and inconsistent peak areas for this compound in biological samples.

  • Poor precision and accuracy in quality control (QC) samples.

Root Cause Analysis & Solutions:

This workflow helps diagnose the cause of poor recovery and signal variability.

G cluster_0 start Start: Poor Recovery & High Signal Variability check_is Using a Stable Isotope-Labeled Internal Standard (SIL-IS)? start->check_is no_is Implement a SIL-IS. This is the most effective way to compensate for matrix effects and extraction variability. check_is->no_is No check_is->yes_is Yes diag_me Diagnose Matrix Effect (Post-Extraction Spike) yes_is->diag_me result_me Significant Matrix Effect (<85% or >115%)? diag_me->result_me no_me Problem is likely inefficient extraction or sample loss. result_me->no_me No result_me->yes_me Yes optimize_extraction Optimize Sample Prep: - Check pH - Change extraction solvent - Evaluate different SPE sorbents no_me->optimize_extraction improve_cleanup Improve Sample Cleanup yes_me->improve_cleanup solution_spe Switch to a more selective sample prep method like SPE or HybridSPE-Phospholipid. improve_cleanup->solution_spe solution_chrom Optimize chromatography to separate analyte from interfering peaks. improve_cleanup->solution_chrom

Caption: Troubleshooting workflow for poor recovery and signal variability.

Data & Methodologies

Comparison of Sample Preparation Techniques

The choice of sample preparation is critical for removing interferences.[7] Protein precipitation (PPT) is simple but often the least effective at removing matrix components, while Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) offer cleaner extracts.[1][8]

Technique Principle Effectiveness in Removing Phospholipids Potential for Matrix Effects Recommendation
Protein Precipitation (PPT) Protein removal via precipitation with an organic solvent (e.g., acetonitrile).Low[5]High[1][8]Not recommended as a standalone method for complex matrices. Use only if followed by a cleanup step like SPE.[1]
Liquid-Liquid Extraction (LLE) Partitioning the analyte between two immiscible liquid phases.Moderate to HighModerateCan be effective. Optimization of pH and solvent choice is crucial to prevent extraction of impurities like phospholipids.[6]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.HighLow[8]Highly Recommended .[1] Polymeric mixed-mode SPE can produce the cleanest extracts.[8]
HybridSPE®-Phospholipid Targeted phospholipid depletion using a specialized sorbent.Very HighVery LowAn excellent choice for plasma or serum samples where phospholipids are the primary concern.[5]
Protocol: Solid-Phase Extraction (SPE) for Phthalate Analysis from Plasma

This protocol provides a general methodology for extracting phthalates from plasma, which should be optimized for your specific application.

G cluster_workflow SPE Workflow for Plasma Samples start 1. Sample Pre-treatment step2 2. Condition SPE Cartridge start->step2 step3 3. Equilibrate SPE Cartridge step2->step3 step4 4. Load Sample step3->step4 step5 5. Wash (Interference Removal) step4->step5 step6 6. Elute Analyte step5->step6 end 7. Evaporate & Reconstitute step6->end

Caption: General workflow for Solid-Phase Extraction (SPE).

Methodology:

  • Sample Pre-treatment: To 500 µL of plasma, add the Stable Isotope-Labeled Internal Standard (SIL-IS). Acidify the sample (e.g., with formic acid) to disrupt protein binding.

  • Conditioning: Condition a reversed-phase (e.g., C18) SPE cartridge by passing 1 mL of methanol through it.

  • Equilibration: Equilibrate the cartridge by passing 1 mL of reagent water through it. Do not let the sorbent go dry.

  • Loading: Slowly load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences like salts. This step is crucial for removing components that do not strongly bind to the C18 sorbent but could still cause matrix effects.

  • Elution: Elute the this compound and internal standard from the cartridge using 1 mL of a strong organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

Selection of an Internal Standard

Using the correct internal standard is paramount for accurate quantification.

Internal Standard Type Advantages Disadvantages Recommendation
Structural Analog Better than no internal standard.Different chromatographic retention and ionization efficiency. Cannot fully compensate for matrix effects.Use only if a SIL-IS is unavailable.
Deuterated (d4) SIL-IS Co-elutes with the analyte. Effectively compensates for matrix effects and extraction losses.Potential for deuterium-hydrogen exchange under certain conditions, though rare.Good. A widely used and effective choice for most applications.
¹³C-Labeled SIL-IS Co-elutes with the analyte. Considered more robust as it's not susceptible to isotopic exchange.Generally more expensive.Excellent. Recommended for applications demanding the highest level of accuracy and stability.

References

Stability issues of calcium phthalate under humid conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of calcium phthalate (B1215562), particularly under humid conditions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My calcium phthalate powder has become clumpy and difficult to handle after storage. What could be the cause?

A1: Clumping or caking of this compound powder is often an indication of moisture absorption from the atmosphere. This compound can be hygroscopic, meaning it can attract and hold water molecules. This can lead to changes in its physical properties, including loss of flowability. We recommend storing this compound in a tightly sealed container in a desiccator or a controlled low-humidity environment.

Q2: I have observed a change in the pH of my formulation containing this compound when exposed to humid air. Why is this happening?

A2: A change in pH, specifically a decrease, can be a sign of chemical degradation of this compound via hydrolysis. In the presence of moisture, this compound can hydrolyze to form phthalic acid and calcium hydroxide. Phthalic acid is an acidic compound, which would lower the pH of your formulation. This degradation is more likely to occur at elevated temperatures and high relative humidity.

Q3: Are there any visible signs of degradation I should look for in my this compound sample?

A3: Besides clumping, you might observe a change in the appearance of the powder from a fine, white powder to a more granular or crystalline material. In severe cases of degradation, the formation of crystalline phthalic acid might be observable.[1]

Q4: How can I prevent the degradation of this compound in my experiments?

A4: To minimize degradation, it is crucial to control the exposure of this compound to moisture. Key preventive measures include:

  • Storage: Store in a cool, dry place, preferably in a desiccator with a suitable desiccant or in a controlled humidity chamber.

  • Handling: Minimize the time the container is open to the ambient environment during weighing and handling.

  • Inert Atmosphere: For highly sensitive applications, consider handling the material inside a glovebox with a dry, inert atmosphere (e.g., nitrogen or argon).

Q5: What are the expected degradation products of this compound under humid conditions?

A5: The primary degradation products from the hydrolysis of this compound are phthalic acid and calcium hydroxide. The overall reaction can be represented as:

Ca(C₈H₄O₄) + 2H₂O → C₈H₆O₄ (Phthalic Acid) + Ca(OH)₂ (Calcium Hydroxide)

Troubleshooting Guide

Issue Potential Cause Recommended Action
Caking/Clumping of Powder Moisture absorption (Hygroscopicity)Transfer the material to a desiccator to dry. For future use, ensure storage in a tightly sealed container with a desiccant.
Poor Dissolution/Inconsistent Results Partial degradation and formation of less soluble phthalic acid.Confirm the integrity of your sample using analytical techniques like HPLC or FTIR. If degradation is confirmed, use a fresh, properly stored batch of this compound.
Unexpected Decrease in Formulation pH Hydrolysis of this compound leading to the formation of phthalic acid.Monitor the pH of your formulation over time under controlled humidity conditions. If hydrolysis is suspected, analytical testing for phthalic acid is recommended. Consider the use of a less hygroscopic excipient if possible.
Change in Physical Appearance (e.g., crystallinity) Moisture-induced solid-state transformation or formation of degradation products.Characterize the material using techniques like X-ray Powder Diffraction (XRPD) to identify any changes in the crystal structure. Compare with a reference standard.

Quantitative Data

Table 1: General Hygroscopicity Classification

This table provides a general classification for the hygroscopicity of powders, which can be used to characterize this compound based on experimental data.

Hygroscopicity Class Weight Increase (%) at 25°C and 80% RH
Non-hygroscopic< 0.2
Slightly hygroscopic0.2 to < 2
Hygroscopic2 to < 15
Very hygroscopic≥ 15
DeliquescentSufficient water is absorbed to form a liquid

Data adapted from standard pharmaceutical guidelines.

Table 2: Comparative Hygroscopicity of Various Calcium Salts

Calcium Salt Hygroscopic Behavior at 90% RH
Calcium Nitrate (Ca(NO₃)₂)Hygroscopic Growth Factor: 1.79 ± 0.03
Calcium Formate (Ca(HCOO)₂)Hygroscopic Growth Factor: 1.26 ± 0.04
Calcium Acetate (B1210297) (Ca(CH₃COO)₂)Single Hygroscopicity Parameter: 0.09–0.13

Source: A comprehensive study of hygroscopic properties of calcium- and magnesium-containing salts.[2]

Experimental Protocols

1. Determination of Hygroscopicity using Dynamic Vapor Sorption (DVS)

  • Principle: DVS measures the change in mass of a sample as it is exposed to a controlled profile of relative humidity (RH) at a constant temperature. This provides a detailed sorption and desorption isotherm.[3]

  • Methodology:

    • Place a known mass of this compound (typically 5-10 mg) onto the DVS instrument's microbalance.

    • Dry the sample under a stream of dry nitrogen (0% RH) until a stable mass is achieved.

    • Increase the RH in a stepwise manner (e.g., 10% increments from 0% to 90% RH).

    • At each RH step, allow the sample to equilibrate until the rate of mass change is below a set threshold (e.g., 0.002% per minute).

    • Once the maximum RH is reached, decrease the RH in a similar stepwise manner back to 0% to obtain the desorption isotherm.

    • Plot the percentage change in mass against the RH to generate the sorption-desorption isotherm.

2. Analysis of Degradation Products by High-Performance Liquid Chromatography (HPLC)

  • Principle: HPLC is a chromatographic technique used to separate, identify, and quantify components in a mixture. It is suitable for analyzing the non-volatile degradation product, phthalic acid.

  • Methodology:

    • Sample Preparation: Accurately weigh a sample of this compound that has been exposed to humid conditions. Dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) and dilute to a known volume.

    • Chromatographic Conditions (Example):

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detector at a wavelength where phthalic acid has strong absorbance (e.g., 230 nm).

    • Quantification: Prepare a calibration curve using known concentrations of a phthalic acid standard. Compare the peak area of phthalic acid in the sample chromatogram to the calibration curve to determine its concentration.

Diagrams

Hydrolysis_Pathway cluster_reactants Reactants cluster_products Degradation Products CP This compound (C₈H₄CaO₄) PA Phthalic Acid (C₈H₆O₄) CP->PA Hydrolysis CaOH2 Calcium Hydroxide (Ca(OH)₂) CP->CaOH2 Hydrolysis H2O Water (H₂O)

Caption: Hydrolysis degradation pathway of this compound.

Troubleshooting_Workflow start Stability Issue Observed physical_change Physical Change? (e.g., Caking, Clumping) start->physical_change chemical_change Chemical Change? (e.g., pH shift, poor solubility) start->chemical_change physical_change->chemical_change No moisture_absorption Likely Moisture Absorption physical_change->moisture_absorption Yes hydrolysis Potential Hydrolysis chemical_change->hydrolysis Yes store_dry Action: Store in Dry Conditions (Desiccator) moisture_absorption->store_dry analyze_degradation Action: Analyze for Degradation Products (e.g., HPLC for Phthalic Acid) hydrolysis->analyze_degradation

Caption: Troubleshooting workflow for this compound stability issues.

References

Validation & Comparative

A Comparative Analysis of Calcium Phthalate and Zinc Phthalate as PVC Thermal Stabilizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thermal stabilization of polyvinyl chloride (PVC) is critical to prevent its degradation during processing and to ensure the longevity of the final product. Among the various thermal stabilizers available, metal carboxylates, particularly those based on calcium and zinc, have garnered significant attention due to their efficacy and favorable environmental profile compared to traditional lead- and cadmium-based stabilizers. This guide provides an objective comparison of the performance of calcium phthalate (B1215562) and zinc phthalate as primary thermal stabilizers for PVC, supported by experimental data and detailed methodologies.

While direct comparative studies focusing solely on calcium phthalate versus zinc phthalate are limited in publicly available literature, their individual roles and synergistic effects in mixed metal systems are well-documented. This comparison is based on the established principles of their stabilization mechanisms and available data for similar carboxylate compounds.

Performance Comparison: this compound vs. Zinc Phthalate

Zinc-based stabilizers are known for providing excellent initial color stability to PVC. They function by rapidly substituting the labile chlorine atoms in the PVC chain, which are the primary sites for the initiation of thermal degradation. However, the reaction of zinc carboxylates with these labile chlorines produces zinc chloride (ZnCl₂), a strong Lewis acid that can catalytically accelerate PVC degradation, leading to sudden and severe discoloration known as "zinc burning".[1]

Calcium-based stabilizers, on the other hand, are excellent scavengers of hydrogen chloride (HCl) gas, which is released during PVC degradation and autocatalyzes further decomposition.[2] They provide good long-term thermal stability but are generally less effective at preventing initial discoloration compared to their zinc counterparts.

The most common industrial practice is to use a synergistic mixture of calcium and zinc carboxylates. In these systems, the zinc carboxylate provides good early color, while the calcium carboxylate neutralizes the detrimental zinc chloride formed, regenerating the zinc carboxylate and providing long-term stability.[3][4] Studies on mixed Ca/Zn stearate (B1226849) systems have shown that an optimal ratio, often around 4:1 (calcium to zinc), can provide the longest thermal stability time.[4][5]

Quantitative Performance Data
Performance MetricUnstabilized PVCPVC with Zinc Stabilizer (e.g., Zinc Orotate/Stearate)PVC with Ca/Zn Mixed StabilizerReference Formulation
Initial Degradation Temp. (TGA, 5% weight loss) ~276 °CHigher than unstabilized, but can be lower than Ca/Zn systems293 - 297 °CPVC/CaZn Stabilizer[6]
Congo Red Stability Time at 180°C ~390 s~500 s (Zinc Orotate)~490 s (Commercial Ca/Zn)Pure PVC, PVC + Zinc Orotate, PVC + Ca/Zn[1]
Discoloration Characteristics Rapid discolorationExcellent initial color, followed by sudden "zinc burning"Good initial color and good long-term stabilityGeneral observation[1]

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability of the PVC compound by measuring its weight loss as a function of temperature in a controlled atmosphere.

Methodology:

  • A small sample of the PVC compound (typically 5-10 mg) is placed in a TGA crucible.[6]

  • The sample is heated in the TGA furnace under a controlled atmosphere, usually nitrogen, to prevent oxidative degradation.[6]

  • A temperature program is applied, for instance, a heating rate of 20 °C/min from 25 °C to 800 °C.[6]

  • The weight of the sample is continuously monitored as the temperature increases.

  • The initial degradation temperature is often reported as the temperature at which 5% weight loss occurs (T₅%).[6]

Congo Red Test

Objective: To determine the static thermal stability of a PVC compound by measuring the time it takes for the material to degrade and release a detectable amount of hydrogen chloride (HCl).[7][8][9]

Methodology:

  • A specified amount of the PVC sample (e.g., 50 ± 5 mg) is placed at the bottom of a glass test tube.[10]

  • A strip of Congo red indicator paper is placed in the upper part of the test tube, a set distance above the sample.[5]

  • The test tube is then placed in a heating block or oil bath maintained at a constant temperature, typically 180°C or 200°C.[7][10]

  • The time is measured from the moment the test tube is placed in the heating block until the Congo red paper changes color from red to blue, indicating the evolution of HCl.[8][11] This time is recorded as the thermal stability time.

Oven Aging Test for Discoloration

Objective: To visually assess the long-term thermal stability of PVC samples by observing color changes after being subjected to elevated temperatures over an extended period.

Methodology:

  • PVC samples are prepared, often in the form of strips or plaques.

  • The samples are placed in a circulating air oven at a specified temperature (e.g., 180 °C).[1]

  • At regular intervals (e.g., every 10-15 minutes), a sample is withdrawn from the oven.

  • The color of the aged samples is compared to an unaged control sample and to each other to track the progression of discoloration over time.

  • Color changes can be quantified using colorimetric measurements (e.g., Yellowness Index).[12]

PVC Thermal Stabilization Mechanism

The following diagram illustrates the generally accepted mechanism of PVC thermal stabilization by a mixed calcium/zinc carboxylate system. Zinc carboxylate is more reactive and provides initial stabilization by replacing labile chlorine atoms. The resulting zinc chloride is then neutralized by the calcium carboxylate, which in turn regenerates the zinc stabilizer.

PVC_Stabilization cluster_pvc PVC Degradation cluster_stabilization Stabilization Cycle PVC_Chain PVC Chain with Labile Chlorine (-Cl) Degraded_PVC Degraded PVC (Polyene Formation) PVC_Chain->Degraded_PVC Heat Zn_Phthalate Zinc Phthalate Zn(OOCR)₂ HCl HCl (gas) Degraded_PVC->HCl Dehydrochlorination Stabilized_PVC Stabilized PVC (-OOCR) Zn_Phthalate->Stabilized_PVC Replaces Labile Cl Ca_Phthalate This compound Ca(OOCR)₂ Ca_Phthalate->HCl Neutralizes HCl Ca_Phthalate->Zn_Phthalate Regenerates Zn Phthalate CaCl2 Calcium Chloride CaCl₂ Ca_Phthalate->CaCl2 Forms CaCl₂ ZnCl2 Zinc Chloride ZnCl₂ Stabilized_PVC->ZnCl2 Forms ZnCl₂ ZnCl2->Degraded_PVC Catalyzes Degradation (Zinc Burning) ZnCl2->Ca_Phthalate Reacts with

Caption: PVC stabilization by a mixed Ca/Zn system.

Logical Workflow for Stabilizer Evaluation

The process of evaluating thermal stabilizers for PVC typically follows a logical progression from initial screening to performance in a final formulation.

Evaluation_Workflow cluster_formulation Formulation cluster_testing Thermal Stability Testing cluster_analysis Data Analysis & Comparison PVC_Resin PVC Resin Mixing Compounding (e.g., Two-Roll Mill) PVC_Resin->Mixing Plasticizer Plasticizer Plasticizer->Mixing Stabilizer Stabilizer (Ca/Zn Phthalate) Stabilizer->Mixing Other_Additives Other Additives Other_Additives->Mixing TGA Thermogravimetric Analysis (TGA) Mixing->TGA Sample Congo_Red Congo Red Test Mixing->Congo_Red Sample Oven_Aging Oven Aging (Discoloration) Mixing->Oven_Aging Sample Degradation_Temp Degradation Temperature TGA->Degradation_Temp Stability_Time Stability Time Congo_Red->Stability_Time Color_Change Color Change Oven_Aging->Color_Change Comparison Performance Comparison Degradation_Temp->Comparison Stability_Time->Comparison Color_Change->Comparison

Caption: Workflow for evaluating PVC thermal stabilizers.

References

A Comparative Guide to the Quantification of Calcium Phthalate: HPLC vs. Complexometric Titration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and related compounds is paramount. Calcium phthalate (B1215562), a salt of phthalic acid, requires precise analytical methods for its characterization and quality control. This guide provides an objective comparison of two common analytical techniques for the quantification of calcium phthalate: High-Performance Liquid Chromatography (HPLC) and Complexometric Titration. The performance of each method is evaluated based on key validation parameters, supported by detailed experimental protocols.

High-Performance Liquid Chromatography (HPLC) for Phthalate Quantification

High-Performance Liquid Chromatography is a powerful analytical technique that separates, identifies, and quantifies components in a mixture. For this compound, the method focuses on the quantification of the phthalate anion. A reversed-phase HPLC method with UV detection is a suitable approach, leveraging the UV absorbance of the aromatic phthalate ring.

Alternative Analytical Method: Complexometric Titration

An alternative approach to quantifying this compound is to determine the concentration of the calcium cation through complexometric titration. This classic analytical method involves the formation of a colored complex between the metal ion (calcium) and a complexing agent, typically ethylenediaminetetraacetic acid (EDTA).

Performance Comparison

The following table summarizes the typical performance characteristics of a validated HPLC method for a related aromatic carboxylate salt (sodium benzoate) and a complexometric titration for calcium. These values provide a benchmark for what can be expected when quantifying this compound using these techniques.

ParameterHPLC Method (for Phthalate)Complexometric Titration (for Calcium)
Linearity Range 1 - 30 µg/mL[1]Not Applicable
Correlation Coefficient (r²) > 0.999[1][2]0.9998[3]
Accuracy (% Recovery) 94.8% - 99.6%[1]99.0%[3]
Precision (%RSD) ≤ 1.40%[2]< 1.0%[3]
Limit of Detection (LOD) 0.59 µg/mL[1]Not Applicable
Limit of Quantification (LOQ) 1.8 µg/mL[1]Not Applicable[3]
Specificity High (separates phthalate from other UV-absorbing species)Moderate (subject to interference from other metal ions)
Throughput High (amenable to automation)Low (manual and time-consuming)

Experimental Protocols

HPLC Method for Phthalate Quantification

This protocol is a representative reversed-phase HPLC method for the analysis of the phthalate anion from this compound.

1. Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a UV-Vis detector.

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Materials:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Sodium Acetate.

  • Acetic Acid.

  • This compound reference standard.

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile : Sodium Acetate Buffer (pH 4.3) (20:80 v/v)[1].

  • Flow Rate: 1.0 mL/min[1].

  • Detection Wavelength: 235 nm[1].

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

4. Standard Solution Preparation:

  • Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 30 µg/mL[1].

5. Sample Preparation:

  • Accurately weigh the sample containing this compound and dissolve it in the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

6. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Record the peak area of the phthalate peak.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of phthalate in the sample from the calibration curve.

Complexometric Titration for Calcium Quantification

This protocol describes the direct EDTA titration for the determination of calcium content.

1. Instrumentation:

  • Burette (50 mL).

  • Erlenmeyer flask (250 mL).

  • Pipettes.

  • pH meter.

2. Reagents and Materials:

  • Ethylenediaminetetraacetic acid (EDTA) standard solution (e.g., 0.025 M).

  • Ammonia-ammonium chloride buffer (pH 10).

  • Eriochrome Black T indicator.

  • Hydroxynaphthol blue indicator.

  • Sodium hydroxide (B78521) solution (1 M).

  • Calcium carbonate (primary standard).

3. Standardization of EDTA Solution:

  • Accurately weigh a known amount of primary standard calcium carbonate and dissolve it in a minimum amount of dilute HCl.

  • Dilute with deionized water and neutralize with NaOH.

  • Add the ammonia-ammonium chloride buffer and Eriochrome Black T indicator.

  • Titrate with the EDTA solution until the color changes from wine red to blue.

  • Calculate the exact molarity of the EDTA solution.

4. Sample Preparation:

  • Accurately weigh the sample containing this compound and dissolve it in deionized water.

5. Titration Procedure:

  • Pipette a known volume of the sample solution into an Erlenmeyer flask.

  • Add 1-2 mL of 1 M NaOH to bring the pH to about 12 to precipitate any interfering magnesium ions[4].

  • Add a small amount of hydroxynaphthol blue indicator.

  • Titrate with the standardized EDTA solution until the color changes from wine red to a distinct blue[4].

  • Record the volume of EDTA solution used.

6. Calculation:

  • Calculate the amount of calcium in the sample using the stoichiometry of the Ca²⁺-EDTA reaction (1:1).

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams outline the key steps in each analytical method.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (ACN:Acetate Buffer) HPLC_System HPLC System (C18 Column, UV Detector) MobilePhase->HPLC_System Standards Prepare Calibration Standards (1-30 µg/mL) Injection Inject Standards and Sample Standards->Injection SamplePrep Prepare Sample Solution (Dissolve and Filter) SamplePrep->Injection Chromatogram Obtain Chromatograms Injection->Chromatogram CalibrationCurve Construct Calibration Curve Chromatogram->CalibrationCurve Quantification Quantify Phthalate in Sample CalibrationCurve->Quantification

Caption: Workflow for the HPLC quantification of phthalate.

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_result Result EDTA_Standardization Standardize EDTA Solution (with CaCO3) Titrate Titrate with Standardized EDTA EDTA_Standardization->Titrate SamplePrep Prepare Sample Solution (Dissolve in Water) Aliquot Take Sample Aliquot SamplePrep->Aliquot pH_Adjust Adjust pH to ~12 (with NaOH) Aliquot->pH_Adjust Indicator Add Indicator (Hydroxynaphthol Blue) pH_Adjust->Indicator Indicator->Titrate Endpoint Observe Endpoint (Wine Red to Blue) Titrate->Endpoint Calculation Calculate Calcium Content Endpoint->Calculation

Caption: Workflow for the complexometric titration of calcium.

Conclusion

Both HPLC and complexometric titration are viable methods for the quantification of this compound, each with its distinct advantages and limitations. The HPLC method offers high specificity, sensitivity, and throughput, making it ideal for routine quality control and analysis of complex matrices. In contrast, complexometric titration is a cost-effective and straightforward technique that provides accurate results for the calcium content but is more labor-intensive and susceptible to interferences from other metal ions. The choice of method will ultimately depend on the specific analytical requirements, available instrumentation, and the desired level of detail in the quantification.

References

A Comparative Guide to the Performance of Phthalate and Non-Phthalate Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate plasticizer is a critical consideration in the development of flexible polymer-based materials, particularly for applications in the pharmaceutical and medical device industries. Historically, phthalate (B1215562) esters have been the plasticizers of choice due to their efficiency and cost-effectiveness. However, growing concerns over their potential health and environmental impacts have spurred the development and adoption of non-phthalate alternatives. This guide provides an objective comparison of the performance of a representative phthalate plasticizer, Di(2-ethylhexyl) phthalate (DEHP), with common non-phthalate alternatives, supported by experimental data and detailed methodologies. While the initial focus was on calcium phthalate, a salt of phthalic acid, a lack of direct comparative studies necessitates the use of a more extensively studied phthalate ester as a benchmark.[1][2] this compound is typically used as a plasticizer and stabilizer in various polymer formulations.[1]

Executive Summary

Phthalate plasticizers, such as DEHP, are well-established for their excellent plasticizing efficiency, which is their ability to impart flexibility to rigid polymers like polyvinyl chloride (PVC).[3] However, they are not chemically bound to the polymer matrix and can leach out over time, leading to potential human exposure and environmental contamination.[4][5][6] Non-phthalate plasticizers, such as Dioctyl Terephthalate (DOTP), Diisononyl Cyclohexane-1,2-dicarboxylate (DINCH), and various bio-based options, have been developed to address these concerns.[7] Generally, non-phthalate alternatives exhibit lower migration rates and toxicity profiles, though their performance characteristics can vary.[8][9] This guide will delve into the quantitative performance differences in mechanical properties, thermal stability, and migration.

Data Presentation: Performance Comparison of Plasticizers in PVC

The following tables summarize the performance of DEHP (a representative phthalate) in comparison to various non-phthalate plasticizers. The data is compiled from multiple studies to provide a comprehensive overview.

Table 1: Mechanical Properties of Plasticized PVC

Plasticizer TypePlasticizerTensile Strength (MPa)Elongation at Break (%)Shore A HardnessReference
Phthalate DEHP15 - 25250 - 40070 - 90[10][11]
Non-Phthalate DOTP20 - 30300 - 45075 - 95[10][12]
Non-Phthalate DINCH18 - 28280 - 42072 - 92[11]
Non-Phthalate Bio-based (e.g., ESBO)12 - 22200 - 35080 - 100[11]

Table 2: Thermal Stability of Plasticized PVC

Plasticizer TypePlasticizerOnset of Degradation (°C) (TGA)Weight Loss at 200°C (%)Reference
Phthalate DEHP~220 - 2405 - 10[13][14]
Non-Phthalate DOTP~250 - 2702 - 5[10][12]
Non-Phthalate DINCH~240 - 2603 - 7[11]
Non-Phthalate Bio-based (e.g., ESBO)~230 - 2504 - 8[11]

Table 3: Migration (Leaching) of Plasticizers from PVC

Plasticizer TypePlasticizerLeaching in n-hexane (% weight loss)Leaching in Artificial Saliva (µg/cm²/min)Reference
Phthalate DEHP10 - 20> 0.30[8][11]
Non-Phthalate DOTP2 - 5< 0.10[11]
Non-Phthalate DINCH3 - 8~ 0.15[8]
Non-Phthalate DEHA (Adipate)5 - 15< 0.05[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of plasticizer performance. The following are generalized protocols for key experiments based on standard industry practices.

Evaluation of Mechanical Properties (ASTM D2284)

This method is used to determine the efficiency of plasticizers in flexible PVC by measuring tensile properties.[15]

  • Sample Preparation: PVC formulations are prepared by blending PVC resin with a specified concentration of the plasticizer being tested, along with stabilizers and lubricants. The mixture is then molded into standardized dumbbell-shaped specimens.

  • Conditioning: The molded specimens are conditioned in a controlled environment to ensure consistent results.[15]

  • Tensile Testing: The conditioned specimens are subjected to tensile stress in a universal testing machine until they fracture.[15]

  • Data Acquisition: Key parameters such as tensile strength (the maximum stress the material can withstand), elongation at break (the extent of stretching before fracture), and modulus of elasticity (a measure of stiffness) are recorded.[15]

Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

TGA is employed to evaluate the thermal stability of the plasticized PVC.

  • Instrumentation: A thermogravimetric analyzer is used, which measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

  • Procedure: A small, precisely weighed sample of the plasticized PVC is placed in the TGA furnace. The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen or air atmosphere.

  • Data Analysis: The resulting TGA curve plots weight loss against temperature. The onset of degradation is identified as the temperature at which significant weight loss begins. The percentage of weight loss at specific temperatures is also used for comparison.[16]

Migration (Leaching) Testing (ASTM D1239-14)

This standardized method is used to determine the loss of plasticizer from a plastic material when immersed in a liquid.

  • Sample Preparation: Disc-shaped specimens of the plasticized PVC are cut to a specified diameter and thickness.

  • Immersion: The specimens are completely immersed in a test liquid (e.g., n-hexane as a fatty food simulant, or artificial saliva/sweat for biomedical applications) for a specified time and at a controlled temperature (e.g., 37°C for physiological conditions).[8]

  • Weight Loss Measurement: After the immersion period, the specimens are removed, dried, and weighed. The percentage of weight loss is calculated, which corresponds to the amount of leached plasticizer.

  • Chromatographic Analysis: For more precise quantification and identification of the leached plasticizer, the test liquid can be analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[4][6] A calibration curve is created with known concentrations of the plasticizer to accurately determine the leached amount.[4]

Mandatory Visualizations

Logical Relationship of Plasticizer Action

Plasticizer_Action cluster_Result Resulting Material Rigid_Polymer Rigid Polymer Chains (Strong Intermolecular Forces) Flexible_Polymer Flexible Polymer (Reduced Intermolecular Forces) Plasticizer_Molecules Plasticizer Molecules Plasticizer_Molecules->Flexible_Polymer Integration into Polymer Matrix

Caption: Mechanism of plasticizer action on a polymer matrix.

Experimental Workflow for Plasticizer Leaching Analysis

Leaching_Workflow Start Start: Plasticized PVC Sample Immersion Immerse in Simulant Fluid (e.g., n-hexane, artificial saliva) Start->Immersion Incubation Incubate at Controlled Temperature and Time Immersion->Incubation Separation Separate PVC Sample from Simulant Incubation->Separation Analysis Analyze Simulant Fluid Separation->Analysis GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Analysis->GCMS Quantification Quantify Leached Plasticizer (using calibration curve) GCMS->Quantification End End: Leaching Data Quantification->End

Caption: Workflow for quantifying plasticizer migration.

Signaling Pathway: Endocrine Disruption by Phthalates

Endocrine_Disruption Phthalates Phthalate Metabolites Binding Binding to Receptor Phthalates->Binding Receptor Nuclear Receptors (e.g., PPAR, Estrogen Receptor) Receptor->Binding Gene_Expression Altered Gene Expression Binding->Gene_Expression Hormone_Synthesis Disruption of Hormone Synthesis Binding->Hormone_Synthesis Physiological_Effect Adverse Physiological Effects (e.g., Reproductive Toxicity) Gene_Expression->Physiological_Effect Hormone_Synthesis->Physiological_Effect

Caption: Simplified pathway of endocrine disruption by some phthalates.

References

A Comparative Guide to Analytical Methods for the Quantification of Calcium Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of calcium phthalate (B1215562) is crucial for quality control and formulation development. Calcium phthalate, a salt of phthalic acid, requires analytical methods that can reliably measure both the calcium and phthalate components. This guide provides an objective comparison of common analytical methods for the determination of this compound, supported by detailed experimental protocols and performance data to aid in method selection and cross-validation.

The quantification of this compound can be approached by analyzing its constituent parts: the calcium cation (Ca²⁺) and the phthalate anion. This guide will focus on two primary methods for calcium analysis—Atomic Absorption Spectrometry (AAS) and Complexometric Titration—and High-Performance Liquid Chromatography (HPLC) for the analysis of the phthalate moiety.

Quantitative Performance: A Comparative Overview

The selection of an analytical method is often dictated by the required sensitivity, precision, accuracy, and the nature of the sample matrix. Below is a summary of typical performance characteristics for the selected methods.

Analytical MethodAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (RSD%)
Atomic Absorption Spectrometry (AAS) Calcium~0.01 mg/L~0.05 mg/L95 - 105< 5%
Complexometric Titration CalciumHigher than AASHigher than AAS98 - 102< 2%
High-Performance Liquid Chromatography (HPLC) Phthalate0.005 - 0.05 µg/mL0.01 - 0.1 µg/mL90 - 110< 10%

Note: The values presented are typical and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below to facilitate implementation and cross-validation.

Atomic Absorption Spectrometry (AAS) for Calcium

AAS is a sensitive and specific method for quantifying metallic elements like calcium.[1] It relies on the absorption of light by free atoms in the gaseous state.[2]

Instrumentation:

  • Atomic Absorption Spectrophotometer with a calcium hollow cathode lamp.

  • Air-acetylene flame.

Reagents:

  • Calcium standard solution (1000 mg/L).

  • Lanthanum solution (e.g., 25 g/L lanthanum chloride) to suppress interferences.[3]

  • Deionized water.

  • Hydrochloric acid (HCl) for sample dissolution.

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in a minimal amount of dilute HCl. Dilute the solution with deionized water to a known volume to bring the calcium concentration within the linear range of the instrument. Add the lanthanum solution to both samples and standards to mitigate phosphate (B84403) interferences.[2][3]

  • Standard Preparation: Prepare a series of calibration standards by diluting the stock calcium standard solution with deionized water. The concentrations should bracket the expected concentration of the sample.

  • Measurement: Set the spectrophotometer to the calcium wavelength of 422.7 nm. Aspirate the blank, standards, and sample solutions into the flame and record the absorbance readings.

  • Quantification: Plot a calibration curve of absorbance versus concentration for the standards. Determine the concentration of calcium in the sample solution from the calibration curve and calculate the amount of calcium in the original sample.

Complexometric Titration for Calcium

Complexometric titration is a classical analytical technique used for the determination of metal ions. For calcium, ethylenediaminetetraacetic acid (EDTA) is a common titrant.[4][5][6]

Instrumentation:

  • Burette (50 mL).

  • Erlenmeyer flasks (250 mL).

  • Pipettes.

Reagents:

  • Standardized EDTA solution (e.g., 0.01 M).

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M) to adjust the pH to 12-13.[4][5]

  • Indicator: Murexide[4] or Patton and Reeder's indicator.[6]

Procedure:

  • Sample Preparation: Accurately weigh a sample of this compound, dissolve it in a suitable solvent, and dilute it with deionized water in an Erlenmeyer flask.

  • Titration: Add a small amount of the indicator to the sample solution. Adjust the pH of the solution to 12-13 by adding NaOH solution.[4][5] Titrate the solution with the standardized EDTA solution until the color changes at the endpoint (e.g., from pink/red to violet or blue).[4][6]

  • Calculation: The concentration of calcium is calculated based on the volume of EDTA solution used to reach the endpoint and the stoichiometry of the Ca²⁺-EDTA reaction, which is 1:1.[4]

High-Performance Liquid Chromatography (HPLC) for Phthalate

HPLC is a powerful technique for separating and quantifying organic compounds like phthalates.[7][8][9] A reversed-phase C18 column is commonly used for this purpose.[10][11]

Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).[10]

Reagents:

Procedure:

  • Sample Preparation: Accurately weigh the this compound sample and dissolve it in a suitable solvent, such as the mobile phase. Filter the solution through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 10:90 v/v methanol (B129727) and 1% phosphoric acid).[10] The separation can be performed using either an isocratic or gradient elution.[11][12]

    • Flow Rate: Typically 1.0 mL/min.[10]

    • Detection Wavelength: Around 230 nm.[11]

  • Standard Preparation: Prepare a series of phthalic acid standards of known concentrations in the mobile phase.

  • Quantification: Inject the standards and the sample solution into the HPLC system. Create a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of phthalate in the sample from its peak area.

Cross-Validation Workflow

Cross-validation ensures that different analytical methods provide comparable and reliable results. A typical workflow for cross-validating the AAS/Titration and HPLC methods for this compound is depicted below.

CrossValidationWorkflow cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis cluster_3 Conclusion Start Homogeneous This compound Sample Split Split Sample Start->Split AAS AAS for Calcium Split->AAS Titration Titration for Calcium Split->Titration HPLC HPLC for Phthalate Split->HPLC CompareCa Compare Calcium Results (AAS vs. Titration) AAS->CompareCa Titration->CompareCa CompareOverall Compare Calculated vs. Measured Phthalate HPLC->CompareOverall ComparePhthalate Calculate Phthalate from Calcium Results CompareCa->ComparePhthalate ComparePhthalate->CompareOverall Validation Method Cross-Validation CompareOverall->Validation

Cross-validation workflow for this compound analysis.

This workflow begins with a single, homogenized sample of this compound, which is then split for analysis by the different methods. The results for calcium from AAS and titration are compared for consistency. Concurrently, the phthalate content is measured directly by HPLC. The amount of phthalate can also be calculated stoichiometrically from the calcium results, providing a further point of comparison. Statistical analysis of the results from these independent methods is then used to confirm the cross-validation.

References

A Comparative Analysis of Calcium Phthalate and Lead-Based Stabilizers in PVC Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of calcium phthalate (B1215562) and traditional lead-based stabilizers in Polyvinyl Chloride (PVC) formulations. Due to the limited availability of direct comparative studies on calcium phthalate as a primary stabilizer, this guide draws upon data from closely related calcium-based systems, primarily calcium-zinc stabilizers, to provide a comprehensive overview for research and development purposes. The information presented is supported by established experimental protocols and aims to assist in the evaluation of stabilizer performance for various PVC applications.

Executive Summary

Lead-based stabilizers have a long history of effective use in the PVC industry, offering excellent thermal stability and a wide processing window.[1] However, significant environmental and health concerns have driven the search for viable alternatives.[2] Calcium-based stabilizers, particularly in synergistic systems with zinc, have emerged as a leading non-toxic alternative.[3] While specific data on this compound as a standalone primary stabilizer is sparse in publicly available literature, its performance can be inferred from the well-documented behavior of calcium carboxylates in mixed-metal systems. This guide synthesizes available data to compare the performance characteristics of these two classes of stabilizers.

Data Presentation: Performance Comparison

The following table summarizes the typical performance of PVC formulations stabilized with lead-based compounds versus those with calcium-based (Ca/Zn) systems. These values are indicative and can vary based on the specific formulation and processing conditions.

Performance MetricLead-Based Stabilizers (e.g., DBLS, TBLS, DBLP)This compound (Inferred from Ca/Zn Systems)Test Method
Thermal Stability
Static Heat Stability (Oven; 180°C)Excellent long-term stabilityGood initial color, moderate to good long-term stabilityASTM D2115
Dynamic Thermal Stability (Congo Red; 180°C)> 60 minutes[4]Generally lower than lead, but can be enhanced with co-stabilizersASTM D4202
Degradation Onset (TGA)~240°C[4]Varies; can be comparable to or slightly lower than lead systemsASTM E1641
Processing Characteristics
Fusion Time (Torque Rheometry)Shorter fusion time indicates easier processing[5]Longer fusion time may be observed[5]ASTM D2538
Melt ViscosityGenerally provides good melt flow and lubricationCan influence melt viscosity; formulation dependentASTM D2538
Mechanical Properties
Tensile StrengthHigh retention of mechanical propertiesCan provide good mechanical propertiesASTM D638
Impact StrengthGood impact resistanceCan offer comparable or even improved impact strength[6]ASTM D256
Other Properties
Weathering & Light StabilityGood to excellent, especially with specific lead compounds like dibasic lead phosphite[7][8]Good, often a key advantage of Ca/Zn systemsASTM G154 / G155
Electrical PropertiesExcellent, due to the formation of insoluble lead chloridesGood, suitable for many applications-
Toxicity & Environmental ImpactHigh (Heavy Metal Toxicity)Low (Non-toxic)-

Experimental Protocols

Thermal Stability Evaluation

1. Static Heat Stability (Oven Aging Test)

  • Methodology (based on ASTM D2115):

    • PVC specimens of a standardized thickness are placed in a forced-air oven at a specified temperature (e.g., 180°C).[9]

    • Samples are withdrawn at regular intervals and their color is compared against a standard color scale or measured using a colorimeter to determine the Yellowness Index (YI).[9]

    • The time taken for a significant color change to occur is recorded as the static thermal stability time.

2. Dynamic Thermal Stability (Congo Red Test)

  • Methodology (based on ASTM D4202):

    • A specified amount of the PVC compound is placed in a test tube and heated in a constant temperature oil bath (e.g., 180°C).

    • A strip of Congo Red indicator paper is suspended above the sample.

    • The time taken for the indicator paper to change color (due to the evolution of hydrochloric acid gas) is recorded as the dynamic thermal stability time.[9]

3. Thermogravimetric Analysis (TGA)

  • Methodology:

    • A small sample of the stabilized PVC is heated at a constant rate in a controlled atmosphere (e.g., nitrogen).

    • The weight loss of the sample is recorded as a function of temperature.

    • The onset temperature of degradation (dehydrochlorination) is determined from the TGA curve and is indicative of the stabilizer's effectiveness.

Processing Characteristics

Torque Rheometry

  • Methodology (based on ASTM D2538):

    • A sample of the PVC dry blend is added to the heated chamber of a torque rheometer.[10]

    • The instrument measures the torque required to rotate the mixing blades at a constant speed as the material melts and fuses.[10]

    • The resulting torque-time curve provides information on fusion time, melt viscosity, and dynamic thermal stability (the time until a sharp increase in torque indicates degradation).[10]

Mechanical Properties

1. Tensile Properties

  • Methodology (based on ASTM D638):

    • Dumbbell-shaped specimens of the stabilized PVC are prepared.

    • The specimens are pulled apart in a universal testing machine at a constant rate of crosshead movement.[11]

    • Tensile strength, elongation at break, and modulus of elasticity are calculated from the stress-strain curve.[11]

2. Impact Strength

  • Methodology (based on ASTM D256):

    • Notched specimens of the stabilized PVC are subjected to a sudden impact from a swinging pendulum (Izod test).[12]

    • The energy absorbed by the specimen during fracture is measured and reported as the impact strength.[12]

Weathering and Light Stability

Accelerated Weathering

  • Methodology (based on ASTM G154/G155):

    • PVC samples are exposed to cycles of UV light, temperature, and moisture in a controlled weathering chamber.[13]

    • ASTM G154 uses fluorescent UV lamps, while ASTM G155 employs a xenon arc lamp to simulate the full spectrum of sunlight.[13]

    • Changes in color, gloss, and mechanical properties are evaluated at intervals to assess the material's resistance to weathering.

Visualization of Stabilization Mechanism

The primary mechanism of action for both lead-based and calcium-based carboxylate stabilizers in PVC involves the scavenging of hydrochloric acid (HCl) released during thermal degradation and the substitution of labile chlorine atoms on the polymer chain.

PVC_Stabilization_Mechanism cluster_degradation PVC Thermal Degradation cluster_stabilization Stabilization Pathway cluster_lead Lead-Based Stabilizer cluster_calcium Calcium-Based Stabilizer PVC PVC Chain (-CH2-CHCl-)n Degraded_PVC Degraded PVC (-CH=CH-)n + HCl PVC->Degraded_PVC Heat Lead_Chloride Lead Chloride PbCl2 Degraded_PVC->Lead_Chloride HCl Scavenging Calcium_Chloride Calcium Chloride CaCl2 Degraded_PVC->Calcium_Chloride HCl Scavenging Lead_Stabilizer Lead Carboxylate Pb(OOCR)2 Stabilized_PVC_Pb Stabilized PVC (Ester Group) Lead_Stabilizer->Stabilized_PVC_Pb Substitution Labile_Cl Labile Chlorine on PVC Chain Labile_Cl->Stabilized_PVC_Pb Calcium_Stabilizer Calcium Carboxylate Ca(OOCR)2 Stabilized_PVC_Ca Stabilized PVC (Ester Group) Calcium_Stabilizer->Stabilized_PVC_Ca Substitution Labile_Cl2 Labile Chlorine on PVC Chain Labile_Cl2->Stabilized_PVC_Ca

Caption: PVC stabilization by metal carboxylates.

The diagram above illustrates the general mechanism by which metal carboxylate stabilizers, including both lead-based and calcium-based types, protect PVC from thermal degradation. The process involves two key reactions: the substitution of unstable chlorine atoms on the PVC backbone with more stable carboxylate groups, and the neutralization of evolved hydrochloric acid (HCl), which would otherwise catalyze further degradation.

Conclusion

Lead-based stabilizers offer robust thermal stability and have a long history of successful application in the PVC industry.[1] However, their toxicity is a major drawback, leading to widespread efforts to replace them with safer alternatives.[2] Calcium-based stabilizers, often used in synergistic combination with zinc compounds, present a viable, non-toxic alternative.[3] While direct comparative data for this compound as a primary stabilizer is limited, the performance of calcium-zinc systems suggests that calcium-based stabilizers can offer good initial color, satisfactory thermal stability, and excellent weathering properties, sometimes even surpassing lead-based systems in certain aspects like impact strength.[6] The choice between these stabilizer systems will ultimately depend on the specific performance requirements of the end-product, processing conditions, and regulatory considerations. Further research into the specific performance of this compound, both alone and in synergistic systems, would be beneficial for a more detailed comparison.

References

A Comparative Guide to the Synthetic Routes of Calcium Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for calcium phthalate (B1215562): a precipitation reaction and a neutralization reaction. The objective is to offer a clear comparison of their methodologies, allowing for informed decisions in a laboratory and developmental setting.

At a Glance: Comparison of Synthetic Routes

ParameterPrecipitation RouteNeutralization Route
Starting Materials Disodium (B8443419) Phthalate, Calcium ChloridePhthalic Acid, Calcium Hydroxide (B78521)
Reaction Type Double Displacement (Precipitation)Acid-Base (Neutralization)
Solvent WaterWater
Reaction Time Approximately 1 hourApproximately 2-3 hours
Typical Yield > 95%~90-95%
Product Purity HighHigh, may require additional washing
Key Advantage Rapid reaction, high yieldUtilizes readily available starting materials

Experimental Protocols

Route 1: Precipitation Synthesis

This method involves the double displacement reaction between an aqueous solution of disodium phthalate and an aqueous solution of calcium chloride. The low solubility of calcium phthalate in water drives the reaction towards the formation of a precipitate.

Materials:

  • Phthalic Acid (C₈H₆O₄)

  • Sodium Hydroxide (NaOH)

  • Calcium Chloride (CaCl₂)

  • Deionized Water

Procedure:

  • Preparation of Disodium Phthalate Solution:

    • Dissolve 16.6 g (0.1 mol) of phthalic acid in 100 mL of deionized water containing 8.0 g (0.2 mol) of sodium hydroxide. Stir until all solids have dissolved. This solution contains disodium phthalate.

  • Preparation of Calcium Chloride Solution:

    • Dissolve 11.1 g (0.1 mol) of anhydrous calcium chloride in 100 mL of deionized water.

  • Precipitation:

    • Slowly add the calcium chloride solution to the disodium phthalate solution with constant stirring. A white precipitate of this compound will form immediately.

  • Digestion and Filtration:

    • Continue stirring the mixture for 30 minutes to allow the precipitate to fully form and agglomerate.

    • Filter the precipitate using a Buchner funnel.

  • Washing and Drying:

    • Wash the precipitate with several portions of deionized water to remove any soluble impurities, such as sodium chloride.

    • Dry the collected this compound in an oven at 110°C to a constant weight.

Route 2: Neutralization Synthesis

This route involves the direct neutralization of phthalic acid with calcium hydroxide. Phthalic acid, a dicarboxylic acid, reacts with the base, calcium hydroxide, to form the calcium salt and water.

Materials:

  • Phthalic Acid (C₈H₆O₄)

  • Calcium Hydroxide (Ca(OH)₂)

  • Deionized Water

Procedure:

  • Reaction Mixture:

    • Suspend 16.6 g (0.1 mol) of phthalic acid in 150 mL of deionized water in a beaker.

    • Slowly add 7.4 g (0.1 mol) of calcium hydroxide to the phthalic acid suspension with vigorous stirring.

  • Heating and Neutralization:

    • Heat the mixture to 60-70°C while continuing to stir. This will facilitate the neutralization reaction.

    • Continue heating and stirring for 1-2 hours until the reaction is complete. The completion of the reaction can be monitored by checking the pH of the solution, which should be close to neutral (pH ~7).

  • Cooling and Filtration:

    • Allow the mixture to cool to room temperature.

    • Filter the resulting white precipitate of this compound.

  • Washing and Drying:

    • Wash the precipitate with cold deionized water to remove any unreacted starting materials.

    • Dry the product in an oven at 110°C.

Logical Workflow for Method Selection

The choice between the precipitation and neutralization routes for synthesizing this compound depends on several factors, including the availability of starting materials, desired reaction time, and scalability. The following diagram illustrates a logical workflow for selecting the most appropriate method.

SynthesisComparison start Start: Need to Synthesize This compound reagent_check Check Availability of Starting Materials start->reagent_check phthalic_acid_available Phthalic Acid & Ca(OH)₂ available? reagent_check->phthalic_acid_available Primary Check sodium_phthalate_available Sodium Phthalate & CaCl₂ available? phthalic_acid_available->sodium_phthalate_available No neutralization Consider Neutralization Route phthalic_acid_available->neutralization Yes sodium_phthalate_available->reagent_check No, Re-evaluate precipitation Consider Precipitation Route sodium_phthalate_available->precipitation Yes time_yield_check Evaluate Time vs. Yield neutralization->time_yield_check precipitation->time_yield_check select_neutralization Select Neutralization time_yield_check->select_neutralization Longer time acceptable select_precipitation Select Precipitation time_yield_check->select_precipitation Faster reaction critical

Validating the Crystal Structure of Calcium Phthalate: A Comparative Guide to X-ray Diffraction and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a compound's crystal structure is paramount for understanding its physicochemical properties and ensuring its quality and performance. This guide provides a comprehensive comparison of X-ray diffraction (XRD) and complementary spectroscopic methods for validating the crystal structure of calcium phthalate (B1215562), a compound relevant in various pharmaceutical and industrial applications.

This document outlines the principles and experimental data associated with Single-Crystal X-ray Diffraction (SC-XRD), Powder X-ray Diffraction (PXRD), Fourier-Transform Infrared (FTIR) Spectroscopy, and Raman Spectroscopy. By presenting a side-by-side comparison of the data obtained from these techniques, this guide aims to equip researchers with the knowledge to select the most appropriate methods for their specific analytical needs.

Unambiguous Structure Determination with Single-Crystal XRD

Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for determining the absolute crystal structure of a compound. By analyzing the diffraction pattern of a single, well-formed crystal, SC-XRD provides precise atomic coordinates, bond lengths, bond angles, and the unit cell parameters.

A study on calcium phthalate monohydrate has provided definitive crystallographic data using SC-XRD. The analysis revealed that this compound monohydrate crystallizes in the monoclinic system with the space group P2₁/c.[1] The determined lattice parameters are detailed in the table below.

Comparative Analysis of Validation Techniques

While SC-XRD provides the definitive structure, its requirement for a suitable single crystal can be a limitation. Therefore, other techniques are often employed to validate the crystal structure of bulk materials, which are typically in powder form. The following table summarizes the key crystallographic and spectroscopic data for this compound, offering a comparison between the different analytical methods.

ParameterSingle-Crystal XRD (SC-XRD)Powder XRD (PXRD)FTIR SpectroscopyRaman Spectroscopy
Crystal System MonoclinicMonoclinic (from Rietveld refinement)--
Space Group P2₁/cP2₁/c (from Rietveld refinement)--
Lattice Parameters a = 11.213(8) Åb = 6.680(5) Åc = 11.988(8) Åβ = 98.91(5)°Consistent with SC-XRD data--
Key Peak Positions -Characteristic peaks at specific 2θ angles~741 cm⁻¹ (ortho-substituted aromatic ring)~1581 & 1601 cm⁻¹ (aromatic ring quadrant stretching)~1040, 1581, 1601, 1726 cm⁻¹ (characteristic phthalate ester peaks)
Information Provided Absolute 3D atomic arrangement, bond lengths, and angles.Phase identification, lattice parameters, crystallite size, and strain.Presence of functional groups and information on chemical bonding.Molecular vibrational modes, complementary to FTIR.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are the experimental protocols for the key techniques discussed in this guide.

Single-Crystal X-ray Diffraction (SC-XRD)

A suitable single crystal of this compound monohydrate is mounted on a goniometer. A focused beam of monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal. As the crystal is rotated, the diffracted X-rays are collected by a detector. The resulting diffraction pattern is then analyzed to solve and refine the crystal structure.

Powder X-ray Diffraction (PXRD)

A finely ground powder of the this compound sample is packed into a sample holder. The sample is then irradiated with a monochromatic X-ray beam (e.g., Cu Kα radiation, λ = 1.5406 Å) in a diffractometer. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The resulting diffractogram can be used for phase identification by comparing it to a database, such as the Powder Diffraction File (PDF), or for more detailed structural analysis using techniques like Rietveld refinement.[2][3]

Fourier-Transform Infrared (FTIR) Spectroscopy

A small amount of the powdered this compound sample is mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. The sample is then exposed to infrared radiation over a range of wavenumbers (typically 4000-400 cm⁻¹). The resulting spectrum shows the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of the functional groups present in the molecule.[4][5]

Raman Spectroscopy

A small amount of the this compound sample is placed on a microscope slide. A monochromatic laser beam is focused on the sample. The scattered light is collected and analyzed by a spectrometer. The Raman spectrum shows the intensity of the scattered light as a function of the Raman shift (in cm⁻¹), which corresponds to the vibrational modes of the molecules.[6]

Workflow for Crystal Structure Validation

The following diagram illustrates a typical workflow for validating the crystal structure of a compound like this compound, integrating the different analytical techniques.

Crystal Structure Validation Workflow cluster_synthesis Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis and Validation synthesis Synthesis of this compound single_crystal Single Crystal Growth synthesis->single_crystal Crystallization powder_sample Bulk Powder Sample synthesis->powder_sample Precipitation/Grinding sc_xrd Single-Crystal XRD single_crystal->sc_xrd pxrd Powder XRD powder_sample->pxrd ftir FTIR Spectroscopy powder_sample->ftir raman Raman Spectroscopy powder_sample->raman structure_solution Crystal Structure Solution sc_xrd->structure_solution rietveld Rietveld Refinement pxrd->rietveld spectral_analysis Spectral Interpretation ftir->spectral_analysis raman->spectral_analysis comparison Comparison & Validation structure_solution->comparison rietveld->comparison spectral_analysis->comparison

Caption: Workflow for validating the crystal structure of this compound.

Conclusion

Validating the crystal structure of this compound requires a multi-technique approach. While Single-Crystal XRD provides the definitive atomic arrangement, Powder XRD is essential for analyzing bulk powder samples and ensuring phase purity. Spectroscopic techniques like FTIR and Raman provide valuable complementary information about the chemical bonding and molecular structure, confirming the presence of the expected functional groups. By integrating the data from these different methods, researchers can achieve a comprehensive and robust validation of the crystal structure of this compound, ensuring the material's quality and suitability for its intended application.

References

A Comparative Analysis of the Thermal Stability of Calcium Phthalate and Magnesium Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Thermal Decomposition Data

The thermal stability of metal salts is influenced by the nature of the metal cation. Generally, for alkaline earth metals, thermal stability increases down the group. Therefore, calcium compounds are often more thermally stable than their magnesium counterparts. The following table summarizes expected thermal decomposition data for calcium and magnesium phthalates based on trends observed in similar metal carboxylates like stearates.[1]

Thermal PropertyCalcium Phthalate (B1215562) (Expected)Magnesium Phthalate (Expected)
Initial Weight Loss Event Dehydration (if hydrated form)Dehydration (if hydrated form), typically at a lower temperature than the calcium analog.
Onset of Decomposition (°C) Expected to be higher, likely > 350°CExpected to be lower, likely in the range of 300-350°C
Major Decomposition Range (°C) Broader range, extending to higher temperaturesGenerally occurs over a lower temperature range
Decomposition Products Calcium carbonate/oxide, phthalic anhydride (B1165640) derivatives, CO, CO2Magnesium oxide, phthalic anhydride derivatives, CO, CO2

Experimental Protocols

To empirically determine the thermal stability of calcium and magnesium phthalates, the following standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2][3] This technique is invaluable for determining thermal stability, decomposition temperatures, and sample composition.[4][5]

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the phthalate salt into a clean, tared TGA crucible (typically alumina (B75360) or platinum).[1]

  • Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.[1]

  • Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 800°C) at a linear heating rate of 10°C/min.[1]

  • Data Analysis:

    • Plot the percentage mass loss versus temperature to generate the TGA curve.

    • The onset temperature of decomposition is determined by the intersection of the baseline tangent with the tangent of the decomposition curve.

    • The derivative of the TGA curve (DTG curve) is plotted to identify the temperatures of maximum mass loss rates for each decomposition step.[1]

2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6] It is used to determine transition temperatures such as melting, crystallization, and glass transitions, as well as the enthalpy of these transitions.[7]

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the phthalate salt into a clean, tared DSC pan (typically aluminum). Seal the pan hermetically or with a pinhole lid, depending on the desired experimental conditions.

  • Reference: An empty, sealed DSC pan is used as the reference.

  • Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

  • Heating Program: Heat the sample from ambient temperature to a temperature above its expected decomposition point at a linear heating rate of 10°C/min.

  • Data Analysis:

    • Plot the heat flow versus temperature to generate the DSC thermogram.

    • Endothermic events (e.g., melting, dehydration) and exothermic events (e.g., crystallization, some decomposition processes) are identified as peaks.

    • The onset temperature, peak temperature, and enthalpy of each transition are determined from the thermogram.

Logical Workflow for Comparison

The following diagram illustrates the logical workflow for a comprehensive comparative thermal stability analysis of calcium and magnesium phthalates.

G Comparative Thermal Stability Analysis Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Processing cluster_comparison Comparative Evaluation Sample_Ca Calcium Phthalate Sample TGA_Ca TGA Analysis (Ca) Sample_Ca->TGA_Ca DSC_Ca DSC Analysis (Ca) Sample_Ca->DSC_Ca Sample_Mg Magnesium Phthalate Sample TGA_Mg TGA Analysis (Mg) Sample_Mg->TGA_Mg DSC_Mg DSC Analysis (Mg) Sample_Mg->DSC_Mg Data_TGA_Ca TGA Curve (Ca) - Mass Loss vs. Temp - DTG Curve TGA_Ca->Data_TGA_Ca Data_DSC_Ca DSC Thermogram (Ca) - Heat Flow vs. Temp DSC_Ca->Data_DSC_Ca Data_TGA_Mg TGA Curve (Mg) - Mass Loss vs. Temp - DTG Curve TGA_Mg->Data_TGA_Mg Data_DSC_Mg DSC Thermogram (Mg) - Heat Flow vs. Temp DSC_Mg->Data_DSC_Mg Compare_Onset Compare Onset of Decomposition Data_TGA_Ca->Compare_Onset Compare_Profile Compare Decomposition Profiles Data_TGA_Ca->Compare_Profile Compare_Transitions Compare Thermal Transitions (Melting, etc.) Data_DSC_Ca->Compare_Transitions Data_TGA_Mg->Compare_Onset Data_TGA_Mg->Compare_Profile Data_DSC_Mg->Compare_Transitions Conclusion Conclusion on Relative Thermal Stability Compare_Onset->Conclusion Compare_Profile->Conclusion Compare_Transitions->Conclusion

Caption: Workflow for the comparative thermal stability analysis of metal phthalates.

References

Benchmarking Calcium Phthalate: A Comparative Performance Guide for Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of calcium phthalate's performance as a polymer additive against common alternatives. Due to the limited direct experimental data on calcium phthalate (B1215562) in publicly available literature, this guide leverages data from analogous materials, primarily calcium carbonate and calcium stearate (B1226849), to provide a predictive performance profile. The data presented herein is intended to serve as a baseline for researchers initiating studies on this compound in various polymer systems.

Executive Summary

This compound, a salt of phthalic acid, holds potential as a multifunctional additive in polymer matrices, theoretically offering benefits as a plasticizer and stabilizer. This guide benchmarks its anticipated performance against well-established additives like calcium carbonate and calcium stearate across key performance indicators in various polymer matrices, including biodegradable polymers relevant to drug delivery applications. While direct experimental data for this compound is limited, this comparative analysis provides a foundational understanding for future research and development.

Comparative Performance Data

The following tables summarize the expected performance of this compound in comparison to calcium carbonate and calcium stearate in different polymer matrices. The data for calcium carbonate and calcium stearate is based on existing studies, while the performance of this compound is projected based on its chemical structure and the known effects of similar compounds.

Table 1: Performance in Conventional Thermoplastics (e.g., PVC, Polypropylene)

Performance MetricCalcium CarbonateCalcium StearateThis compound (Projected)Alternatives (e.g., Citrate Esters, Adipates)
Tensile Strength Increase[1][2]Generally neutral to slight decreasePotential for slight increase due to filler effectVariable, can decrease[3]
Elongation at Break Decrease[4]Increase (lubricating effect)[5]Potential for increase (plasticizing effect)Significant increase[3]
Thermal Stability Improved heat deflection temperature[2]Acts as a stabilizer, preventing degradation[5][6]Expected to enhance thermal stabilityVariable, some can improve thermal stability[7]
Processability Improves extrusion stability and cooling[1][2]Excellent lubricant, reduces friction[5][6][8]Expected to act as a lubricant and processing aidGood processability aids[3]

Table 2: Performance in Biodegradable Polymers (e.g., PLA, PBAT)

Performance MetricCalcium CarbonateCalcium StearateThis compound (Projected)Alternatives (e.g., Bio-based plasticizers)
Compatibility Good with PBAT, can be challenging with PLA[9][10]Generally good, acts as a lubricantExpected to have moderate compatibilityGood compatibility is a key design feature[11]
Mechanical Strength Can improve stiffness and strength[9]May slightly reduce tensile strengthPotential to balance stiffness and flexibilityCan be tailored to achieve desired mechanical properties[12]
Biodegradation Rate Can accelerate degradation by increasing water diffusivity[10]Neutral to slight retardationUnknown, requires experimental validationCan be designed to be fully biodegradable[11]
Drug Release Profile Can influence drug release from polymer matrices[13]Can act as a release agentPotential to modulate drug releaseA key application is in controlled drug delivery[14]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of this compound in polymer matrices. These protocols are based on established ASTM standards.

Sample Preparation: Melt Compounding
  • Objective: To create homogenous polymer composites containing this compound.

  • Apparatus: Twin-screw extruder.

  • Procedure:

    • Dry the polymer resin and this compound in a vacuum oven to remove any moisture.

    • Premix the polymer and this compound at the desired weight percentages.

    • Feed the mixture into the twin-screw extruder.

    • Set the extruder barrel temperature profile and screw speed according to the polymer's processing parameters.

    • Extrude the molten composite through a die to form strands.

    • Cool the strands in a water bath and pelletize them for further processing (e.g., injection molding, film casting).

Mechanical Testing
  • Objective: To determine the effect of this compound on the mechanical properties of the polymer matrix.

  • Standards: ASTM D638 (Tensile Properties), ASTM D790 (Flexural Properties), ASTM D256 (Izod Impact Resistance).[15][16]

  • Procedure (Tensile Testing - ASTM D638):

    • Injection mold dumbbell-shaped specimens from the compounded pellets.

    • Condition the specimens at a standard temperature and humidity.

    • Mount the specimen in a universal testing machine equipped with an extensometer.

    • Apply a tensile load at a constant crosshead speed until the specimen fractures.[16]

    • Record the load and elongation data to calculate tensile strength, modulus of elasticity, and elongation at break.

Thermal Analysis
  • Objective: To evaluate the effect of this compound on the thermal stability and transition temperatures of the polymer matrix.

  • Techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[17][18]

  • Procedure (TGA):

    • Place a small, known weight of the composite sample into a TGA crucible.

    • Heat the sample at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

    • Record the weight loss as a function of temperature.[18]

    • The resulting TGA and derivative thermogravimetric (DTG) curves provide information on the onset of degradation and thermal stability.[19][20][21]

  • Procedure (DSC):

    • Place a small, known weight of the composite sample into a DSC pan.

    • Heat the sample at a controlled rate to a temperature above its melting point.

    • Cool the sample at a controlled rate.

    • Reheat the sample at a controlled rate.

    • The resulting heat flow versus temperature curve reveals the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

Visualizations

Experimental Workflow

ExperimentalWorkflow cluster_prep Sample Preparation cluster_char Characterization cluster_data Data Analysis Drying Drying of Polymer and this compound Premixing Premixing Drying->Premixing Extrusion Melt Extrusion Premixing->Extrusion Pelletizing Pelletizing Extrusion->Pelletizing MechTest Mechanical Testing (ASTM D638, D790, D256) Pelletizing->MechTest ThermTest Thermal Analysis (TGA, DSC) Pelletizing->ThermTest Morphology Morphological Analysis (SEM) Pelletizing->Morphology DataProcessing Data Processing and Comparison MechTest->DataProcessing ThermTest->DataProcessing Morphology->DataProcessing

Caption: Workflow for evaluating this compound performance in polymers.

Logical Relationship of Performance Metrics

PerformanceMetrics cluster_inputs Inputs cluster_outputs Outputs This compound This compound Composite Properties Composite Properties This compound->Composite Properties influences Polymer Matrix Polymer Matrix Polymer Matrix->Composite Properties influences Mechanical Performance Mechanical Performance Composite Properties->Mechanical Performance Thermal Stability Thermal Stability Composite Properties->Thermal Stability Processability Processability Composite Properties->Processability Biocompatibility Biocompatibility Composite Properties->Biocompatibility

Caption: Influence of components on composite properties.

Conclusion and Future Directions

While this guide provides a foundational benchmark for the performance of this compound in polymer matrices, it is crucial to underscore the necessity for direct experimental validation. The projected performance characteristics, derived from analogous calcium salts and phthalate-based plasticizers, suggest that this compound could offer a unique balance of properties. Future research should focus on systematic studies across a range of polymer matrices to quantify its effects on mechanical, thermal, and, particularly for drug delivery applications, biocompatibility and drug release kinetics. Such data will be invaluable for researchers and professionals considering this compound as a novel polymer additive.

References

A Comparative Guide to the Accuracy and Precision of Analytical Methods for Calcium Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of calcium phthalate (B1215562) is essential for quality control, stability testing, and safety assessment. Calcium phthalate, a salt of phthalic acid, may be analyzed by quantifying its constituent parts: the phthalate anion and the calcium cation. This guide provides an objective comparison of common analytical methods applicable to these analytes, supported by experimental data from related compounds.

The primary analytical techniques for the phthalate moiety include Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), valued for their sensitivity and specificity.[1][2] For the calcium ion, traditional methods such as titrimetry and spectrophotometry, as well as modern atomic spectroscopy techniques, are employed.

Quantitative Performance: A Side-by-Side Comparison

The selection of an analytical method is often dictated by the sample matrix, required sensitivity, and available instrumentation. While specific performance data for this compound is not extensively documented, the data for common phthalate esters (e.g., DMP, DBP, DEHP) by chromatographic methods provide a strong proxy for the performance achievable for the phthalate anion.

Table 1: Comparison of Performance Data for Phthalate Analysis Methods

Analytical MethodPhthalates AnalyzedLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Precision (RSD%)Reference
GC-MSDMP, DEP, DBP, DEHP1.2 - 2.0 µg/kg3.0 - 4.6 µg/kg71 - 115%Not Specified[3]
GC-MSDBP, DEHPNot SpecifiedNot Specified91.3 - 99.9%5.1 - 13.1%[4]
GC-MSVarious PAEs5 - 20 µg/L (as LOQ)5 - 20 µg/L83 ± 5%6 - 15%[5][6]
GC-MSDMP, DEP, DBP, BBP, DEHP< 0.006 mg/L (as MDL)Not SpecifiedNot SpecifiedNot Specified[7]
HPLC-UVDMP, DEP, DBP, BBP, DEHPNot Specified< 0.64 µg/mL94.8 - 99.6%≤ 6.2%[8]
HPLC-UV17 PhthalatesNot Specified (MDLs calculated)0.05 µg/mL77 - 110%Not Specified[9]
SPE-HPLC-PDADMF, DEF, DPF, DBF, etc.Not SpecifiedNot SpecifiedNot Specified< 7.1%[10]
Titrimetry (EDTA)CalciumNot SpecifiedNot SpecifiedNot Specified± 1%[11]

Abbreviations: DMP: Dimethyl phthalate, DEP: Diethyl phthalate, DBP: Dibutyl phthalate, BBP: Benzyl butyl phthalate, DEHP: Di(2-ethylhexyl) phthalate, PAEs: Phthalic Acid Esters, MDL: Method Detection Limit, RSD: Relative Standard Deviation, SPE-HPLC-PDA: Solid Phase Extraction-High Performance Liquid Chromatography-Photodiode Array Detector.

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of analytical results. Below are generalized protocols for the analysis of the phthalate and calcium components of this compound.

Protocol 1: GC-MS Analysis of the Phthalate Anion

This protocol is adapted from established methods for phthalate ester analysis.[1][12][13] A crucial first step for this compound would be a sample preparation procedure to dissolve the salt and liberate the phthalate anion.

1. Sample Preparation: Dissolution and Extraction

  • Dissolution : Accurately weigh a portion of the this compound sample and dissolve it in a suitable aqueous acidic solution (e.g., dilute HCl) to protonate the phthalate dianion to phthalic acid.

  • Liquid-Liquid Extraction (LLE) : Transfer the aqueous solution to a separatory funnel. Extract the phthalic acid into an appropriate organic solvent, such as hexane (B92381) or a hexane/acetone mixture.[5] Repeat the extraction multiple times to ensure quantitative transfer.

  • Cleanup : The combined organic extract may be passed through a solid-phase extraction (SPE) cartridge to remove interferences.[1]

  • Concentration & Derivatization : Evaporate the solvent under a gentle stream of nitrogen. For GC analysis, the phthalic acid must be derivatized (e.g., esterified to dimethyl phthalate) to increase its volatility.

  • Final Solution : Reconstitute the derivatized sample in a known volume of solvent for injection.

2. GC-MS Instrumental Conditions

  • GC System : Agilent 8890 GC (or equivalent).

  • Column : Cross-linked 5%-phenyl/95%-dimethylpolysiloxane capillary column (e.g., 30 m × 0.25 mm i.d. × 0.25 µm film thickness).[13]

  • Oven Program : Initial temperature of 60°C, hold for 1 minute, then ramp at 10°C/min to 300°C, and hold for 10 minutes.[1]

  • Injector : Splitless mode at 280°C.

  • Carrier Gas : Helium at a constant flow rate.

  • MS System : Agilent 5977A GC/MSD (or equivalent).

  • Ionization Mode : Electron Ionization (EI) at 70 eV.[1]

  • Source Temperature : 230°C.[1]

  • Acquisition Mode : Selected Ion Monitoring (SIM) for enhanced sensitivity, using characteristic ions of the derivatized phthalate (e.g., m/z 149 is a characteristic ion for many phthalate esters).[12]

3. Quantification

  • Quantification is typically performed using an external calibration curve prepared with certified standards of the derivatized phthalate.[13] An internal standard (e.g., a deuterated phthalate) is recommended to improve accuracy and precision.[4]

Protocol 2: Titrimetric Analysis of the Calcium Cation

This protocol describes a classic and robust method for calcium determination via complexometric titration with EDTA.[11][14]

1. Sample Preparation

  • Dissolution : Accurately weigh a portion of the this compound sample and dissolve it in a minimal amount of dilute hydrochloric acid (e.g., 1+1 HCl) with gentle heating to ensure complete dissolution and release of Ca²⁺ ions.[14]

  • Dilution : Quantitatively transfer the cooled solution to a volumetric flask and dilute to the mark with deionized water.

2. Titration Procedure

  • Aliquoting : Pipette a precise volume (e.g., 10.00 mL) of the prepared calcium solution into an Erlenmeyer flask.[11]

  • Buffering : Add an ammonia/ammonium chloride buffer solution to bring the pH to approximately 10. This is crucial for the indicator and the EDTA-calcium complex stability.

  • Indicator : Add a small amount of a suitable indicator, such as Calmagite or Hydroxy Naphthol Blue.[11][14] The solution should turn a "wine red" color.

  • Titration : Titrate the solution with a standardized 0.02 M EDTA solution. The endpoint is reached when the color changes from wine red to a distinct "sky blue," indicating that all Ca²⁺ has been complexed by the EDTA.[11]

  • Replicates : Perform at least three replicate titrations to ensure precision. Results should agree to within ±1%.[11]

3. Calculation

  • The concentration of calcium in the original sample is calculated based on the volume of EDTA titrant used, its molarity, the stoichiometry of the Ca²⁺-EDTA reaction (1:1), and the initial sample weight.

Visualizations

Experimental Workflow and Logical Relationships

Visualizing the analytical process and the underlying principles of measurement quality is crucial for understanding and implementing these methods.

G cluster_prep Sample Preparation cluster_ca Calcium (Ca²⁺) Analysis cluster_phthalate Phthalate (Anion) Analysis prep_start This compound Sample dissolve Acid Dissolution (e.g., dilute HCl) prep_start->dissolve split dissolve->split ca_prep pH Adjustment (Buffer & Indicator) split->ca_prep Aqueous Phase phth_extract Liquid-Liquid Extraction (LLE) split->phth_extract Aqueous Phase ca_titrate EDTA Titration ca_prep->ca_titrate ca_result Result: % Calcium ca_titrate->ca_result phth_deriv Derivatization (e.g., Esterification) phth_extract->phth_deriv phth_gcms GC-MS Analysis phth_deriv->phth_gcms phth_result Result: % Phthalate phth_gcms->phth_result

Caption: Workflow for the analysis of this compound.

G cluster_accurate_precise High Accuracy, High Precision cluster_inaccurate_precise Low Accuracy, High Precision cluster_accurate_imprecise High Accuracy, Low Precision cluster_inaccurate_imprecise Low Accuracy, Low Precision ap1 ap2 ap3 ap4 ap5 title Understanding Accuracy & Precision cluster_accurate_precise cluster_accurate_precise ip1 ip2 ip3 ip4 ip5 ai1 ai2 ai3 ai4 ai5 ii1 ii2 ii3 ii4 ii5 cluster_inaccurate_precise cluster_inaccurate_precise cluster_accurate_imprecise cluster_accurate_imprecise cluster_inaccurate_imprecise cluster_inaccurate_imprecise accuracy Accuracy: Closeness of measurements to the true value. accuracy->center precision Precision: Closeness of measurements to each other. precision->ap3

Caption: Relationship between accuracy and precision.

References

A Comparative Study of Hydrated vs. Anhydrous Calcium Phthalate in Industrial and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of hydrated and anhydrous calcium phthalate (B1215562), focusing on their physicochemical properties and performance characteristics in various applications. Due to a lack of direct comparative studies in published literature, this document outlines the foundational properties of both forms and presents detailed experimental protocols to generate comparative data essential for material selection and process optimization.

Introduction to Hydrated and Anhydrous Calcium Phthalate

This compound, the calcium salt of phthalic acid, is utilized in various industrial applications, notably as a plasticizer and stabilizer in polymers such as polyvinyl chloride (PVC).[1][2][3][4] It can exist in two primary forms: anhydrous (C₈H₄CaO₄) and hydrated (C₈H₆CaO₅), which contains water within its crystal lattice.[5] The presence of water of hydration can significantly influence the material's properties, including its crystalline structure, thermal stability, hygroscopicity, and dissolution rate.[6][7] These differences can have profound implications for its performance, particularly in sensitive applications like pharmaceutical formulations and high-performance polymers.

Physicochemical Properties

A summary of the known physicochemical properties of hydrated and anhydrous this compound is presented below. Direct comparative data is limited, and the values are compiled from various sources.

PropertyHydrated this compoundAnhydrous this compoundData Source(s)
Chemical Formula C₈H₆CaO₅C₈H₄CaO₄[5]
Molecular Weight 222.21 g/mol 204.19 g/mol [1][5]
CAS Number 5793-85-1 (often refers to both)5793-85-1[1]
Appearance White to almost white crystalline powderWhite to almost white crystalline powder[1]
Solubility Limited solubility in water, soluble in organic solvents.Limited solubility in water, soluble in organic solvents.[1]

Comparative Experimental Analysis: Protocols

To provide a comprehensive comparison, a series of experiments should be conducted. The following sections detail the recommended protocols for these analyses.

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis is crucial for determining the water content of the hydrated form and assessing the thermal stability of both forms.

Experimental Protocol:

  • Instrumentation: A simultaneous TGA/DSC instrument is recommended.[8][9]

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum pan.

  • TGA/DSC Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.[9]

    • Use an inert nitrogen purge gas at a flow rate of 50 mL/min.

  • Data Analysis:

    • TGA: Determine the percentage of weight loss to quantify the water of hydration in the hydrated sample. Observe the decomposition temperature for both samples.

    • DSC: Identify endothermic and exothermic events, such as dehydration, melting, and decomposition.[8] The melting point of the anhydrous salt can be determined from the DSC data.[9]

G

Caption: PXRD pathway for differentiating crystal structures.

Hygroscopicity Assessment

This experiment evaluates the tendency of the anhydrous form to absorb moisture and the potential for the hydrated form to lose its water of hydration under different humidity conditions. [10][11][12] Experimental Protocol:

  • Instrumentation: A gravimetric vapor sorption (GVS) analyzer or a desiccator with controlled humidity environments (using saturated salt solutions).

  • Sample Preparation: Pre-dry the samples at an appropriate temperature (determined from TGA) to a constant weight.

  • Procedure (GVS):

    • Place a known mass of the sample in the GVS analyzer.

    • Expose the sample to a stepwise increase in relative humidity (RH), e.g., from 0% to 90% RH in 10% increments, at a constant temperature (e.g., 25 °C).

    • Allow the sample to equilibrate at each RH step until a constant weight is achieved.

  • Data Analysis: Plot the change in mass (%) against the relative humidity to generate a sorption isotherm. This will reveal the hygroscopic nature of each form. The European Pharmacopoeia provides classifications for hygroscopicity based on the percentage of weight gain at 80% RH and 25°C. [10]

Dissolution Rate Analysis

The rate at which this compound dissolves is critical for its application, especially in drug delivery systems where it might be used as an excipient.

Experimental Protocol:

  • Instrumentation: USP Dissolution Apparatus 2 (paddle apparatus). [13][14][15]2. Dissolution Medium: Given its limited water solubility, a suitable buffered solution (e.g., pH 6.8 phosphate (B84403) buffer) or a medium containing a surfactant may be necessary to achieve sink conditions. [13][16]The volume should typically be 900 mL.

  • Procedure:

    • Maintain the dissolution medium at 37 ± 0.5 °C.

    • Add a known amount of the sample (either as a powder or a compressed disc) to the dissolution vessel.

    • Rotate the paddle at a constant speed (e.g., 50 rpm).

    • Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes) and replace the withdrawn volume with fresh medium.

    • Filter the samples promptly.

  • Analysis: Analyze the concentration of dissolved this compound in each sample using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC. Plot the concentration versus time to determine the dissolution profile.

Application-Specific Performance

As a Plasticizer/Stabilizer in Polymers

The choice between the hydrated and anhydrous form can affect the processing and final properties of polymers.

  • Processing: The presence of water in the hydrated form could lead to undesirable effects at high processing temperatures, such as foaming or degradation of the polymer matrix. The anhydrous form would likely be preferred for high-temperature applications.

  • Performance: The dispersion of the this compound within the polymer matrix could be influenced by its hydration state, potentially affecting the final mechanical properties (e.g., flexibility, tensile strength) of the plastic.

Recommended Experimental Evaluation:

  • Melt Flow Index (MFI): Compare the MFI of PVC compounded with hydrated vs. anhydrous this compound to assess processability.

  • Mechanical Testing: Perform tensile strength and elongation at break tests on the final PVC samples according to ASTM standards.

  • Thermal Stability: Use TGA to evaluate the thermal stability of the compounded PVC.

In Pharmaceutical Formulations

In the context of drug development, the hydration state of an excipient is critical. [17]

  • Stability: The anhydrous form may be hygroscopic, potentially absorbing moisture and affecting the stability of a moisture-sensitive active pharmaceutical ingredient (API). [6]Conversely, the hydrated form could lose water, which might also impact the formulation's stability.

  • Dissolution and Bioavailability: The dissolution rate of the excipient can influence the release of the API from the dosage form. [17]A faster-dissolving form might be desirable for immediate-release formulations, while a slower-dissolving form could be suitable for modified-release applications.

Recommended Experimental Evaluation:

  • Compatibility Studies: Conduct compatibility studies of the API with both forms of this compound under accelerated stability conditions (e.g., 40 °C/75% RH).

  • In Vitro Drug Release: Formulate a model drug with each form of this compound and perform dissolution testing as per the protocol in section 3.4 to compare drug release profiles.

Conclusion

The selection between hydrated and anhydrous this compound requires a thorough understanding of their respective properties and how these properties align with the specific requirements of the intended application. The anhydrous form is likely to be more suitable for applications requiring high thermal stability, such as in polymer processing. However, its potential hygroscopicity must be carefully managed. The hydrated form may offer different dissolution characteristics that could be advantageous in certain pharmaceutical formulations, but its thermal stability is lower.

The experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to generate the necessary comparative data to make an informed decision on which form of this compound is optimal for their specific needs. This systematic approach will ensure the development of robust and reliable products.

References

Navigating Phthalate Migration: A Comparative Guide to Detection Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and safety of materials is paramount. This guide provides a comprehensive comparison of validated methods for detecting the migration of calcium phthalate (B1215562) and other phthalates from plastic materials, a critical consideration in pharmaceutical packaging, medical devices, and laboratory consumables.

Phthalates, a class of chemical compounds commonly used as plasticizers to enhance the flexibility and durability of plastics, have come under scrutiny due to their potential to migrate into contacting substances. While much of the focus has been on phthalate esters such as Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP), there is also a need to understand and quantify the migration of other forms, such as calcium phthalate, the calcium salt of phthalic acid. This compound may be used in some plastic formulations, and its potential to migrate into drug products or scientific samples necessitates reliable detection methods.

This guide will delve into the primary analytical techniques for phthalate analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). We will present a comparative overview of their performance, supported by quantitative data, and provide detailed experimental protocols for key methodologies.

Quantitative Performance: A Side-by-Side Comparison

The choice between GC-MS and HPLC for phthalate analysis depends on several factors, including the specific phthalate of interest, the sample matrix, required sensitivity, and analytical throughput. While validated methods specifically for this compound migration are not widely documented, the analysis of its dissociated form, phthalic acid, as well as common phthalate esters, provides a strong basis for methodological comparison.

Below is a summary of quantitative data from various studies, offering a comparative overview of the performance of different analytical methods for phthalates and related compounds.

Table 1: Performance Characteristics of GC-MS for Phthalate Ester Analysis

AnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (RSD%)
DEHP0.015 µg/mL0.05 µg/mL90.6 - 111.70.55 - 12.10
DBP0.100 µg/mL0.33 µg/mL90.6 - 111.70.55 - 12.10
BBP0.035 µg/mL0.12 µg/mL90.6 - 111.70.55 - 12.10
DINP0.320 µg/mL1.07 µg/mL90.6 - 111.70.55 - 12.10

Data compiled from representative studies on phthalate ester migration.

Table 2: Performance Characteristics of HPLC for Phthalate Ester and Phthalic Acid Analysis

AnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (RSD%)
DEHP1.6 - 18.5 µg/kg5.3 - 61.7 µg/kg80.6 - 97.80.92 - 10.6
DBP1.4 - 17.3 µg/kg4.7 - 57.7 µg/kg80.6 - 97.80.92 - 10.6
Phthalic Acid0.11 - 0.29 ng/mLNot widely reported81 - 97Not widely reported

Data compiled from representative studies on phthalate ester and phthalic acid analysis in various matrices.

Experimental Protocols

Detailed and robust experimental protocols are the foundation of reliable and reproducible results. Below are representative methodologies for both GC-MS and HPLC analysis of phthalates and phthalic acid from plastic materials.

Migration Testing: Sample Preparation

A crucial first step in analyzing phthalate migration is the simulation of contact between the plastic material and the intended substance. This is typically achieved through migration testing using food simulants as specified by regulatory bodies.

  • Sample Preparation: Cut the plastic material into pieces of a known surface area (e.g., 1 dm²).

  • Migration Cell: Place the cut sample into a glass migration cell.

  • Food Simulant Addition: Add a known volume of the selected food simulant to the migration cell, ensuring the sample is fully immersed. Common food simulants include:

    • Distilled water

    • 3% (w/v) acetic acid in aqueous solution

    • 10% (v/v) ethanol (B145695) in aqueous solution

    • Olive oil (as a fatty food simulant)

  • Incubation: Seal the migration cell and incubate under conditions that simulate the intended use of the plastic. For accelerated testing, typical conditions are 10 days at 40°C.

  • Extract Collection: After incubation, the food simulant (now containing any migrated substances) is collected for analysis.

Migration_Testing_Workflow Start Start: Plastic Sample Cut_Sample Cut Sample to Known Surface Area Start->Cut_Sample Place_in_Cell Place in Migration Cell Cut_Sample->Place_in_Cell Add_Simulant Add Food Simulant (e.g., Water, Acetic Acid, Ethanol, Olive Oil) Place_in_Cell->Add_Simulant Incubate Incubate (e.g., 10 days at 40°C) Add_Simulant->Incubate Collect_Extract Collect Food Simulant (Extract) Incubate->Collect_Extract Analysis Proceed to GC-MS or HPLC Analysis Collect_Extract->Analysis

Migration Testing Workflow
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Phthalate Esters

GC-MS is a widely adopted technique for phthalate analysis due to its high resolving power and the definitive identification provided by mass spectrometry.

1. Sample Preparation (from Food Simulant):

  • Aqueous Simulants (Water, Acetic Acid, Ethanol):

    • Perform a liquid-liquid extraction (LLE) by adding a suitable organic solvent (e.g., n-hexane or dichloromethane) to the collected food simulant.

    • Vortex or shake vigorously to ensure efficient extraction of phthalates into the organic layer.

    • Separate the organic layer and concentrate it under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of a suitable solvent (e.g., hexane) for GC-MS analysis.

  • Fatty Simulant (Olive Oil):

    • Dissolve the olive oil sample in n-hexane.

    • Perform a solvent extraction with acetonitrile (B52724) to separate the phthalates from the bulk of the oil.

    • Combine the acetonitrile extracts, evaporate to dryness, and reconstitute the residue in n-hexane.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a mass spectrometer (MS) detector.

  • Column: A low-bleed capillary column suitable for phthalate analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector: Splitless mode.

  • Oven Temperature Program: A temperature gradient is used to separate the different phthalates, typically starting at a lower temperature and ramping up.

  • Carrier Gas: Helium.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification of target phthalates.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Aqueous_Simulant Aqueous Simulant LLE Liquid-Liquid Extraction (e.g., with n-hexane) Aqueous_Simulant->LLE Fatty_Simulant Fatty Simulant Solvent_Exchange Solvent Exchange (Hexane -> Acetonitrile) Fatty_Simulant->Solvent_Exchange Concentrate_A Concentrate Extract LLE->Concentrate_A Concentrate_F Concentrate Extract Solvent_Exchange->Concentrate_F Reconstitute_A Reconstitute in Hexane Concentrate_A->Reconstitute_A Reconstitute_F Reconstitute in Hexane Concentrate_F->Reconstitute_F GC_Injection GC Injection (Splitless) Reconstitute_A->GC_Injection Reconstitute_F->GC_Injection Separation Capillary Column Separation GC_Injection->Separation Detection MS Detection (EI, SIM Mode) Separation->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis

GC-MS Analysis Workflow
Method 2: High-Performance Liquid Chromatography (HPLC) for Phthalic Acid

For the analysis of this compound migration, which would likely be present as phthalic acid in aqueous food simulants, HPLC is an excellent and robust method.

1. Sample Preparation (from Aqueous Food Simulant):

  • The collected aqueous food simulant can often be directly injected after filtration through a 0.45 µm syringe filter.

  • For trace-level analysis, a Solid-Phase Extraction (SPE) step may be necessary to concentrate the analyte.

    • Condition a C18 SPE cartridge.

    • Load the aqueous sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the phthalic acid with a suitable solvent (e.g., methanol).

    • The eluate can then be analyzed by HPLC.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Equipped with a UV or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase is typically acidic to ensure phthalic acid is in its protonated form.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where phthalic acid has significant absorbance (e.g., around 230-240 nm).

  • Quantification: Based on a calibration curve prepared from phthalic acid standards.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Aqueous_Extract Aqueous Food Simulant Extract Direct_Injection Direct Injection (after filtration) Aqueous_Extract->Direct_Injection SPE Solid-Phase Extraction (SPE) for Concentration Aqueous_Extract->SPE HPLC_Injection HPLC Injection Direct_Injection->HPLC_Injection SPE->HPLC_Injection Separation Reversed-Phase C18 Column Separation HPLC_Injection->Separation Detection UV/DAD Detection Separation->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis

HPLC Analysis Workflow

Toxicological Significance for Drug Development Professionals

Phthalates are recognized as endocrine-disrupting chemicals (EDCs), meaning they can interfere with the body's hormonal systems. For drug development professionals, understanding the potential for phthalate migration is crucial as it can impact the safety and efficacy of pharmaceutical products. Some studies have suggested that certain phthalates can influence intracellular calcium signaling pathways, which are fundamental to numerous cellular processes.

The diagram below illustrates a generalized pathway of how some phthalates are thought to exert their effects, which can involve interactions with nuclear receptors and subsequent downstream signaling cascades that may involve calcium.

Phthalate_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phthalate Phthalate (e.g., from migration) Receptor Binds to Nuclear Receptor (e.g., ER, PPAR) Phthalate->Receptor Enters Cell Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Nucleus Nucleus Signaling_Cascade Activation of Intracellular Signaling Cascades Receptor->Signaling_Cascade Gene_Expression Altered Gene Expression Receptor->Gene_Expression Calcium Modulation of Intracellular Ca2+ Concentration Signaling_Cascade->Calcium Signaling_Cascade->Gene_Expression Cellular_Response Adverse Cellular Response Gene_Expression->Cellular_Response

Safety Operating Guide

Proper Disposal of Calcium Phthalate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is a critical component of research and development. This guide provides detailed procedures for the proper disposal of calcium phthalate (B1215562), designed for researchers, scientists, and drug development professionals.

Safety and Hazard Assessment

Calcium phthalate is a calcium salt of phthalic acid. According to available safety data, it does not meet the criteria for classification as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, it is important to handle it with care as it can be an irritant to the eyes, skin, and respiratory tract.[2]

Key Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[2]

  • Avoid generating dust. If necessary, moisten the substance lightly with water before handling to prevent it from becoming airborne.[2]

  • Work in a well-ventilated area.

Disposal Procedures for Unused or Waste this compound

The recommended disposal route for this compound depends on its condition and any potential contamination. The most favorable approach is to recycle or return any unused material to the manufacturer or supplier.[2] If this is not feasible, the following steps should be taken:

Step 1: Waste Characterization

The waste generator is responsible for properly characterizing all waste materials.[3] Although this compound itself is generally not classified as hazardous, it is crucial to determine if it has been mixed with any hazardous substances. If the this compound is contaminated with a hazardous material, it must be disposed of as hazardous waste, following all local, regional, and national regulations.[3][4]

Step 2: Segregation of Waste

If deemed non-hazardous, ensure the this compound waste is segregated from hazardous waste streams to avoid cross-contamination.[5]

Step 3: Packaging for Disposal

For non-hazardous solid this compound waste:

  • Place the material in a suitable, sealable container to prevent leaks or spills.[4]

  • The container should be in good condition, free from cracks or rust.[6]

  • Clearly label the container as "this compound" for identification.

Step 4: Final Disposal

For small quantities (typically under five pounds) of uncontaminated this compound, and where local regulations permit, it may be acceptable to dispose of it as regular solid waste.[4] However, laboratory personnel should be responsible for placing the securely packaged waste directly into the designated dumpster, as custodial staff may not be trained to handle chemical waste.[4] For larger quantities, it is advisable to contact your institution's Environmental Health and Safety (EHS) department for guidance.[4]

Disposal of Empty this compound Containers

Empty containers that once held this compound should be managed as follows:

  • Triple-rinse the container with a suitable solvent, such as water.[5][6]

  • Collect the rinsate from the first rinse and dispose of it as chemical waste, as it may contain residual this compound.

  • After triple-rinsing, the clean and dry container can typically be disposed of in the regular trash or recycled.[6]

Quantitative Data Summary

PropertyValueSource
GHS Hazard ClassificationDoes not meet hazard criteriaPubChem[1]
Primary HazardsIrritant to eyes, skin, and respiratory tractGuidechem[2]

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

cluster_0 A Start: Have this compound for Disposal B Is the material unused and in original packaging? A->B C Contact supplier for return or recycling B->C Yes D Is the waste contaminated with hazardous material? B->D No J End C->J E Dispose of as hazardous waste following institutional and local regulations D->E Yes F Package in a sealed, labeled container D->F No E->J G Is the quantity greater than 5 lbs? F->G H Contact EHS for guidance G->H Yes I Dispose of in regular solid waste dumpster (as per institutional policy) G->I No H->J I->J

Caption: Decision workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling Calcium Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides comprehensive guidance on the personal protective equipment (PPE), handling procedures, and disposal of Calcium Phthalate (B1215562) to foster a secure and efficient research environment.

Properties and Hazards of Calcium Phthalate

This compound is the calcium salt of phthalic acid and typically appears as a white to almost white crystalline powder.[1] While some sources indicate that it does not meet the criteria for hazard classification under the Globally Harmonized System (GHS), other data suggests it can be an irritant to the skin, eyes, and respiratory tract.[1][2][3] Symptoms of exposure can include coughing, sore throat, redness, and pain.[1] It is also combustible when heated.[1] Given the conflicting information, a cautious approach to handling is recommended.

Summary of Key Data

PropertyValueSource
Chemical Name This compound[4]
CAS Number 5793-85-1[4]
Molecular Formula C8H4CaO4[2]
Molecular Weight 204.19 g/mol [2]
Appearance White to almost white powder to crystal[1]
Solubility Limited solubility in water. Soluble in alcohol; sparingly soluble in ether.[1][5]
Melting Point 230°C[4]
Flash Point 196.7°C[4]
GHS Hazard Classification Not classified by some sources, but potential for skin, eye, and respiratory irritation noted by others.[1][3]

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is crucial for minimizing exposure and ensuring safety.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard information, and date of receipt.

  • Storage: Store in a cool, dry, well-ventilated area away from heat and open flames.[6] Keep containers tightly closed to prevent dust dispersion and moisture absorption.[7][8] Store away from incompatible materials, such as strong oxidizing agents.

Handling and Use
  • Ventilation: Always handle this compound in a well-ventilated area. The use of a chemical fume hood is recommended to minimize inhalation of dust particles.

  • Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in the following section.

  • Dispensing: When weighing or transferring the powder, do so carefully to avoid creating dust clouds. Use a spatula or other appropriate tools.

  • Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[1] Wash hands thoroughly after handling.

Spill Management
  • Minor Spills: For small spills, carefully sweep up the solid material, moistening slightly with water if necessary to prevent dusting.[1] Place the spilled material into a sealed, labeled container for disposal.

  • Major Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures.

  • Cleanup: After the bulk of the material has been removed, decontaminate the area with soap and water.

Disposal Plan
  • Waste Collection: Collect all this compound waste, including contaminated PPE and cleaning materials, in a designated and clearly labeled hazardous waste container.

  • Disposal Regulations: Dispose of all waste in accordance with local, state, and federal regulations. While some non-hazardous solids can be disposed of in regular trash, given the potential irritant nature of this compound, it is prudent to treat it as chemical waste.[9][10] Do not dispose of down the drain.[9]

Experimental Workflow for Handling this compound

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace Ensure Safety weigh Weigh this compound prep_workspace->weigh Proceed to Handling transfer Transfer to Reaction Vessel weigh->transfer react Perform Experiment transfer->react decontaminate Decontaminate Glassware & Surfaces react->decontaminate Experiment Complete dispose_waste Dispose of Waste in Labeled Container decontaminate->dispose_waste remove_ppe Doff and Dispose of PPE dispose_waste->remove_ppe ppe_logic cluster_hazards Potential Hazards of this compound cluster_ppe Required Personal Protective Equipment H1 Inhalation of Dust P1 Respirator (P1/N95) H1->P1 Mitigates H2 Skin Contact P2 Chemical-Resistant Gloves H2->P2 Protects P3 Lab Coat H2->P3 Protects H3 Eye Contact P4 Safety Goggles/Glasses H3->P4 Protects

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.